molecular formula C18H18N2 B194477 Cibenzoline CAS No. 53267-01-9

Cibenzoline

Cat. No.: B194477
CAS No.: 53267-01-9
M. Wt: 262.3 g/mol
InChI Key: IPOBOOXFSRWSHL-UHFFFAOYSA-N
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Description

Cibenzoline is a diarylmethane.
CIFENLINE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Properties

IUPAC Name

2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H18N2/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)13-16(18)17-19-11-12-20-17/h1-10,16H,11-13H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IPOBOOXFSRWSHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9022819
Record name Cifenline
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Molecular Weight

262.3 g/mol
Source PubChem
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CAS No.

53267-01-9
Record name Cibenzoline
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Record name Cifenline [USAN]
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Record name Cibenzoline
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Record name Cibenzoline
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Record name CIFENLINE
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Foundational & Exploratory

Pharmacological Profile of Cibenzoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cibenzoline is a class I antiarrhythmic agent with a unique pharmacological profile characterized by potent sodium channel blockade and additional effects on other ion channels and receptors. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and key experimental methodologies used in its evaluation. Quantitative data are summarized in structured tables for ease of reference, and critical signaling pathways and experimental workflows are visualized using diagrams. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the study of antiarrhythmic therapies.

Introduction

This compound is an imidazoline derivative developed for the management of cardiac arrhythmias.[1] It is classified as a class I antiarrhythmic drug, primarily exerting its effects through the blockade of fast sodium channels in cardiomyocytes.[2] Its therapeutic applications include the treatment of both supraventricular and ventricular arrhythmias.[3] Understanding the intricate pharmacological profile of this compound is crucial for its safe and effective use and for the development of novel antiarrhythmic agents.

Mechanism of Action

This compound's primary mechanism of action is the blockade of voltage-gated sodium channels (INa) in a use-dependent manner, which is characteristic of class I antiarrhythmic drugs.[4][5] This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[2]

In addition to its potent effect on sodium channels, this compound also exhibits inhibitory effects on other cardiac ion channels, contributing to its overall antiarrhythmic properties. These include:

  • L-type Calcium Channels (ICaL): this compound blocks L-type calcium channels, which can contribute to its negative inotropic effects.[6][7]

  • Potassium Channels: It demonstrates inhibitory effects on several potassium currents, including the delayed rectifier potassium current (IK) and the inward rectifier potassium current (IK1).[8]

  • Muscarinic Receptors: this compound possesses anticholinergic properties, acting as an antagonist at muscarinic receptors.[9] This effect can influence the autonomic control of the heart.

The multi-channel blocking and receptor-modulating properties of this compound contribute to its complex electrophysiological profile and therapeutic efficacy.

Pharmacological Data

In Vitro Efficacy and Binding Affinity

The following tables summarize the quantitative data on the inhibitory effects of this compound on various cardiac ion channels and its binding affinity for muscarinic receptors.

Ion ChannelParameterValue (µM)Species/Cell TypeReference
Sodium Channel (INa) Kd7.8Guinea-pig ventricular cells[8]
L-type Calcium Channel (ICaL) IC5014Guinea-pig cardiac myocytes[7]
Kd14.4Guinea-pig ventricular cells[8]
IC5030Guinea-pig ventricular myocytes[10]
Delayed Rectifier K+ Channel (IK) Kd23.0Guinea-pig ventricular cells[8]
Inward Rectifier K+ Channel (IK1) Kd33.7Guinea-pig ventricular cells[8]
Na+/Ca2+ Exchanger (INCX) (outward) IC5077Guinea-pig cardiac ventricular myocytes[11]
Na+/Ca2+ Exchanger (INCX) (inward) IC5084Guinea-pig cardiac ventricular myocytes[11]
Acetylcholine-activated K+ Current (IKACh) EC508Guinea-pig atrial myocytes[9]
Receptor SubtypeParameterValue (µM)Species/Cell TypeReference
Muscarinic M1 Receptor IC50Not specifiedHuman (CHO cells)[12]
Muscarinic M2 Receptor IC50Not specifiedHuman (CHO cells)[12]
Muscarinic M3 Receptor IC50Not specifiedHuman (CHO cells)[12]

Note: The referenced study provided a comparison of potencies but not specific IC50 values for each muscarinic receptor subtype.

Pharmacokinetic Properties
ParameterValuePopulationReference
Bioavailability (Oral) ~92%Healthy Subjects[13]
Elimination Half-life (t1/2) 4.02 hours (IV), 3.4 hours (oral)Healthy Subjects[13]
7.6 - 22.3 hours (mean 12.3 hours)Arrhythmia Patients[14]
7.4 - 23.6 hoursPatients with Renal Impairment[8]
Time to Peak Plasma Concentration (Tmax) 1.6 hoursHealthy Subjects[13]
Total Body Clearance 826 ml/min (IV)Healthy Subjects[13]
Renal Clearance 499 ml/min (IV), 439 ml/min (oral)Healthy Subjects[13]
Metabolism Hepatic, via CYP2D6 and CYP3A4Human[15]
Electrophysiological Effects (Pharmacodynamics)
ParameterEffectSpecies/ConditionReference
Action Potential Duration (APD) LengthenedCanine ventricular muscle[16]
ShortenedGuinea-pig ventricular cells[8]
Maximum Rate of Depolarization (Vmax) DecreasedCanine ventricular muscle[16]
Effective Refractory Period (ERP) ProlongedCanine ventricular muscle[16]
PR Interval IncreasedHumans[1]
QRS Duration IncreasedHumans[1]
QTc Interval IncreasedHumans[1]
HV Interval Markedly LengthenedHumans[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Cardiomyocytes

Cibenzoline_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects This compound This compound Na_Channel Voltage-gated Sodium Channel (Nav1.5) This compound->Na_Channel Blocks Ca_Channel L-type Calcium Channel (Cav1.2) This compound->Ca_Channel Blocks K_Channel Potassium Channels (e.g., IKr, IKs, IK1) This compound->K_Channel Blocks M2_Receptor Muscarinic M2 Receptor This compound->M2_Receptor Antagonizes Vmax Decreased Vmax (Phase 0) Na_Channel->Vmax APD Altered Action Potential Duration Ca_Channel->APD K_Channel->APD Autonomic Modulated Autonomic Tone M2_Receptor->Autonomic Conduction Slowed Conduction Velocity Vmax->Conduction ERP Increased Effective Refractory Period APD->ERP

Caption: Intracellular signaling pathway of this compound in cardiomyocytes.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow cluster_invitro In Vitro Assessment cluster_exvivo Ex Vivo Assessment cluster_invivo In Vivo Assessment Binding Radioligand Binding Assays (Receptor Affinity - Ki) IsolatedHeart Isolated Heart Preparations (e.g., Langendorff) (Action Potential, Contractility) Binding->IsolatedHeart PatchClamp Patch-Clamp Electrophysiology (Ion Channel Activity - IC50) PatchClamp->IsolatedHeart Metabolism In Vitro Metabolism (Human Liver Microsomes, CYP phenotyping) PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Metabolism->PK_PD AnimalModels Animal Models of Arrhythmia (Efficacy and Safety) IsolatedHeart->AnimalModels AnimalModels->PK_PD Toxicity Toxicology Studies PK_PD->Toxicity

Caption: Experimental workflow for preclinical evaluation of this compound.

Detailed Experimental Protocols

Patch-Clamp Electrophysiology for Ion Channel Analysis

This protocol outlines the general procedure for assessing the effects of this compound on cardiac ion channels using the whole-cell patch-clamp technique on isolated cardiomyocytes.

5.1.1. Cardiomyocyte Isolation

  • Heart Excision: Hearts are rapidly excised from anesthetized animals (e.g., guinea pigs, rabbits) and placed in a chilled, calcium-free buffer.[17]

  • Langendorff Perfusion: The aorta is cannulated, and the heart is retrogradely perfused on a Langendorff apparatus with a calcium-free solution to wash out blood, followed by an enzyme solution (e.g., collagenase, protease) to digest the extracellular matrix.[14]

  • Cell Dissociation: The digested ventricular tissue is minced and gently agitated to release individual cardiomyocytes.

  • Cell Filtration and Resuspension: The cell suspension is filtered to remove undigested tissue and centrifuged at low speed. The resulting cell pellet is resuspended in a storage solution containing a low concentration of calcium.[14]

5.1.2. Whole-Cell Patch-Clamp Recording

  • Cell Plating: Isolated cardiomyocytes are plated onto a glass coverslip in a recording chamber mounted on an inverted microscope.

  • Pipette Fabrication and Filling: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with an internal solution mimicking the intracellular ionic composition.

  • Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (GΩ) seal.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage-Clamp Protocol: Specific voltage-clamp protocols are applied to isolate and record individual ionic currents (e.g., INa, ICaL, IKr, IKs).

  • Drug Application: this compound is applied to the bath solution at various concentrations, and the effects on the recorded currents are measured.

  • Data Analysis: The concentration-response relationship is determined to calculate the IC50 value for each ion channel.

Radioligand Binding Assay for Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for muscarinic receptors in membrane preparations.

5.2.1. Membrane Preparation

  • Cell Culture and Harvesting: Cells expressing the target receptor (e.g., CHO cells transfected with muscarinic receptor subtypes) are cultured and harvested.

  • Homogenization: The cell pellet is resuspended in a lysis buffer and homogenized using a Dounce or Polytron homogenizer.[18]

  • Centrifugation: The homogenate is centrifuged at high speed to pellet the cell membranes. The supernatant is discarded.

  • Washing and Storage: The membrane pellet is washed and resuspended in a storage buffer. Protein concentration is determined, and the membranes are stored at -80°C.[13]

5.2.2. Competitive Binding Assay

  • Assay Setup: The assay is performed in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [3H]-N-methylscopolamine for muscarinic receptors), and varying concentrations of unlabeled this compound.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The contents of each well are rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled antagonist) from the total binding. The IC50 value for this compound is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Metabolism Study using Human Liver Microsomes

This protocol outlines a method to assess the metabolism of this compound and identify the responsible cytochrome P450 (CYP) enzymes using human liver microsomes.

5.3.1. Incubation with Human Liver Microsomes

  • Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a NADPH-regenerating system (or NADPH), and a buffer solution.

  • Incubation: this compound is added to the reaction mixture and incubated at 37°C. Aliquots are taken at various time points.[19]

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Processing: The samples are centrifuged, and the supernatant containing the remaining this compound and its metabolites is collected.

5.3.2. CYP Enzyme Phenotyping

  • Incubation with Specific CYP Inhibitors: this compound is incubated with human liver microsomes in the presence and absence of selective chemical inhibitors for different CYP isoforms (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4).[15][20]

  • Incubation with Recombinant CYP Enzymes: this compound is incubated with individual recombinant human CYP enzymes to directly assess which isoforms can metabolize the drug.

  • Analysis: The formation of this compound metabolites is quantified using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Interpretation: A significant reduction in metabolite formation in the presence of a specific inhibitor or the formation of metabolites by a specific recombinant CYP enzyme indicates the involvement of that isoform in this compound metabolism.

Conclusion

This compound is a multifaceted antiarrhythmic agent with a well-characterized pharmacological profile. Its primary mechanism of action, the blockade of cardiac sodium channels, is complemented by its effects on calcium and potassium channels, as well as muscarinic receptors. This comprehensive technical guide provides a detailed overview of the quantitative pharmacology of this compound, along with the fundamental experimental protocols for its investigation. The provided data tables and diagrams serve as a valuable resource for researchers and drug development professionals, facilitating a deeper understanding of this important antiarrhythmic drug and aiding in the future development of novel cardiac therapies.

References

An In-Depth Analysis of Cibenzoline's Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide for researchers, scientists, and drug development professionals, this whitepaper provides a comprehensive analysis of the structure-activity relationship (SAR) of the antiarrhythmic agent, cibenzoline. This document synthesizes the current understanding of this compound's mechanism of action, explores the structural features crucial for its therapeutic effects, and details the experimental methodologies used in its evaluation.

Introduction to this compound

This compound is a class I antiarrhythmic agent primarily utilized in the management of cardiac arrhythmias.[1][2] Its core chemical structure is characterized as a diphenylcyclopropyl-imidazoline derivative.[3] The primary mechanism of action of this compound involves the blockade of fast sodium channels in cardiomyocytes, which are responsible for the rapid depolarization phase (phase 0) of the cardiac action potential.[4][5] This action decreases the maximum rate of depolarization, slows conduction velocity, and prolongs the effective refractory period of cardiac tissue, thereby suppressing abnormal heart rhythms.[5][6][7]

In addition to its principal sodium channel blocking activity, this compound also exhibits some effects on other ion channels, including potassium and calcium channels, and possesses mild anticholinergic properties.[4][5] This multi-channel activity may contribute to its overall antiarrhythmic profile.

Core Structure and Known Biological Activities

The chemical structure of this compound, 2-(2,2-diphenylcyclopropyl)-2-imidazoline, is fundamental to its pharmacological activity. The key structural components include:

  • Diphenylmethyl Group: This bulky, lipophilic group is common in many ion channel blockers and is believed to play a critical role in the interaction with the channel protein.

  • Cyclopropane Ring: This rigid ring structure likely influences the spatial orientation of the diphenyl groups, contributing to the specificity of the drug-receptor interaction.

  • Imidazoline Ring: This nitrogen-containing heterocyclic moiety is crucial for the compound's activity and likely contributes to its binding affinity and pharmacokinetic properties.

While a systematic and publicly available SAR study on a wide range of this compound analogs is not extensively documented in the reviewed literature, the known biological activities of this compound provide a foundation for understanding its therapeutic effects and potential for modification.

Quantitative Analysis of this compound's Biological Activity

The following table summarizes the available quantitative data on the inhibitory effects of this compound on various ion channels. This data is essential for understanding its potency and selectivity.

Target Ion ChannelParameterValueSpecies/Cell LineReference
Fast Sodium Channel (INa)Use-dependent Vmax reductionSignificant at ≥ 3 µMGuinea-pig papillary muscle[7]
ATP-sensitive K+ Channel (IK(ATP))IC501.5 µMRat pancreatic β-cells
hERG (IKr)IC508.8 µMRat sino-atrial nodal cells
IKsIC5012.3 µMRat sino-atrial nodal cells
Slow Inward Ca2+ Current (ICa)IC5030 µMGuinea-pig ventricular myocytes
Na+/Ca2+ Exchange Current (INCX)IC50 (outward)77 µMGuinea-pig cardiac ventricular myocytes
Na+/Ca2+ Exchange Current (INCX)IC50 (inward)84 µMGuinea-pig cardiac ventricular myocytes

Structure-Activity Relationship (SAR) Insights and Future Directions

Due to a lack of publicly available data on a series of this compound analogs, a detailed quantitative SAR analysis is not feasible at this time. However, based on the known pharmacology of this compound and general principles of medicinal chemistry for antiarrhythmic drugs, several hypotheses for future SAR studies can be proposed:

  • Modification of the Diphenyl Groups: Substitution on the phenyl rings with electron-withdrawing or electron-donating groups could modulate the lipophilicity and electronic properties of the molecule, potentially affecting its binding affinity and selectivity for different ion channels.

  • Alterations to the Cyclopropane Ring: Opening or replacing the cyclopropane ring with other small, rigid linkers could alter the conformational constraints of the molecule, leading to changes in activity.

  • Derivatization of the Imidazoline Ring: Modifications to the imidazoline ring, such as N-alkylation or substitution, could impact the drug's pKa, solubility, and metabolic stability, thereby influencing its pharmacokinetic profile and duration of action.

A systematic approach to synthesizing and evaluating analogs with these modifications would be crucial to developing a comprehensive SAR for this class of compounds.

Experimental Protocols

The following section outlines the general methodologies for key experiments cited in the evaluation of this compound and its potential analogs.

Synthesis of this compound and its Analogs

While specific synthetic routes for a wide range of this compound analogs are not detailed in the available literature, a general approach can be inferred from related chemistries. The synthesis would likely involve a multi-step process culminating in the formation of the diphenylcyclopropyl-imidazoline core.

Hypothetical Synthetic Workflow:

G Start Starting Materials (e.g., Diphenylacetonitrile, Epichlorohydrin) Step1 Formation of Diphenylcyclopropyl Nitrile Start->Step1 [Chemical Reagents] Step2 Reduction of Nitrile to Amine Step1->Step2 [Reducing Agent] Step3 Cyclization with Ethylenediamine Derivative Step2->Step3 [Reaction Conditions] End This compound Analog Step3->End

A generalized synthetic workflow for this compound analogs.
Electrophysiological Evaluation using Patch-Clamp Technique

The patch-clamp technique is the gold standard for studying the effects of compounds on ion channels. Both whole-cell and single-channel recording configurations can be employed to characterize the inhibitory effects of this compound analogs on sodium, potassium, and calcium channels in isolated cardiomyocytes or cell lines expressing the specific channel of interest.

Experimental Workflow for Patch-Clamp Analysis:

G CellPrep Cell Isolation/ Culture Patching Gigaseal Formation (Whole-cell or Single-channel) CellPrep->Patching Recording Recording of Ionic Currents Patching->Recording [Voltage Protocol] DrugApp Application of This compound Analog Recording->DrugApp Analysis Data Analysis (IC50, kinetics) Recording->Analysis DrugApp->Recording [Concentration Range]

Workflow for electrophysiological screening of this compound analogs.

Signaling Pathways and Mechanism of Action

This compound's primary therapeutic effect is achieved through the direct blockade of voltage-gated sodium channels, which interrupts the propagation of aberrant electrical impulses in the heart.

Signaling Pathway of this compound's Antiarrhythmic Action:

G This compound This compound NaChannel Voltage-gated Sodium Channel (Nav1.5) This compound->NaChannel Blockade Depolarization Phase 0 Depolarization NaChannel->Depolarization Inhibition of Na+ influx Conduction Conduction Velocity Depolarization->Conduction Slowing Arrhythmia Arrhythmia Conduction->Arrhythmia Suppression of abnormal propagation TherapeuticEffect Antiarrhythmic Effect Arrhythmia->TherapeuticEffect

This compound's mechanism of action on cardiac sodium channels.

Conclusion and Future Perspectives

This compound remains a valuable tool in the management of cardiac arrhythmias. Its unique diphenylcyclopropyl-imidazoline structure provides a promising scaffold for the development of novel antiarrhythmic agents with improved efficacy and safety profiles. The significant gap in the publicly available literature regarding the systematic SAR of this compound analogs presents a clear opportunity for future research. A comprehensive investigation into the synthesis and pharmacological evaluation of a diverse library of this compound derivatives is warranted. Such studies, employing detailed electrophysiological and in vivo models, will be instrumental in elucidating the key structural determinants for potent and selective ion channel blockade, ultimately paving the way for the next generation of antiarrhythmic drugs.

References

The Synthesis and Discovery of Cibenzoline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Cibenzoline is a Class Ia antiarrhythmic agent utilized in the management of cardiac arrhythmias. This technical guide provides a comprehensive overview of the chemical synthesis and discovery of this compound, intended for researchers, scientists, and professionals in the field of drug development. The document details the synthetic pathway from commercially available starting materials, provides experimental protocols for key reactions, and summarizes relevant quantitative data. Furthermore, it delves into the history of its discovery by UPSA Laboratories and briefly touches upon its mechanism of action.

Discovery and Development

This compound, also known as cifenline, was initially developed by UPSA SAS (now part of Bristol-Myers Squibb) under the code UP 33-901.[1] As a Class I antiarrhythmic drug, it was investigated for its ability to treat and prevent cardiac arrhythmias.[2][3] Early pharmacological studies focused on its effects on the electrical activity of the cardiac membrane.[4] These investigations revealed that this compound reduces the amplitude and rate of depolarization of the action potential, prolongs its duration, and increases the refractory period.[4] This profile is characteristic of Class I antiarrhythmic agents, with some additional Class IV activity noted.[4] Further studies elucidated its mechanism of action, involving the blockade of sodium channels in cardiac cells, which affects phase 0 depolarization of the cardiac action potential.[5] This inhibition of sodium influx reduces the excitability of cardiac cells and slows conduction velocity, thereby stabilizing the cardiac membrane.[5]

Chemical Synthesis of (±)-Cibenzoline

The synthesis of racemic this compound is a multi-step process commencing from the readily available starting material, benzophenone.[6] The overall synthetic scheme involves a Knoevenagel condensation, followed by a Krapcho deethoxycarbonylation, cyclopropanation, and finally, the formation of the imidazoline ring.

Synthetic Pathway

The synthetic pathway for (±)-Cibenzoline is outlined below.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Krapcho Deethoxycarbonylation cluster_2 Step 3: Cyclopropanation cluster_3 Step 4: Imidazoline Ring Formation benzophenone Benzophenone intermediate_1 Ethyl 2-cyano-3,3-diphenylacrylate benzophenone->intermediate_1 Ethyl Cyanoacetate, Ammonium Acetate, Heptane, Reflux ethyl_cyanoacetate Ethyl Cyanoacetate intermediate_2 3,3-Diphenylacrylonitrile intermediate_1->intermediate_2 LiCl, H2O, DMSO, Heat intermediate_3 2,2-Diphenylcyclopropanecarbonitrile intermediate_2->intermediate_3 Trimethylsulfoxonium Iodide, NaH, DMSO This compound (±)-Cibenzoline intermediate_3->this compound Ethylenediamine, Sulfur, 120°C

Figure 1: Overall synthetic pathway of (±)-Cibenzoline.
Experimental Protocols

This step involves the reaction of benzophenone with ethyl cyanoacetate to form ethyl 2-cyano-3,3-diphenylacrylate. A reported procedure utilizes ammonium acetate as a catalyst in heptane.

  • Procedure: In a reaction vessel, benzophenone and ethyl cyanoacetate are dissolved in n-heptane. Ammonium acetate is added as a catalyst. The mixture is heated to reflux for approximately 15 hours. The reaction progress can be monitored by techniques such as thin-layer chromatography. Upon completion, the product is isolated and purified.

The ethyl 2-cyano-3,3-diphenylacrylate is then subjected to a Krapcho deethoxycarbonylation to yield 3,3-diphenylacrylonitrile.[6] This reaction typically involves heating the ester with a salt in a polar aprotic solvent.[7]

  • Procedure: A mixture of ethyl 2-cyano-3,3-diphenylacrylate, lithium chloride, water, and dimethyl sulfoxide (DMSO) is heated.[6] The reaction proceeds via nucleophilic attack of the chloride ion on the ethyl group of the ester, followed by decarboxylation.[7] After the reaction is complete, the product is isolated and purified.

The cyclopropanation of 3,3-diphenylacrylonitrile is achieved using a sulfur ylide, such as that generated from trimethylsulfoxonium iodide, in what is known as a Corey-Chaykovsky reaction.[6][8]

  • Procedure: To a suspension of sodium hydride in dry DMSO, trimethylsulfoxonium iodide is added portion-wise under an inert atmosphere, resulting in the formation of dimethyloxosulfonium methylide.[6] A solution of 3,3-diphenylacrylonitrile in dry DMSO is then added dropwise to the ylide solution. The reaction mixture is stirred at room temperature and then heated to 50°C for 3 hours. After cooling, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[6]

The final step is the reaction of 2,2-diphenylcyclopropanecarbonitrile with ethylenediamine in the presence of a catalytic amount of sulfur to form the imidazoline ring of this compound.[6]

  • Procedure: A mixture of 2,2-diphenylcyclopropanecarbonitrile, ethylenediamine, and a catalytic amount of sulfur is heated at 120°C for 3 hours.[6] The plausible mechanism involves the reaction of sulfur with the nitrile to form a thioamide intermediate, which then reacts with ethylenediamine, and upon elimination of hydrogen sulfide and ammonia, yields this compound.[6] After cooling, the reaction mixture is worked up by adding water and extracting with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to afford (±)-cibenzoline.[6]

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of this compound and its intermediates.

StepIntermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
1Ethyl 2-cyano-3,3-diphenylacrylateC₁₈H₁₅NO₂277.3294.1Not Reported
23,3-DiphenylacrylonitrileC₁₅H₁₁N205.26Not ReportedNot Reported
32,2-DiphenylcyclopropanecarbonitrileC₁₆H₁₃N219.28Not Reported83-85[6]
4(±)-CibenzolineC₁₈H₁₈N₂262.36Not Reported128-130[6]

Mechanism of Action

This compound is classified as a Class Ia antiarrhythmic agent.[9] Its primary mechanism of action involves the blockade of voltage-gated sodium channels in the myocardium.[5] This action decreases the rate of depolarization of the cardiac action potential (Phase 0), leading to a decrease in cardiac cell excitability and a slowing of conduction velocity.[5] this compound also exhibits some potassium channel blocking activity, which prolongs the repolarization phase of the action potential and extends the refractory period.[5]

G This compound This compound NaChannel Voltage-Gated Sodium Channel (Nav1.5) This compound->NaChannel Blocks KChannel Potassium Channel This compound->KChannel Blocks Depolarization Decreased Rate of Phase 0 Depolarization NaChannel->Depolarization Leads to Repolarization Prolonged Repolarization KChannel->Repolarization Conduction Slowed Conduction Velocity Depolarization->Conduction Excitability Decreased Cardiac Excitability Depolarization->Excitability Arrhythmia Suppression of Arrhythmias Conduction->Arrhythmia Excitability->Arrhythmia Refractory Extended Refractory Period Repolarization->Refractory Refractory->Arrhythmia

References

An In-depth Technical Guide to the Electrophysiological Effects of Cibenzoline on Myocardium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cibenzoline is an imidazoline derivative classified as a Class I antiarrhythmic agent, though it exhibits a complex electrophysiological profile with additional properties of Class III and Class IV agents.[1] Primarily developed for the management of both supraventricular and ventricular arrhythmias, its mechanism of action involves the modulation of key cardiac ion channels.[2][3] This technical guide provides a comprehensive overview of the electrophysiological effects of this compound on the myocardium, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms and the workflows used to study them.

Core Mechanism of Action: Multi-Channel Blockade

This compound exerts its antiarrhythmic effects primarily through the blockade of cardiac sodium channels, with additional inhibitory actions on potassium and calcium channels. This multi-channel activity contributes to its unique electrophysiological signature.

Sodium (Na+) Channel Blockade (Class I Effect)

The principal mechanism of this compound is the blockade of fast sodium channels in cardiac cells.[2] This action reduces the rapid influx of sodium ions during Phase 0 of the cardiac action potential, leading to a decreased rate of depolarization (Vmax).[2][4] This effect is "use-dependent," meaning the blockade is more pronounced at higher heart rates, which is a key feature for targeting tachyarrhythmias.[4][5] By slowing the upstroke of the action potential, this compound decreases the excitability of cardiac cells and slows conduction velocity throughout the myocardium.[2][6]

Potassium (K+) Channel Blockade (Class III Effect)

This compound also demonstrates potassium channel blocking activity, which affects the repolarization phase of the action potential.[2] Specifically, it has been shown to inhibit ATP-sensitive potassium channels (K-ATP) by interacting with the pore-forming Kir6.2 subunit from the cytosolic side.[7][8] This blockade can prolong the action potential duration (APD), thereby extending the effective refractory period.[2] This effect is beneficial in preventing re-entrant arrhythmias, which are sustained by abnormal electrical circuits.[2][9]

Calcium (Ca2+) Channel Blockade (Class IV Effect)

In addition to its effects on sodium and potassium channels, this compound possesses a weak inhibitory action on L-type calcium channels.[3][10][11] This Class IV effect is less pronounced than its sodium channel blockade, with an IC50 for Ca2+ current inhibition significantly higher than that of potent calcium channel blockers like verapamil.[11][12] The blockade of the slow inward calcium current contributes to a negative inotropic effect (reduced contractility) and can further influence atrioventricular (AV) nodal conduction.[9][12]

Anticholinergic and Other Effects

This compound exhibits mild anticholinergic (vagolytic) properties, which can indirectly influence heart rate and conduction.[2][3] This action is attributed to the inhibition of the acetylcholine-activated potassium current (IKACh), which involves the muscarinic K+ channel and/or its coupled G-proteins.[13]

Quantitative Data Summary

The following tables summarize the quantitative electrophysiological effects of this compound as reported in various experimental models.

Table 1: Effects of this compound on Cardiac Ion Channels

Ion ChannelPreparationThis compound ConcentrationEffectReference
Fast Na+ Current (INa) Guinea-pig ventricular myocytes≥ 3 µMSignificant decrease in Vmax[4]
Frog atrial muscle2.6 µMNotable decrease in amplitude[10]
Slow Inward Ca2+ Current (ICa,L) Guinea-pig ventricular myocytesIC50 = 14 µMConcentration-dependent inhibition[12]
Guinea-pig ventricular myocytesIC50 = 30 µMConcentration-related inhibition[11]
ATP-Sensitive K+ Current (IK,ATP) Rat pancreatic β-cellsIC50 = 1.5 µMDose-dependent inhibition[14]
Reconstituted KATP channelsIC50 = 22.2 - 30.9 µMInhibition via Kir6.2 subunit[8]
Acetylcholine-activated K+ Current (IK,ACh) Guinea-pig atrial myocytesIC50 = 8 µMConcentration-dependent suppression[13]

Table 2: Effects of this compound on Cardiac Action Potential Parameters

ParameterPreparation / ModelThis compound Concentration / DoseEffectReference
Action Potential Amplitude Frog atrial muscle2.6 µMReduced[10]
Max. Rate of Depolarization (Vmax) Canine ventricular muscle3 - 8 µMInhibited by 36-67% (at 180 bpm)[5]
Guinea-pig papillary muscles≥ 3 µMSignificant decrease[4]
Action Potential Duration (APD) Canine ventricular muscle≥ 3 µMLengthened significantly[5]
Rabbit ventricular muscleDose-relatedSignificantly prolonged[9]
Guinea-pig papillary muscles≥ 3 µMNo effect[4]
Effective Refractory Period (ERP) Human atrium1.4 mg/kg IVIncreased from 198 to 214 ms[15]
Human ventricle1.55 - 2.6 mg/kg IVIncreased at higher doses[16]
Frog atrial muscle2.6 µMIncreased[10]

Table 3: Effects of this compound on ECG and Intracardiac Intervals (Human Studies)

IntervalDosePercent Change / Absolute ChangeReference
PR Interval 1.0 - 3.0 mg/kg IV+13%[17]
QRS Duration 1.0 - 3.0 mg/kg IV+26%[17]
1.8 - 2.6 mg/kg IV+20 to +25 ms[16]
QTc Interval 1.0 - 3.0 mg/kg IV+7%[17]
1.8 mg/kg IV+18 ms[16]
AH Interval 2.2 - 2.6 mg/kg IV+17 ms[16]
HV Interval 1.55 mg/kg IV+13 ms[16]
1.8 mg/kg IV+9 ms[16]

Experimental Protocols

The characterization of this compound's electrophysiological effects relies on a range of established methodologies, from the single-cell to the whole-organism level.

In Vitro Single-Cell Electrophysiology (Patch-Clamp)
  • Objective: To measure the effect of this compound on specific ion channel currents (e.g., INa, ICa,L, IK,ATP) in isolated cardiomyocytes.

  • Methodology:

    • Cell Isolation: Cardiomyocytes are enzymatically dissociated from cardiac tissue (e.g., guinea-pig ventricles, frog atria).[4][10][11]

    • Patch-Clamp Recording: The whole-cell patch-clamp technique is employed. A glass micropipette with a fire-polished tip forms a high-resistance seal ("giga-seal") with the cell membrane.[14]

    • Voltage Clamp: The membrane potential is clamped at a specific holding potential. A series of voltage steps are applied to elicit specific ion currents.

    • Drug Application: this compound is applied to the cell via the superfusion bath at known concentrations.

    • Data Acquisition: Changes in current amplitude, kinetics of activation and inactivation, and recovery from inactivation are recorded and analyzed before and after drug application.[4][10] The concentration required for half-maximal inhibition (IC50) is often calculated.[11][12]

Isolated Tissue Preparations (Microelectrode Studies)
  • Objective: To assess the effects of this compound on action potential characteristics in intact myocardial tissue.

  • Methodology:

    • Tissue Preparation: Tissues such as ventricular papillary muscles or atrial trabeculae are dissected and placed in a tissue bath continuously superfused with oxygenated Tyrode's solution at a physiological temperature.[4][5]

    • Stimulation: The tissue is stimulated at a fixed frequency using external electrodes.

    • Intracellular Recording: A sharp glass microelectrode filled with KCl is used to impale a cell to record transmembrane action potentials.

    • Parameter Measurement: Key action potential parameters are measured, including amplitude, Vmax, and duration at different levels of repolarization (e.g., APD50, APD90).[5][9]

    • Drug Perfusion: this compound is added to the superfusate to determine its effects on these parameters in a concentration-dependent manner.

In Vivo Electrophysiological (EP) Studies
  • Objective: To evaluate the effects of this compound on the cardiac conduction system, refractoriness, and arrhythmia inducibility in a whole-animal or human model.

  • Methodology:

    • Catheter Placement: Multipolar electrode catheters are inserted intravenously and positioned in various locations within the heart (e.g., high right atrium, His bundle region, right ventricular apex) under fluoroscopic guidance.[17][18]

    • Baseline Measurements: Baseline intracardiac intervals (AH, HV), sinus cycle length, and refractory periods are measured.

    • Programmed Electrical Stimulation (PES): A series of precisely timed electrical stimuli (e.g., an S1-S2 protocol) are delivered to determine the effective refractory periods of different cardiac tissues (atrium, ventricle, AV node).[18][19]

    • Drug Administration: this compound is administered intravenously at a specified dose and infusion rate.[16][18]

    • Post-Drug Measurements: All baseline measurements and PES protocols are repeated to quantify the drug's effects on conduction times and refractoriness.[15][16][18] Arrhythmia induction protocols may also be performed before and after the drug to assess its antiarrhythmic efficacy.[17]

Visualizations: Pathways and Workflows

This compound's Primary Myocardial Targets This compound This compound Na_Channel Fast Na+ Channel (Nav1.5) This compound->Na_Channel Blocks (Primary) K_Channel K+ Channels (e.g., K-ATP, IKACh) This compound->K_Channel Blocks Ca_Channel L-Type Ca2+ Channel (Cav1.2) This compound->Ca_Channel Blocks (Weak) Phase0 ↓ Phase 0 Depolarization (Vmax) Na_Channel->Phase0 APD ↔/↑ Action Potential Duration (APD) K_Channel->APD Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx Conduction ↓ Conduction Velocity Phase0->Conduction Excitability ↓ Excitability Phase0->Excitability ERP ↑ Effective Refractory Period APD->ERP

Caption: this compound's primary ion channel targets and cellular effects.

General Workflow for Electrophysiological Drug Assessment cluster_0 In Vitro / Ex Vivo cluster_1 In Vivo Cell_Isolation 1. Isolate Cardiomyocytes or Cardiac Tissue Patch_Clamp 2a. Patch-Clamp (Single Cell) Cell_Isolation->Patch_Clamp Microelectrode 2b. Microelectrode Recording (Tissue) Cell_Isolation->Microelectrode Baseline_Rec 3. Record Baseline Currents / APs Patch_Clamp->Baseline_Rec Microelectrode->Baseline_Rec Drug_App 4. Apply Drug (e.g., this compound) Baseline_Rec->Drug_App Post_Drug_Rec 5. Record Post-Drug Effects Drug_App->Post_Drug_Rec Analysis Data Analysis (Compare Pre vs. Post Drug) Post_Drug_Rec->Analysis Catheter 1. Catheter Placement in Heart Baseline_EP 2. Baseline EP Study (PES, Intervals) Catheter->Baseline_EP Drug_IV 3. Administer Drug IV Baseline_EP->Drug_IV Post_Drug_EP 4. Repeat EP Study Drug_IV->Post_Drug_EP Post_Drug_EP->Analysis

Caption: Workflow for assessing electrophysiological drug effects.

Logical Cascade of this compound's Antiarrhythmic Action Start This compound Administration Block Blockade of Na+, K+, and Ca2+ Channels Start->Block Vmax ↓ Vmax (Phase 0) Block->Vmax APD ↑ APD Block->APD Conduction ↓ Conduction Velocity Vmax->Conduction Excitability ↓ Myocardial Excitability Vmax->Excitability ERP ↑ Effective Refractory Period APD->ERP Reentry Suppression of Re-entry Circuits Conduction->Reentry ERP->Reentry Ectopy Suppression of Ectopic Foci Excitability->Ectopy End Antiarrhythmic Effect Reentry->End Ectopy->End

Caption: Logical flow from channel blockade to antiarrhythmic effect.

Conclusion

This compound is a potent antiarrhythmic agent with a complex electrophysiological profile. Its primary Class I action, the use-dependent blockade of fast sodium channels, effectively slows cardiac conduction and reduces excitability. This is complemented by Class III effects, through potassium channel blockade that prolongs the refractory period, and weak Class IV effects from calcium channel inhibition. This multi-channel antagonism makes this compound effective against a range of arrhythmias but also necessitates careful consideration of its effects on cardiac conduction intervals and myocardial contractility. The experimental methodologies outlined herein provide a robust framework for the continued investigation and development of novel antiarrhythmic therapies.

References

Cibenzoline's Primary Effects on Sodium and Potassium Channels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cibenzoline is a class I antiarrhythmic agent with a primary mechanism of action involving the modulation of cardiac ion channels. As a compound with significant effects on both sodium and potassium currents, a thorough understanding of its electrophysiological profile is crucial for its application in research and drug development. This technical guide provides a comprehensive overview of the core effects of this compound on sodium and potassium channels, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Core Mechanism of Action

This compound primarily exerts its antiarrhythmic effects by blocking fast sodium channels, a characteristic of Class I antiarrhythmic drugs. This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity in non-nodal cardiac tissues. Additionally, this compound exhibits significant effects on several potassium channels, contributing to its overall electrophysiological profile and therapeutic potential. This dual action on both depolarizing and repolarizing currents underscores the complexity of its pharmacological activity.

Quantitative Data on Channel Inhibition

The following tables summarize the quantitative effects of this compound on various sodium and potassium channel currents as determined by electrophysiological studies.

Sodium Channel Current (INa) Parameter Value Cell Type Reference
Total Sodium Current (INa)Kd7.8 µMGuinea-pig ventricular cells[1]
Use-Dependent BlockRecovery Time Constant (τR)26.2 sGuinea-pig ventricular myocytes[2]
Potassium Channel Currents Parameter Value Cell Type Reference
Rapidly activating delayed rectifier potassium current (IKr) / hERGIC508.8 ± 1.1 µMRat sino-atrial nodal cells[3]
Slowly activating delayed rectifier potassium current (IKs)IC5012.3 ± 1.8 µMRat sino-atrial nodal cells[3]
ATP-sensitive potassium current (IK(ATP))IC501.5 µMRat pancreatic β-cells[4]
Inward rectifier potassium current (IK1)Kd33.7 µMGuinea-pig ventricular cells[1]
Transient outward potassium current (Ito)EffectAbolished "notch"Rabbit Purkinje fibres[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the quantitative data tables.

Whole-Cell Patch-Clamp Recording of Ionic Currents in Isolated Cardiomyocytes

This protocol is fundamental for characterizing the effects of this compound on various ion channels.

1. Cell Isolation:

  • Ventricular myocytes are enzymatically isolated from adult guinea pig or rabbit hearts.

  • The heart is cannulated via the aorta and retrogradely perfused with a Ca2+-free Tyrode's solution to stop contractions.

  • This is followed by perfusion with a solution containing collagenase and protease to digest the extracellular matrix.

  • The digested ventricular tissue is then minced and gently agitated to release individual myocytes.

  • The isolated cells are stored in a high-K+ solution at 4°C until use.

2. Electrophysiological Recording:

  • Isolated myocytes are transferred to a recording chamber on the stage of an inverted microscope and superfused with an external solution.

  • Borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with internal solution are used for recording.

  • A gigaohm seal is formed between the pipette tip and the cell membrane.

  • The cell membrane is then ruptured by gentle suction to achieve the whole-cell configuration.

  • Membrane currents are recorded using a patch-clamp amplifier and appropriate data acquisition software.

3. Voltage-Clamp Protocols for Specific Currents:

  • Sodium Current (INa): To isolate INa, potassium currents are blocked with internal Cs+ and external tetraethylammonium (TEA), and calcium currents are blocked with Cd2+ or by using a Ca2+-free external solution. Cells are held at a hyperpolarized potential (e.g., -100 mV) to ensure full channel availability, and then depolarizing voltage steps are applied to elicit INa.

  • Delayed Rectifier Potassium Currents (IKr and IKs): To isolate these currents, sodium and calcium channels are blocked. IKr and IKs are elicited by depolarizing voltage steps of varying durations. Specific blockers like E-4031 for IKr and HMR 1556 for IKs can be used to separate the two components.

  • ATP-Sensitive Potassium Current (IK(ATP)): This current is induced by metabolic inhibition (e.g., using cyanide or oligomycin) or by including a low concentration of ATP in the internal pipette solution.

  • Inward Rectifier Potassium Current (IK1): IK1 is measured by applying hyperpolarizing and depolarizing voltage steps from the holding potential.

  • Transient Outward Potassium Current (Ito): Ito is elicited by a short depolarizing prepulse to inactivate sodium channels, followed by a test pulse to a more positive potential. 4-aminopyridine (4-AP) can be used to block Ito.

4. Drug Application:

  • This compound is dissolved in the external solution at various concentrations.

  • The drug-containing solution is applied to the cell via a perfusion system.

  • The effects of the drug on the specific ion channel currents are measured and compared to the control recordings.

Signaling Pathways and Mechanisms of Action

The primary effect of this compound is the direct blockade of sodium and potassium channels, which alters the cardiac action potential.

Effect on Cardiac Action Potential

This compound's Effect on the Cardiac Action Potential This compound This compound Na_Channel Fast Na+ Channels (Nav1.5) This compound->Na_Channel Blocks K_Channel K+ Channels (IKr, IKs, IK(ATP), IK1, Ito) This compound->K_Channel Blocks Phase0 Phase 0 Depolarization Na_Channel->Phase0 Decreases slope Repolarization Repolarization (Phases 1, 2, 3) K_Channel->Repolarization Modulates Conduction Conduction Velocity Phase0->Conduction Decreases AP_Duration Action Potential Duration Repolarization->AP_Duration Alters Workflow for Assessing this compound's Ion Channel Effects cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Analysis Cell_Isolation Cardiomyocyte Isolation Patch_Clamp Whole-Cell Patch-Clamp Cell_Isolation->Patch_Clamp Solution_Prep Prepare Internal & External Solutions Solution_Prep->Patch_Clamp Control_Recording Record Control Currents Patch_Clamp->Control_Recording Drug_Application Apply this compound Control_Recording->Drug_Application Drug_Recording Record Currents with this compound Drug_Application->Drug_Recording Data_Analysis Analyze Current Amplitudes & Kinetics Drug_Recording->Data_Analysis IC50_Calc Calculate IC50/Kd Values Data_Analysis->IC50_Calc

References

Unveiling the Anticholinergic Profile of Cibenzoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the anticholinergic properties of Cibenzoline, a Class Ia antiarrhythmic agent. While primarily known for its sodium channel-blocking effects, this compound exhibits a secondary but clinically relevant anticholinergic profile that contributes to its overall therapeutic and adverse effect spectrum. This document synthesizes quantitative data from key studies, details the experimental protocols used for its characterization, and visualizes the underlying molecular interactions and experimental workflows.

Executive Summary

This compound's anticholinergic activity is characterized as mild to moderate, and notably less potent than that of the comparator drug, disopyramide.[1][2] This activity stems from its interaction with muscarinic acetylcholine receptors, influencing cardiac electrophysiology and potentially leading to systemic anticholinergic effects. The drug's mechanism of action extends beyond simple receptor blockade, involving interactions with downstream signaling components such as G-proteins and potassium channels.[1] This guide offers a comprehensive resource for understanding and further investigating these properties.

Quantitative Pharmacological Data

The anticholinergic effects of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key findings, providing a comparative perspective against other relevant compounds.

Table 1: Muscarinic Receptor Binding Affinity

CompoundPreparationRadioligandKi (μM)Reference
This compound Rat Heart Membranes[³H]-Quinuclidinyl Benzylate15.8 ± 1.6[2]
This compound Rat Cerebral Cortex Membranes[³H]-Quinuclidinyl Benzylate31.6 ± 1.5[2]
DisopyramideRat Heart Membranes[³H]-Quinuclidinyl Benzylate12 ± 3.5[2]
DisopyramideRat Cerebral Cortex Membranes[³H]-Quinuclidinyl Benzylate7.8 ± 1.3[2]
AtropineRat Heart Membranes[³H]-Quinuclidinyl Benzylate0.013 ± 0.001[2]
AtropineRat Cerebral Cortex Membranes[³H]-Quinuclidinyl Benzylate0.006 ± 0.001[2]

Table 2: Functional Anticholinergic Potency

CompoundModelMeasured EffectEC50 / IC50 (μM)Reference
This compound Guinea Pig Atrial MyocytesInhibition of ACh-induced K⁺ current8[1]
DisopyramideGuinea Pig Atrial MyocytesInhibition of ACh-induced K⁺ current3[1]

Table 3: In Vivo Anticholinergic Effects

CompoundModelDosageEffectReference
This compound Anesthetized Dogs7 mg/kg i.v.Reduction of vagal stimulation-induced bradycardia[2]
DisopyramideAnesthetized Dogs2.5 mg/kg i.v.Similar reduction of vagal stimulation-induced bradycardia as this compound at 7 mg/kg[2]
This compound Anesthetized Dogs5.5 mg/kg/h infusion52% maximal inhibition of vagal stimulation[2]
DisopyramideAnesthetized Dogs11.6 mg/kg/h infusion95% maximal inhibition of vagal stimulation[2]
AtropineAnesthetized Dogs0.17 mg/kg/h infusion98% maximal inhibition of vagal stimulation[2]
This compound Non-anesthetized Dogs-33 ± 4% inhibition of vagal-tone-induced tachycardia[2]
DisopyramideNon-anesthetized Dogs-134 ± 20% inhibition of vagal-tone-induced tachycardia[2]
AtropineNon-anesthetized Dogs-206 ± 19% inhibition of vagal-tone-induced tachycardia[2]

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation of the presented data. The following sections outline the key experimental protocols.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for muscarinic acetylcholine receptors.

Methodology:

  • Tissue Preparation: Hearts and cerebral cortices are dissected from rats. The tissues are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the membrane fractions containing the muscarinic receptors.

  • Binding Reaction: The membrane preparations are incubated with a radiolabeled muscarinic receptor antagonist, such as [³H]-Quinuclidinyl Benzylate ([³H]-QNB), and varying concentrations of the test compound (this compound, disopyramide, or atropine).

  • Incubation and Separation: The mixture is incubated to allow for competitive binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The inhibition of specific [³H]-QNB binding by the test compounds is analyzed to calculate the inhibitory constant (Ki), which reflects the binding affinity of the compound for the receptor.

Isolated Myocyte Electrophysiology

Objective: To assess the functional anticholinergic effect of this compound on ion channel activity in cardiac cells.

Methodology:

  • Cell Isolation: Single atrial myocytes are isolated from guinea pig hearts using enzymatic digestion.

  • Whole-Cell Patch Clamp: The tight-seal whole-cell voltage-clamp technique is employed to measure ion currents across the cell membrane. A patch pipette filled with a specific intracellular solution (containing GTP or GTP-γ-S) is sealed onto the surface of a myocyte.

  • Induction of K⁺ Current: Acetylcholine (ACh) is applied to the cell to activate the muscarinic acetylcholine-gated potassium current (IK,ACh) through the activation of G-proteins.

  • Drug Application: this compound or disopyramide is then introduced at various concentrations to determine their inhibitory effect on the ACh-induced K⁺ current.

  • Data Analysis: The concentration-response relationship for the inhibition of the K⁺ current is used to determine the EC50 value, representing the concentration of the drug that produces a half-maximal inhibitory effect.

In Vivo Hemodynamic Studies in Anesthetized Dogs

Objective: To evaluate the anticholinergic effects of this compound on cardiac function in a living organism.

Methodology:

  • Animal Preparation: Dogs are anesthetized, and catheters are inserted for drug administration (intravenous bolus or infusion) and for monitoring cardiovascular parameters such as heart rate and blood pressure.

  • Vagal Stimulation: The vagus nerve is electrically stimulated to induce bradycardia (a slowing of the heart rate), a physiological response mediated by acetylcholine.

  • Drug Administration: this compound, disopyramide, or atropine is administered intravenously.

  • Measurement of Response: The degree to which each drug reduces the vagal stimulation-induced bradycardia is quantified.

  • Data Analysis: The effects of different doses and infusion rates of the drugs are compared to assess their relative anticholinergic potency in vivo.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental processes discussed.

Muscarinic_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine MuscarinicReceptor Muscarinic Receptor (M2) ACh->MuscarinicReceptor Activates This compound This compound This compound->MuscarinicReceptor Inhibits G_Protein G-Protein (Gi/o) This compound->G_Protein Inhibits? K_Channel K+ Channel (GIRK) This compound->K_Channel Inhibits? MuscarinicReceptor->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma K_efflux K+ Efflux (Hyperpolarization) K_Channel->K_efflux G_betagamma->K_Channel Activates

Muscarinic Receptor Signaling Pathway and Sites of this compound Action.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue Homogenization (Rat Heart/Cortex) Membrane Membrane Fraction Isolation Tissue->Membrane Incubation Incubation: Membranes + [3H]-QNB + this compound Membrane->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calculation Ki Calculation Counting->Calculation

Experimental Workflow for Radioligand Binding Assay.

Patch_Clamp_Workflow cluster_cell_prep Cell Preparation cluster_electrophys Electrophysiology cluster_drug_test Drug Testing cluster_data_analysis Data Analysis Isolation Isolation of Guinea Pig Atrial Myocytes Patch Whole-Cell Patch Clamp Isolation->Patch ACh_App Application of Acetylcholine (ACh) Patch->ACh_App Current_Rec Recording of I(K,ACh) ACh_App->Current_Rec Cibenzoline_App Application of this compound Current_Rec->Cibenzoline_App Inhibition_Rec Recording of I(K,ACh) Inhibition Cibenzoline_App->Inhibition_Rec EC50_Calc EC50 Calculation Inhibition_Rec->EC50_Calc

References

Early Preclinical Research and Development of Cibenzoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cibenzoline is a Class I antiarrhythmic agent, primarily exerting its effects through the blockade of cardiac sodium channels. Its development involved extensive preclinical evaluation to characterize its pharmacological profile, including its mechanism of action, pharmacokinetics, metabolism, and safety. This technical guide provides an in-depth overview of the core preclinical research that formed the foundation for the clinical investigation of this compound.

Chemical Synthesis

The synthesis of this compound, chemically known as 2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1H-imidazole, can be achieved through a multi-step process. A common synthetic route involves the reaction of diphenylacetonitrile with a suitable cyclopropanating agent, followed by the formation of the imidazoline ring.

A general workflow for the synthesis is outlined below:

A Diphenylacetonitrile B Reaction with 1,2-dibromoethane in the presence of a strong base (e.g., Sodium Amide) A->B C 1,1-diphenylcyclopropane-2-carbonitrile B->C D Reduction of the nitrile group (e.g., with Lithium Aluminum Hydride) C->D E (1,1-diphenylcyclopropyl)methanamine D->E F Reaction with a suitable reagent to form the imidazoline ring (e.g., 2-chloro-4,5-dihydro-1H-imidazole) E->F G This compound F->G

General synthetic workflow for this compound.

Pharmacodynamics and Mechanism of Action

This compound's primary mechanism of action is the blockade of voltage-gated sodium channels (NaV1.5) in cardiomyocytes. This action reduces the rapid influx of sodium ions during phase 0 of the cardiac action potential, leading to a decrease in the maximum rate of depolarization (Vmax) and a slowing of conduction velocity.[1][2] this compound exhibits use-dependent block, meaning its blocking effect is more pronounced at higher heart rates.

In addition to sodium channel blockade, this compound also demonstrates effects on other ion channels, contributing to its overall electrophysiological profile. These include:

  • Potassium Channel Blockade: this compound has been shown to block certain potassium channels, which can contribute to a prolongation of the action potential duration.

  • Calcium Channel Blockade: At higher concentrations, this compound can inhibit L-type calcium channels.

  • Na+/Ca2+ Exchanger (NCX) Inhibition: this compound inhibits both the outward and inward components of the Na+/Ca2+ exchange current.[3]

The multi-channel blocking effects of this compound are summarized in the following signaling pathway diagram:

cluster_membrane Cardiomyocyte Membrane NaV NaV1.5 Channel Depolarization Depolarization NaV->Depolarization Na+ influx CaV L-type Ca2+ Channel CaV->Depolarization Ca2+ influx KV K+ Channel Repolarization Repolarization KV->Repolarization K+ efflux NCX Na+/Ca2+ Exchanger Ca_homeostasis Ca_homeostasis NCX->Ca_homeostasis Na+/Ca2+ exchange This compound This compound This compound->NaV Inhibition (Primary) This compound->CaV Inhibition (Higher Conc.) This compound->KV Inhibition This compound->NCX Inhibition

Mechanism of action of this compound on cardiac ion channels.
In Vitro Electrophysiology

Preclinical evaluation of this compound's electrophysiological effects was conducted on isolated cardiac preparations.

Table 1: In Vitro Electrophysiological Effects of this compound

ParameterSpecies/TissueConcentrationEffect
IC50 (Outward NCX Current) Guinea Pig Ventricular Myocytes77 µMInhibition of Na+/Ca2+ exchange current[3]
IC50 (Inward NCX Current) Guinea Pig Ventricular Myocytes84 µMInhibition of Na+/Ca2+ exchange current[3]

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in various animal models to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 2: Preclinical Pharmacokinetic Parameters of this compound (Oral Administration)

SpeciesDose (mg/kg)CmaxTmaxAUCBioavailability
Rat 50Data not availableData not availableData not availableData not available
Dog 13.8Data not availableData not availableData not availableData not available

Table 3: Excretion of this compound and its Metabolites in Preclinical Species

SpeciesRouteDose (mg/kg)% Excreted in Urine (Time)% Excreted in Feces (Time)% Unchanged Drug in Urine (24h)
Rat Oral5027.0 - 32.1 (3 days)41.5 - 54.5 (3 days)7.6
Dog Oral13.860.5 (6 days)19.2 (6 days)41.6

Metabolism

This compound is metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4. The main metabolic pathways include hydroxylation and N-dealkylation.

Toxicology

The safety profile of this compound was assessed through a series of toxicology studies in preclinical species.

Table 4: Acute Toxicity of this compound

SpeciesRouteLD50
Mouse OralData not available
Mouse IntravenousData not available
Rat OralData not available
Rat IntravenousData not available

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch Clamp

The following protocol outlines the general procedure for recording ion channel currents in isolated cardiomyocytes or cell lines expressing the channel of interest (e.g., HEK293 cells stably expressing NaV1.5).

A Cell Preparation: Isolate cardiomyocytes or culture HEK293 cells expressing NaV1.5 D Mount cell-containing coverslip onto microscope stage and perfuse with extracellular solution A->D B Prepare Extracellular and Intracellular Solutions C Pull Borosilicate Glass Micropipettes (1-5 MΩ resistance) B->C E Approach a single cell with the micropipette and form a giga-ohm seal C->E F Rupture the cell membrane to achieve whole-cell configuration E->F G Apply voltage-clamp protocol to elicit and record sodium currents F->G H Apply this compound at various concentrations and record changes in current G->H I Data Analysis: Determine IC50 values H->I

Workflow for whole-cell patch clamp experiments.

Solutions:

  • Extracellular Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Intracellular Solution (in mM): 120 CsF, 20 CsCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH).

In Vivo Arrhythmia Model: Ouabain-Induced Arrhythmia in Guinea Pigs

This model is used to assess the antiarrhythmic efficacy of compounds against arrhythmias induced by cardiac glycoside toxicity.

A Anesthetize Guinea Pig (e.g., with pentobarbital) B Cannulate jugular vein for drug administration and carotid artery for blood pressure monitoring A->B C Attach ECG electrodes for continuous monitoring B->C D Administer this compound or vehicle (intravenously or intraperitoneally) E Infuse Ouabain at a constant rate to induce arrhythmias D->E F Monitor ECG for the onset of ventricular premature beats, ventricular tachycardia, and ventricular fibrillation E->F G Record the dose of Ouabain required to induce each arrhythmia endpoint F->G H Data Analysis: Compare the arrhythmogenic dose of Ouabain in this compound-treated vs. vehicle-treated groups G->H

Workflow for the Ouabain-induced arrhythmia model.

Conclusion

The early preclinical research on this compound provided a solid foundation for its progression into clinical development. The studies characterized its primary mechanism as a sodium channel blocker with additional effects on other cardiac ion channels. Pharmacokinetic and metabolism studies in animal models offered insights into its disposition. While this guide summarizes the core preclinical data, further detailed investigations into specific aspects such as dose-ranging toxicity and a broader range of arrhythmia models were also crucial components of its comprehensive preclinical evaluation. This information collectively supported the initial clinical trials to assess the safety and efficacy of this compound in patients with cardiac arrhythmias.

References

The Pharmacokinetic and Pharmacodynamic Profile of Cibenzoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Cibenzoline is a Class Ia antiarrhythmic agent utilized in the management of both ventricular and supraventricular arrhythmias.[1] Its therapeutic efficacy is rooted in its specific interactions with cardiac ion channels, leading to modifications of the electrophysiological properties of the heart. A thorough understanding of its pharmacokinetic and pharmacodynamic profile is essential for its safe and effective clinical application, particularly considering inter-individual variability influenced by factors such as age and renal function.[2] This guide provides a detailed overview of the core pharmacokinetic and pharmacodynamic properties of this compound, supported by quantitative data, experimental methodologies, and visual representations of its mechanism of action and metabolic pathways.

Pharmacokinetics

The disposition of this compound in the body is characterized by rapid oral absorption, distribution following a bicompartmental model, metabolism primarily via cytochrome P450 enzymes, and significant renal excretion.[3][4] The pharmacokinetic parameters of this compound can be influenced by the patient's renal function, necessitating dose adjustments in individuals with renal impairment.[5][6]

Absorption and Distribution

Following oral administration, this compound is rapidly absorbed, with a bioavailability approaching 100%.[4] The time to reach maximum plasma concentration (Tmax) is approximately 1.6 to 2.9 hours.[5][7] The drug distributes in the body according to a two-compartment model.[3] The apparent volume of distribution is approximately 276 liters, similar to that observed in healthy subjects.[6]

Metabolism and Excretion

This compound is metabolized in the liver, with studies indicating the involvement of cytochrome P450 enzymes, specifically CYP2D6 and CYP3A, in its stereoselective metabolism.[8] The primary metabolites include p-hydroxythis compound and 4,5-dehydrothis compound.[8] A significant portion of the drug is excreted unchanged in the urine.[7]

The elimination half-life of this compound ranges from approximately 7.6 to 22.3 hours, with a harmonic mean of 12.3 hours in arrhythmia patients.[2] This half-life is prolonged in patients with renal impairment and increases with age.[2][6] Total body clearance is correlated with the degree of renal impairment, emphasizing the need for dosage adjustments in this patient population.[6]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound.

ParameterValuePatient Population
Bioavailability ~92-100%Healthy Subjects
Tmax (Time to Peak Plasma Concentration) 1.6 - 2.9 hoursHealthy Subjects & Patients with Normal Renal Function
Cmax (Peak Plasma Concentration) 596 ± 228 ng/mL (after 4 mg/kg single oral dose)Patients with Normal Renal Function
Elimination Half-life (t½) 7.3 - 12.3 hoursHealthy Subjects & Patients with Normal Renal Function
Elimination Half-life (t½) in Renal Impairment 13.5 - 23.6 hoursPatients with Renal Dysfunction
Volume of Distribution (Vd) 276 LPatients with Renal Impairment
Total Body Clearance 707 - 826 mL/minHealthy Subjects
Total Body Clearance in Renal Impairment 224 mL/minPatients with Renal Failure
Renal Clearance 439 - 499 mL/minHealthy Subjects
Fraction Excreted Unchanged in Urine ~60%Healthy Subjects

Table 1: Pharmacokinetic Parameters of this compound. [2][4][5][6][7][9]

Experimental Protocols

Pharmacokinetic Studies in Humans:

  • Study Design: Ascending multiple-dose efficacy studies and single oral administration studies have been conducted in patients with arrhythmias and healthy subjects.[2][5]

  • Drug Administration: this compound has been administered both orally (in capsule or tablet form) and intravenously.[5][7][10]

  • Sample Collection: Blood samples were typically drawn at multiple time points before and after drug administration (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).[5] Urine samples were also collected to determine the amount of unchanged drug excreted.[7]

  • Analytical Method: Plasma and urine concentrations of this compound were measured using high-performance liquid chromatography (HPLC) or gas-liquid chromatography (GLC).[5][7]

  • Pharmacokinetic Analysis: The data were analyzed using pharmacokinetic models, such as a bicompartmental model, to calculate parameters like elimination half-life, clearance, and volume of distribution.[3]

Pharmacodynamics

This compound is classified as a Class Ia antiarrhythmic agent, though it also exhibits some properties of Class III and IV agents.[1][11] Its primary mechanism of action involves the blockade of cardiac sodium channels, with additional effects on potassium and calcium channels.[11][12]

Mechanism of Action

This compound's primary effect is the blockade of fast sodium channels in cardiac cells.[12] This action reduces the rate of depolarization (Phase 0) of the cardiac action potential, thereby decreasing the excitability of cardiac cells and slowing conduction velocity.[11][12] By stabilizing the cardiac membrane, this compound helps to suppress abnormal electrical impulses that can lead to arrhythmias.[11][12]

In addition to sodium channel blockade, this compound also exhibits some potassium channel blocking activity, which prolongs the repolarization phase of the action potential and extends the effective refractory period.[12] This effect is beneficial in preventing reentrant arrhythmias.[12] this compound also has some calcium channel-blocking activity, though this is less pronounced than its effects on sodium channels.[11] Furthermore, it possesses mild anticholinergic properties which may contribute to its overall antiarrhythmic effects.[11][13]

Electrophysiological Effects

The effects of this compound on the electrical activity of the heart are evident on the electrocardiogram (ECG) and during invasive electrophysiological studies. Administration of this compound can lead to a prolongation of the PR interval, QRS duration, and the corrected QT (QTc) interval.[14] It also increases the His-Purkinje conduction time (HV interval) and the effective refractory periods of the atria and ventricles.[10][14]

Quantitative Pharmacodynamic Data
ParameterEffect of this compound
PR Interval Prolongation
QRS Duration Prolongation
QTc Interval Prolongation
HV Interval (His-Purkinje Conduction Time) Prolongation
Atrial Effective Refractory Period Increased
Ventricular Effective Refractory Period Increased
Sinus Cycle Length Shortened
Atrioventricular Nodal Conduction Time (AH interval) Increased

Table 2: Electrophysiological Effects of this compound. [3][4][10][14]

Experimental Protocols

Electrophysiological Studies in Humans:

  • Study Design: Studies have been conducted in patients with supraventricular and ventricular arrhythmias.[3][14]

  • Drug Administration: this compound was administered intravenously as a bolus followed by a slow infusion, or orally.[10][14]

  • Measurements: Standard 12-lead ECGs and intracardiac electrograms were recorded. Programmed electrical stimulation of the heart was used to assess effects on conduction times, refractory periods, and the inducibility of arrhythmias.[3][14]

In Vitro Electrophysiological Studies:

  • Preparation: Studies have been performed on isolated cardiac preparations, such as frog atrial muscle, and isolated atrial myocytes from guinea pig hearts.[13][15]

  • Techniques: The double sucrose gap technique and the tight-seal whole-cell voltage-clamp technique were used to measure action potentials and transmembrane currents.[13][15] These techniques allow for the direct assessment of the drug's effects on specific ion channels.

Dose-Response Relationship

The antiarrhythmic effect of this compound is proportional to its plasma concentration.[16] Studies have shown that plasma concentrations over 300 ng/mL are generally associated with a reduction in the frequency of premature ventricular complexes (PVCs).[16] The relationship between plasma concentration and the reduction in PVC frequency can be described by the Hill equation.[16] For a 90% reduction in PVC frequency, the required plasma concentration (C90) has been reported to range from 215 to 405 ng/mL.[16]

Visualizations

The following diagrams illustrate the key pathways and relationships described in this guide.

cluster_0 Pharmacokinetics of this compound Oral_Admin Oral Administration Absorption Absorption (Bioavailability ~100%) Oral_Admin->Absorption Plasma This compound in Plasma Absorption->Plasma Distribution Distribution (Vd ~276 L) Plasma->Distribution Metabolism Hepatic Metabolism (CYP2D6, CYP3A) Plasma->Metabolism Excretion Renal Excretion (~60% unchanged) Plasma->Excretion Tissues Tissues Distribution->Tissues Tissues->Distribution Metabolites Metabolites Metabolism->Metabolites Metabolites->Excretion Urine Urine Excretion->Urine

Caption: Pharmacokinetic pathway of this compound.

cluster_1 Mechanism of Action of this compound cluster_channels Ion Channels cluster_AP Cardiac Action Potential This compound This compound Na_Channel Fast Na+ Channel This compound->Na_Channel Blocks K_Channel K+ Channel This compound->K_Channel Blocks Ca_Channel Ca2+ Channel This compound->Ca_Channel Weakly Blocks Phase0 Phase 0 (Depolarization) Na_Channel->Phase0 Decreases Rate Phase3 Phase 3 (Repolarization) K_Channel->Phase3 Prolongs Refractory Effective Refractory Period Phase3->Refractory Lengthens

Caption: Mechanism of action of this compound on cardiac ion channels.

cluster_2 Clinical Considerations Patient_Factors Patient Factors (e.g., Age, Renal Function) Pharmacokinetics Altered Pharmacokinetics (Decreased Clearance, Increased Half-life) Patient_Factors->Pharmacokinetics Plasma_Conc Increased Plasma Concentration Pharmacokinetics->Plasma_Conc Pharmacodynamics Enhanced Pharmacodynamic Effects & Potential Toxicity Plasma_Conc->Pharmacodynamics Dose_Adjustment Dose Adjustment Required Pharmacodynamics->Dose_Adjustment

Caption: Relationship between patient factors and the need for dose adjustment.

References

Cibenzoline's Impact on Cardiac Action Potential Duration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cibenzoline is a potent antiarrhythmic agent with a primary mechanism of action centered on the modulation of cardiac ion channels. Classified predominantly as a Vaughan Williams Class I agent, its principal effect is the blockade of sodium channels, leading to a reduction in the rate of cardiac depolarization.[1][2][3][4] However, its electrophysiological profile is multifaceted, also exhibiting properties of Class III and Class IV agents through its interaction with potassium and calcium channels, respectively.[5] This guide provides a comprehensive overview of the quantitative impact of this compound on cardiac action potential duration, detailing its effects on key ion channels and summarizing relevant experimental methodologies. The information is intended to serve as a technical resource for professionals engaged in cardiovascular research and drug development.

Electrophysiological Profile of this compound

This compound exerts its antiarrhythmic effects by altering the electrophysiological properties of cardiac myocytes. Its primary action is the blockade of fast inward sodium channels, which slows the upstroke of the action potential (Phase 0) and reduces the conduction velocity in atrial and ventricular tissues.[1] This characteristic use-dependent block has slow onset and offset kinetics.[3]

In addition to its prominent sodium channel blocking activity, this compound also demonstrates an inhibitory effect on potassium and calcium channels. The blockade of potassium channels, specifically the ATP-sensitive potassium channel (KATP), contributes to a prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP).[1][6][7][8] Furthermore, this compound weakly inhibits the slow inward calcium current, adding a Class IV component to its profile.[5][9][10][11]

These combined actions on multiple ion channels result in a dose-dependent prolongation of the APD, an increase in the ERP of both atrial and ventricular muscle, and distinct changes in electrocardiogram (ECG) intervals, including a widening of the QRS complex and a prolongation of the QT and HV intervals.[4][5][9][12][13][14][15]

Quantitative Effects of this compound on Cardiac Ion Channels and Electrophysiological Parameters

The following tables summarize the quantitative data on the effects of this compound on various cardiac ion channels and electrophysiological parameters.

Table 1: Inhibitory Effects of this compound on Cardiac Ion Channels

Ion ChannelParameterValueSpecies/TissueReference
Slow Inward Ca2+ Current (ICa)IC5030 µMGuinea-pig ventricular myocytes[11]
ATP-sensitive K+ ChannelIC501.5 µMRat pancreatic β-cells[6]
ATP-sensitive K+ Channel (Kir6.2ΔC26)IC5022.2 +/- 6.1 µMCOS7 cells[8]
ATP-sensitive K+ Channel (Kir6.2ΔC26 + SUR1)IC5030.9 +/- 9.4 µMCOS7 cells[8]

Table 2: Effects of this compound on Cardiac Action Potential and ECG Parameters in Humans

ParameterDoseChangeReference
Sinus Cycle Length1.55 mg/kg (IV)Shortened by 60 ms[13]
Intraatrial Conduction Time1.55 mg/kg (IV)Increased by 8 ms[13]
HV Interval1.55 mg/kg (IV)Increased by 13 ms[13]
HV Interval1.80 mg/kg (IV)Increased by 9 ms[13]
HV Interval>1.80 mg/kg (IV)Maximum increase of 16 ms[13]
QRS Duration1.80 mg/kg (IV)Increased by 20 ms[13]
QRS Duration>1.80 mg/kg (IV)Maximum increase of 25 ms[13]
QT Interval1.80 mg/kg (IV)Increased by 18 ms[13]
QT Interval>1.80 mg/kg (IV)Maximum increase of 26 ms[13]
AH Interval>1.80 mg/kg (IV)Increased by 17 ms[13]
Atrial Effective Refractory Period>1.80 mg/kg (IV)Increased by 20 ms[13]
Ventricular Effective Refractory Period>1.80 mg/kg (IV)Increased by 10 ms[13]
PR Interval2.4 to 5.8 mg/kg/day (oral)179 +/- 29 ms to 201 +/- 36 ms[14]
QRS Duration2.4 to 5.8 mg/kg/day (oral)107 +/- 21 ms to 130 +/- 25 ms[14]
QTc Interval2.4 to 5.8 mg/kg/day (oral)422 +/- 25 ms to 460 +/- 42 ms[14]
HV Interval2.4 to 5.8 mg/kg/day (oral)50 +/- 17 ms to 65 +/- 20 ms[14]
Right Ventricular Effective Refractory Period2.4 to 5.8 mg/kg/day (oral)245 +/- 24 ms to 266 +/- 27 ms[14]
Atrial Effective Refractory Period1.4 mg/kg (IV)198 +/- 25 ms to 214 +/- 26 ms[12]

Experimental Protocols

In Vitro Electrophysiology in Frog Atrial Muscle
  • Objective: To characterize the effects of this compound on action potentials and transmembrane currents.

  • Preparation: Frog auricular preparations.

  • Methodology: The double sucrose gap technique was utilized for voltage clamp analysis.

  • Protocol: Action potentials and transmembrane currents were recorded before and after the application of this compound (2.6 x 10-6 M). The study analyzed the amplitude and rate of depolarization of the action potential, its duration, and the refractory period. Voltage clamp analysis was used to measure the rapid inward sodium current and the slow kinetic current carried by calcium and sodium ions.[9]

Patch Clamp Analysis of ATP-sensitive K+ Channels in Rat Pancreatic β-cells
  • Objective: To investigate the effect of this compound on the ATP-sensitive K+ channel.

  • Preparation: Single pancreatic β-cells from rats.

  • Methodology: Perforated patch clamp and whole-cell clamp techniques were employed.

  • Protocol:

    • Perforated Patch Clamp: The membrane potential of single β-cells was recorded in the presence of 2.8 mM glucose before and after the application of this compound.

    • Whole-cell Clamp: Time-independent outward current was induced by depleting cytoplasmic ATP. The inhibitory effect of this compound was then assessed in a dose-dependent manner (1 µM to 100 µM).

    • Inside-out Patch: The effect of this compound on the ATP-sensitive K+ channel was also studied by applying it to the inner side of the membrane in isolated inside-out membrane patches.[6]

In Vivo Electrophysiological Studies in Humans
  • Objective: To determine the electrophysiological effects of intravenous this compound in patients.

  • Population: Patients undergoing electrophysiologic measurements.

  • Methodology: Programmed electrical stimulation of the heart.

  • Protocol: Electrophysiological parameters were measured before and after an intravenous infusion of this compound. Doses ranged from 1.55 mg/kg to 2.6 mg/kg.[13] Another protocol involved an infusion of 1.4 mg/kg over 5 minutes.[12] Measured parameters included sinus cycle length, intraatrial and His-Purkinje conduction times (HV interval), atrioventricular nodal conduction time (AH interval), QRS duration, QT interval, and atrial and ventricular effective refractory periods.[13]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound is the direct blockade of ion channels rather than modulation of complex intracellular signaling pathways.

Cibenzoline_Mechanism cluster_membrane Cardiac Myocyte Membrane Na_channel Fast Na+ Channel (Nav1.5) Depolarization Phase 0 Depolarization Na_channel->Depolarization Decreased Rate K_channel ATP-sensitive K+ Channel (KATP) Repolarization Repolarization (Phase 3) K_channel->Repolarization Prolonged Ca_channel L-type Ca2+ Channel (Cav1.2) APD Action Potential Duration Ca_channel->APD Slight Prolongation This compound This compound This compound->Na_channel Blockade (Class I) This compound->K_channel Blockade (Class III) This compound->Ca_channel Weak Blockade (Class IV) Repolarization->APD Contributes to

Caption: Mechanism of action of this compound on cardiac ion channels.

The following diagram illustrates the workflow for assessing the electrophysiological effects of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Acquisition & Analysis prep Cardiac Tissue/Cell Preparation (e.g., ventricular myocytes, atrial fibers) patch_clamp Patch Clamp (Whole-cell, Inside-out) prep->patch_clamp microelectrode Microelectrode Array prep->microelectrode ion_currents Ion Current Measurement (INa, ICa, IK) patch_clamp->ion_currents apd Action Potential Duration (APD) Measurement microelectrode->apd animal_model Animal Model Studies ecg_recording ECG Recording animal_model->ecg_recording ECG human_studies Human Electrophysiology Studies human_studies->ecg_recording ECG programmed_stimulation programmed_stimulation human_studies->programmed_stimulation Programmed Electrical Stimulation ecg_intervals ECG Interval Analysis (QRS, QT, PR, HV) ecg_recording->ecg_intervals erp Effective Refractory Period (ERP) Measurement programmed_stimulation->erp conclusion Characterization of this compound's Electrophysiological Profile ion_currents->conclusion apd->conclusion erp->conclusion ecg_intervals->conclusion

Caption: Experimental workflow for evaluating this compound's effects.

Conclusion

This compound is a multi-channel blocking antiarrhythmic agent with a well-defined impact on cardiac action potential duration. Its primary Class I activity, supplemented by Class III and Class IV effects, results in a significant modulation of cardiac electrophysiology. The quantitative data and experimental protocols presented in this guide offer a detailed resource for understanding the complex pharmacology of this compound and for guiding future research in the field of antiarrhythmic drug development.

References

Methodological & Application

Application Notes and Protocols for In Vitro Experiments Using Cibenzoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cibenzoline is a class I antiarrhythmic agent with additional properties that classify it with limited class III and IV activity.[1] Primarily known for its sodium channel blocking effects, this compound also modulates various potassium and calcium channels, making it a subject of interest in cardiovascular research and drug development.[2][3] These application notes provide detailed protocols for in vitro studies to investigate the electrophysiological and cellular effects of this compound.

Mechanism of Action

This compound primarily exerts its antiarrhythmic effect by blocking cardiac sodium channels, which reduces the maximum upstroke velocity (Vmax) of the action potential.[2][4] This action is characteristic of class I antiarrhythmic drugs. Additionally, this compound has been shown to inhibit several potassium currents, including the rapidly activating component of the delayed rectifier potassium current (IKr) encoded by the HERG gene, and ATP-sensitive potassium channels (KATP).[5][6][7] It also demonstrates a blocking effect on L-type calcium channels and the Na+/Ca2+ exchange current, contributing to its complex electrophysiological profile.[8][9][10][11]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentrations (IC50) and other quantitative measures of this compound's effects on various ion channels and cellular processes from in vitro studies.

Target/EffectCell TypeExperimental MethodIC50 / EC50Reference
HERG (IKr) CurrentHEK293 CellsPatch-Clamp3.7 µM[5]
L-type Ca2+ Current (ICa)Guinea-Pig Ventricular MyocytesVoltage-Clamp30 µM[11]
Na+/Ca2+ Exchange Current (INCX) - OutwardGuinea-Pig Cardiac Ventricular MyocytesPatch-Clamp77 µM[10]
Na+/Ca2+ Exchange Current (INCX) - InwardGuinea-Pig Cardiac Ventricular MyocytesPatch-Clamp84 µM[10]
Acetylcholine-induced K+ CurrentGuinea-Pig Atrial MyocytesWhole-Cell Voltage Clamp8 µM (EC50)[12]
ATP-sensitive K+ ChannelRat Pancreatic β-cellsWhole-Cell Clamp1.5 µM[13]

Signaling and Interaction Pathways

The following diagram illustrates the primary molecular targets of this compound within a cardiac myocyte.

Cibenzoline_Mechanism cluster_cell Cardiac Myocyte This compound This compound Na_Channel Voltage-gated Na+ Channel This compound->Na_Channel Inhibits Ca_Channel L-type Ca2+ Channel This compound->Ca_Channel Inhibits HERG_Channel HERG K+ Channel (IKr) This compound->HERG_Channel Inhibits KATP_Channel ATP-sensitive K+ Channel This compound->KATP_Channel Inhibits NaCa_Exchanger Na+/Ca2+ Exchanger (NCX) This compound->NaCa_Exchanger Inhibits Muscarinic_K_Channel Muscarinic K+ Channel This compound->Muscarinic_K_Channel Inhibits AP_Upstroke Reduced Action Potential Upstroke Na_Channel->AP_Upstroke Ca_Influx Reduced Ca2+ Influx Ca_Channel->Ca_Influx AP_Duration Prolonged Action Potential Duration HERG_Channel->AP_Duration K_Efflux Reduced K+ Efflux KATP_Channel->K_Efflux Ca_Extrusion Inhibited Ca2+ Extrusion NaCa_Exchanger->Ca_Extrusion Anticholinergic_Effect Anticholinergic Effect Muscarinic_K_Channel->Anticholinergic_Effect

Caption: Molecular targets of this compound in a cardiac myocyte.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of Ion Currents

This protocol is designed to measure the effect of this compound on specific ion currents (e.g., INa, ICa, IKr) in isolated cardiomyocytes.

Workflow Diagram:

Patch_Clamp_Workflow A Isolate Cardiomyocytes C Establish Whole-Cell Configuration A->C B Prepare Patch Pipette and Solutions B->C D Record Baseline Ion Current C->D E Apply this compound D->E F Record Ion Current with this compound E->F G Data Analysis (e.g., IC50 determination) F->G

Caption: Workflow for whole-cell patch-clamp experiments.

Methodology:

  • Cell Preparation: Isolate ventricular or atrial myocytes from animal hearts (e.g., guinea pig, rabbit) using enzymatic digestion.[4][12]

  • Solutions:

    • External Solution (Tyrode's): Composition (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH. Specific ion channel blockers (e.g., nifedipine to block ICa when studying INa) should be added as needed.

    • Internal (Pipette) Solution: Composition (in mM): 120 K-aspartate, 20 KCl, 5 MgATP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH. The composition can be varied to favor the recording of specific currents.

  • Patch-Clamp Recording:

    • Use a patch-clamp amplifier and data acquisition system.

    • Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.

    • Approach a single myocyte with the pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply specific voltage protocols to elicit the ion current of interest. For example, to record INa, hold the cell at -80 mV and apply depolarizing steps.

  • Drug Application:

    • Record stable baseline currents for several minutes.

    • Perfuse the cell with the external solution containing the desired concentration of this compound.

    • Allow sufficient time for the drug effect to reach a steady state before recording.

  • Data Analysis:

    • Measure the peak current amplitude before and after drug application.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Protocol 2: Action Potential Recording in Isolated Cardiac Preparations

This protocol is used to assess the effects of this compound on the action potential characteristics of cardiac tissue, such as papillary muscles or Purkinje fibers.

Methodology:

  • Tissue Preparation: Dissect a suitable cardiac preparation (e.g., right ventricular papillary muscle) from an animal heart and place it in a tissue bath continuously perfused with oxygenated Tyrode's solution at 37°C.[4]

  • Electrode Impalement:

    • Use a sharp glass microelectrode filled with 3 M KCl to impale a cell within the preparation.

    • Connect the microelectrode to a high-input impedance amplifier to record the transmembrane potential.

  • Stimulation:

    • Stimulate the preparation at a constant frequency (e.g., 1 Hz) using bipolar platinum electrodes.

  • Recording:

    • Record stable baseline action potentials.

    • Introduce this compound into the perfusate at various concentrations.

    • Record the steady-state effects of each concentration on the action potential parameters.

  • Data Analysis:

    • Measure the following action potential parameters:

      • Resting membrane potential (RMP)

      • Action potential amplitude (APA)

      • Maximum upstroke velocity (Vmax)

      • Action potential duration at 50% and 90% repolarization (APD50, APD90)

    • Compare the values obtained before and after this compound application.

Logical Relationships in this compound's Antiarrhythmic Action

The following diagram illustrates the logical flow from this compound's ion channel effects to its overall antiarrhythmic action.

Cibenzoline_Action_Logic A This compound Administration B Blockade of Na+, K+, and Ca2+ Channels A->B C Decreased Vmax of Action Potential B->C D Prolonged Action Potential Duration B->D E Reduced Myocardial Excitability C->E F Increased Refractory Period D->F G Suppression of Arrhythmias E->G F->G

Caption: Logical flow of this compound's antiarrhythmic effects.

Conclusion

This compound exhibits a complex pharmacological profile by interacting with multiple cardiac ion channels. The provided protocols offer a framework for the in vitro investigation of its electrophysiological effects. These studies are crucial for a comprehensive understanding of its mechanism of action and for the development of novel antiarrhythmic therapies. Researchers should adapt these general protocols to their specific experimental conditions and cell types.

References

Application Notes and Protocols: Cibenzoline in Animal Models of Cardiac Arrhythmias

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cibenzoline in preclinical animal models of cardiac arrhythmias. This document details the electrophysiological effects, mechanism of action, and experimental protocols for utilizing this compound in research settings.

Introduction

This compound is a Class I antiarrhythmic agent with additional Class III and IV properties.[1] It primarily acts by blocking fast sodium channels, thereby slowing the upstroke of the cardiac action potential and reducing conduction velocity.[2] this compound also exhibits potassium and calcium channel blocking activity, contributing to its antiarrhythmic effects.[2][3] These properties make it a subject of interest in the study and treatment of both ventricular and supraventricular arrhythmias.

Mechanism of Action

This compound's primary mechanism of action is the blockade of voltage-gated sodium channels in cardiomyocytes. This inhibition of the rapid inward sodium current (INa) leads to a decrease in the maximum rate of depolarization (Vmax) of the cardiac action potential, characteristic of Class I antiarrhythmic drugs.[4][5] This effect is "use-dependent," meaning the channel blockade is more pronounced at higher heart rates.[5]

Additionally, this compound has been shown to:

  • Block potassium channels: It can prolong the action potential duration (APD), a Class III effect, by inhibiting outward potassium currents.[2]

  • Block calcium channels: It can reduce the slow inward calcium current (ICa), a Class IV effect.[3][6]

  • Exhibit anticholinergic (vagolytic) effects: This can influence heart rate and atrioventricular conduction.

Signaling Pathway of this compound's Electrophysiological Effects

cluster_Cardiomyocyte Cardiomyocyte Membrane cluster_Effects Electrophysiological Effects This compound This compound Na_Channel Fast Na+ Channel (Nav1.5) This compound->Na_Channel Blocks K_Channel K+ Channel This compound->K_Channel Blocks Ca_Channel L-type Ca2+ Channel This compound->Ca_Channel Blocks M2_Receptor Muscarinic M2 Receptor This compound->M2_Receptor Blocks (Anticholinergic) Vmax Decreased Vmax (Phase 0) Na_Channel->Vmax Conduction Slowed Conduction Velocity Na_Channel->Conduction APD Prolonged APD K_Channel->APD ERP Increased Effective Refractory Period APD->ERP start Start animal_prep Animal Preparation (Anesthesia, Instrumentation) start->animal_prep arrhythmia_induction Arrhythmia Induction (e.g., Ligation, Pacing, Drug Infusion) animal_prep->arrhythmia_induction baseline_recording Baseline ECG Recording (Arrhythmia Confirmation) arrhythmia_induction->baseline_recording cibenzoline_admin This compound Administration baseline_recording->cibenzoline_admin post_drug_recording Post-Treatment ECG Recording cibenzoline_admin->post_drug_recording data_analysis Data Analysis (Arrhythmia Burden, EP Parameters) post_drug_recording->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Cibenzoline Solutions in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and stability testing of cibenzoline solutions for laboratory use. The information is intended to ensure the consistent quality and integrity of this compound solutions in research and development settings.

Physicochemical Properties of this compound Succinate

This compound is commonly supplied as its succinate salt. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound Succinate

PropertyValueReference
Molecular Formula C₁₈H₁₈N₂ · C₄H₆O₄
Molecular Weight 380.44 g/mol
Appearance White to brown solid
Solubility in Water ≥5 mg/mL
Solubility in DMSO Soluble[1]
Solubility in Acetonitrile Soluble (used in synthesis)[2][3]
Storage (Solid) 2-8°C, desiccated
Light Sensitivity Potentially light-sensitive

Preparation of this compound Succinate Stock Solutions

The choice of solvent for preparing this compound succinate stock solutions depends on the intended application. Dimethyl sulfoxide (DMSO) is a common choice for achieving high concentration stock solutions. For applications where DMSO is not suitable, aqueous-based solutions can be prepared, although at lower concentrations.

Protocol for Preparing a 10 mM this compound Succinate Stock Solution in DMSO

Materials:

  • This compound succinate powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials with screw caps

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing: Accurately weigh the required amount of this compound succinate powder. For a 10 mM solution in 1 mL of DMSO, weigh 3.8044 mg of this compound succinate.

  • Dissolution: Add the weighed powder to a sterile amber glass vial. Using a calibrated pipette, add the desired volume of DMSO (e.g., 1 mL).

  • Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. The solution should be clear and free of particulates. Gentle warming (not exceeding 40°C) or sonication can be used to aid dissolution if necessary.

  • Aliquoting: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol for Preparing an Aqueous this compound Succinate Solution

Materials:

  • This compound succinate powder

  • Sterile, deionized, or distilled water

  • Sterile, amber glass vials with screw caps

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing: Weigh the desired amount of this compound succinate powder.

  • Dissolution: Add the powder to a sterile amber glass vial. Add the required volume of sterile water.

  • Mixing: Cap the vial and vortex until the solid is fully dissolved. The solubility in water is reported to be at least 5 mg/mL.

  • Usage: It is recommended to prepare fresh aqueous solutions for daily use.

Storage and Stability of this compound Succinate Solutions

Proper storage is crucial to maintain the integrity of this compound solutions. Key factors affecting stability include temperature, light, and pH.

Table 2: Recommended Storage Conditions for this compound Succinate Solutions

Solution TypeStorage TemperatureDurationLight Protection
DMSO Stock Solution -20°CUp to 1 monthRecommended (Amber vials)
-80°CUp to 6 monthsRecommended (Amber vials)
Aqueous Solution 2-8°CPrepare fresh dailyRecommended (Amber vials)

Experimental Protocols for Stability Assessment

To ensure the reliability of experimental results, the stability of this compound solutions under specific laboratory conditions should be verified. A forced degradation study is a valuable tool for this purpose.

Forced Degradation Study Protocol

This protocol outlines a systematic approach to assess the stability of this compound succinate solutions under various stress conditions.[4][5]

Objective: To identify potential degradation products and establish the degradation profile of this compound succinate.

Materials:

  • 1 mg/mL this compound succinate stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Test Solutions: Prepare a 100 µg/mL solution of this compound succinate from the stock solution for each stress condition.

  • Acid Hydrolysis: Mix an equal volume of the 100 µg/mL this compound solution with 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix an equal volume of the 100 µg/mL this compound solution with 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an equal volume of the 100 µg/mL this compound solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place an aliquot of the 100 µg/mL this compound solution in an oven at 70°C for 48 hours.

  • Photostability: Expose an aliquot of the 100 µg/mL this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

  • Control Sample: Keep one aliquot of the 100 µg/mL this compound solution under the recommended storage conditions (-20°C, protected from light).

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Stability-Indicating HPLC Method

This method is designed to separate the parent this compound peak from any potential degradation products.

Table 3: HPLC Parameters for this compound Succinate Analysis

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : Phosphate buffer (pH 3.5) (e.g., 35:65 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV at 265 nm
Column Temperature 30°C

Note: The mobile phase composition may need to be optimized to achieve adequate separation of all degradation products from the parent peak.

Visualizations

Workflow for Preparation of this compound Succinate Stock Solution

G cluster_prep Stock Solution Preparation weigh Weigh this compound Succinate Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex until Completely Dissolved dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a this compound succinate stock solution in DMSO.

Forced Degradation Study Workflow

G cluster_fds Forced Degradation Study start Prepare 100 µg/mL This compound Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidative Degradation (3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (70°C) start->thermal photo Photostability (ICH Q1B) start->photo control Control (-20°C, Dark) start->control analyze Analyze all samples by HPLC acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze control->analyze

Caption: Workflow for the forced degradation study of this compound succinate.

Logical Relationship for Solution Stability

G cluster_stability Factors Affecting this compound Solution Stability stability Solution Stability temp Temperature temp->stability light Light Exposure light->stability ph pH of Solution ph->stability solvent Solvent Purity solvent->stability time Storage Time time->stability

Caption: Key factors influencing the stability of this compound solutions.

References

Application Notes and Protocols for Patch Clamp Recording with Cibenzoline

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing patch clamp recording techniques to study the effects of Cibenzoline on various ion channels.

Introduction to this compound

This compound is a class I antiarrhythmic agent primarily used in the management of cardiac arrhythmias.[1][2] Its mechanism of action involves the modulation of ion channel activity, which can be effectively studied using patch clamp electrophysiology.[1][2] As a class I antiarrhythmic, its principal action is the blockade of sodium channels, which reduces the rate of depolarization of the cardiac action potential.[1] Additionally, this compound has been shown to exhibit effects on potassium channels and the Na+/Ca2+ exchange current.[1][3][4] Understanding the detailed electrophysiological effects of this compound is crucial for both elucidating its therapeutic mechanisms and assessing its potential proarrhythmic risks.

Quantitative Data: this compound's Effects on Ion Channels

The following tables summarize the quantitative data on the inhibitory effects of this compound on various ion channels as determined by patch clamp studies.

Ion Channel Cell Type IC50 Value Hill Coefficient Reference
hERG (IKr)HEK293 cells3.7 ± 0.963 µM0.74 ± 0.12[3]
Acetylcholine-induced K+ currentGuinea pig atrial myocytes8 µMNot Reported[5]
ATP-sensitive K+ channelRat pancreatic β-cells1.5 µMNot Reported[6]
ATP-sensitive K+ channel (Kir6.2ΔC26)COS7 cells22.2 ± 6.1 µMNot Reported[7]
ATP-sensitive K+ channel (Kir6.2ΔC26 + SUR1)COS7 cells30.9 ± 9.4 µMNot Reported[7]
Na+ current (INa)Canine ventricular muscle7.8 µM (Kd)Not Reported[8]
Outward Na+/Ca2+ exchange current (INCX)Guinea-pig cardiac ventricular myocytes77 µM1[4]
Inward Na+/Ca2+ exchange current (INCX)Guinea-pig cardiac ventricular myocytes84 µM1[4]

Experimental Protocols

This section provides detailed protocols for performing patch clamp experiments to assess the effects of this compound. The whole-cell patch clamp configuration is the most commonly used method for such studies.[3][5][9]

Cell Preparation
  • Cell Culture : Culture the desired cell line (e.g., HEK293 cells stably expressing the ion channel of interest, or primary cardiomyocytes) under appropriate conditions (e.g., 37°C, 5% CO2).

  • Dissociation (for primary cells) : For tissues such as cardiac muscle, enzymatic dissociation is required to isolate single myocytes.[5][10]

  • Plating : Plate the cells onto glass coverslips at a suitable density for patch clamp recording. Allow the cells to adhere and recover before the experiment.

Solutions and Reagents

Proper solution composition is critical for successful patch clamp recordings.[9][11]

External (Bath) Solution (Example for hERG recording in HEK293 cells):

  • NaCl: 137 mM

  • KCl: 4 mM

  • CaCl2: 1.8 mM

  • MgCl2: 1 mM

  • HEPES: 10 mM

  • Glucose: 10 mM

  • Adjust pH to 7.4 with NaOH.

Internal (Pipette) Solution (Example for hERG recording):

  • KCl: 130 mM

  • MgCl2: 1 mM

  • EGTA: 5 mM

  • HEPES: 10 mM

  • Mg-ATP: 5 mM

  • Adjust pH to 7.2 with KOH.

This compound Stock Solution:

  • Prepare a high-concentration stock solution of this compound succinate in deionized water or an appropriate solvent.

  • Dilute the stock solution to the final desired concentrations in the external solution on the day of the experiment.

Whole-Cell Patch Clamp Procedure
  • Pipette Preparation : Pull glass micropipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should typically be between 2-5 MΩ when filled with the internal solution.[12]

  • Cell Approach and Sealing :

    • Mount the coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

    • Lower the micropipette towards a target cell while applying slight positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance seal (GΩ seal).[13]

  • Whole-Cell Configuration : Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration. This allows for control of the membrane potential and recording of the total current across the cell membrane.[9][14]

  • Data Acquisition :

    • Use a patch clamp amplifier and data acquisition software to apply voltage protocols and record the resulting ionic currents.

    • Allow the cell to stabilize for a few minutes after establishing the whole-cell configuration before starting the experimental protocol.

  • This compound Application :

    • Record baseline currents in the absence of the drug.

    • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

    • Allow sufficient time for the drug effect to reach a steady state before recording the post-drug currents.

    • To study concentration-dependent effects, apply increasing concentrations of this compound sequentially.

Voltage Clamp Protocols

The specific voltage protocol will depend on the ion channel being studied.

  • For voltage-gated channels (e.g., hERG, Na+ channels): Use a series of depolarizing voltage steps from a holding potential to elicit channel activation and inactivation. A tail pulse is often used to measure the deactivating current. For example, to study hERG channels, a typical protocol involves a depolarizing pulse to around +20 mV to activate the channels, followed by a repolarizing step to around -50 mV to record the tail current.[3]

  • For ligand-gated or other channel types: The voltage protocol may be a simple voltage ramp or a constant holding potential while applying the activating ligand.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Cell Preparation (Culture/Dissociation) approach Approach Cell & Form GΩ Seal prep_cells->approach prep_solutions Prepare Solutions (External, Internal, this compound) prep_solutions->approach prep_pipette Pull & Fill Micropipette prep_pipette->approach whole_cell Establish Whole-Cell Configuration approach->whole_cell baseline Record Baseline Currents whole_cell->baseline apply_cib Apply this compound baseline->apply_cib record_effect Record Post-Drug Currents apply_cib->record_effect analyze Analyze Current Traces record_effect->analyze dose_response Generate Dose-Response Curve analyze->dose_response calc_ic50 Calculate IC50 dose_response->calc_ic50

Caption: Workflow for a patch clamp experiment with this compound.

Signaling Pathway: Mechanism of this compound Action

G cluster_channels Ion Channels cluster_effects Electrophysiological Effects This compound This compound na_channel Voltage-Gated Na+ Channel This compound->na_channel Blocks herg_channel hERG K+ Channel This compound->herg_channel Blocks katp_channel ATP-Sensitive K+ Channel This compound->katp_channel Inhibits ncx Na+/Ca2+ Exchanger This compound->ncx Inhibits depol Reduced Rate of Depolarization na_channel->depol repol Prolonged Repolarization herg_channel->repol apd Altered Action Potential Duration katp_channel->apd ncx->apd excitability Decreased Cellular Excitability depol->excitability repol->apd

Caption: this compound's mechanism of action on various ion channels.

References

Application Notes and Protocols for Utilizing Cibenzoline in Isolated Langendorff Heart Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cibenzoline is a Class Ia antiarrhythmic agent known for its potent effects on cardiac electrophysiology.[1] Primarily, it functions by blocking sodium channels in cardiac cells, which slows the rate of depolarization (Phase 0 of the cardiac action potential), reduces the excitability of cardiac cells, and decreases conduction velocity.[2] Additionally, this compound exhibits some potassium and calcium channel blocking activity, contributing to a prolonged repolarization phase and refractory period.[1][2]

The isolated Langendorff heart preparation is a foundational ex vivo model in cardiovascular research. It allows for the study of cardiac function in a controlled environment, free from systemic neuro-hormonal influences, by retrogradely perfusing the heart through the aorta.[3][4] This system is invaluable for directly assessing the effects of pharmacological agents on myocardial contractility, heart rate, and electrophysiology.

These application notes provide a comprehensive protocol for investigating the effects of this compound on cardiac function using an isolated Langendorff-perfused heart model.

Mechanism of Action of this compound

This compound exerts its antiarrhythmic effects through a multi-channel blockade mechanism within the cardiac myocytes. Its primary action is the blockade of fast sodium channels (INa), which is characteristic of Class I antiarrhythmic drugs.[2] This action decreases the maximum rate of depolarization of the action potential.[5] this compound also affects other ion channels, including:

  • Potassium Channels (IK): It exhibits some potassium channel blocking activity, which prolongs the repolarization phase of the cardiac action potential and extends the effective refractory period.[2]

  • Calcium Channels (ICa): this compound has been shown to reduce the slow inward current carried by calcium ions, which can contribute to its negative inotropic effects.[5][6]

  • Anticholinergic Effects: this compound also displays anticholinergic properties by inhibiting the muscarinic potassium channel and/or the GTP-binding proteins coupled to it.[7]

The combined effects on these ion channels result in a modulation of the heart's electrical activity, leading to its antiarrhythmic properties.

cluster_membrane Cardiac Myocyte Membrane cluster_effects Electrophysiological Effects This compound This compound NaChannel Fast Na+ Channel (Nav1.5) This compound->NaChannel Blocks KChannel K+ Channel This compound->KChannel Blocks CaChannel L-type Ca2+ Channel This compound->CaChannel Blocks M2Receptor Muscarinic M2 Receptor This compound->M2Receptor Inhibits (Anticholinergic) Phase0 ↓ Phase 0 Depolarization Rate NaChannel->Phase0 Leads to AP_Duration ↑ Action Potential Duration KChannel->AP_Duration Leads to Contractility ↓ Contractility (Negative Inotropy) CaChannel->Contractility Leads to HeartRate ↓ Heart Rate (Negative Chronotropy) M2Receptor->HeartRate Contributes to ERP ↑ Effective Refractory Period AP_Duration->ERP Contributes to

Figure 1: Signaling pathway of this compound's action on cardiac myocytes.

Data Presentation

The following tables summarize the expected dose-dependent effects of this compound on key cardiac parameters in an isolated rat heart preparation, based on published data.[8]

Table 1: Effect of this compound on Hemodynamic Parameters

This compound Concentration (ng/mL)Heart Rate (beats/min)% Change in Heart RateCardiac Output (mL/min)% Change in Cardiac Output
Control (0) 280 ± 20-50 ± 5-
300 275 ± 18~ -1.8%48 ± 6~ -4.0%
900 270 ± 22~ -3.6%45 ± 5~ -10.0%
3000 240 ± 25~ -14.3%38 ± 7~ -24.0%

* Indicates a statistically significant difference from the control group.

Table 2: Effect of this compound on Myocardial Contractility and Metabolism

This compound Concentration (ng/mL)Left Ventricular dP/dt max (% of baseline)Myocardial ATP Concentration (µmol/g dry weight)
Control (0) 10020 ± 2
300 ~10019.5 ± 2.5
900 ~10019 ± 3
3000 Significantly lower than control15 ± 3

* A high concentration of this compound may lead to a deterioration in myocardial metabolism.[8]

Experimental Protocols

This section details the methodology for preparing an isolated Langendorff heart and administering this compound.

Materials and Reagents
  • Animals: Male Wistar rats (250-300g)

  • Anesthetic: Sodium pentobarbital (60 mg/kg, intraperitoneal)

  • Anticoagulant: Heparin (500 IU/kg, intravenous or intraperitoneal)

  • Perfusion Buffer: Krebs-Henseleit (KH) buffer (in mM): 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 Glucose.

  • Gases: 95% O₂ / 5% CO₂ (Carbogen)

  • This compound Succinate: Stock solution prepared in distilled water.

Langendorff Apparatus Setup

The Langendorff system should consist of a water-jacketed reservoir for the KH buffer, a perfusion pump or a gravity-fed system to maintain constant pressure (e.g., 70-80 mmHg) or flow (e.g., 10-15 mL/min), a bubble trap, and a cannulation site for the aorta. The entire system should be maintained at 37°C.

Heart Isolation and Perfusion
  • Anesthesia and Heparinization: Anesthetize the rat with sodium pentobarbital. Once deeply anesthetized (confirmed by lack of pedal reflex), administer heparin.

  • Thoracotomy: Quickly perform a thoracotomy to expose the heart.

  • Heart Excision: Carefully excise the heart by cutting the major vessels, leaving a sufficient length of the aorta for cannulation.

  • Aortic Cannulation: Immediately transfer the heart to ice-cold KH buffer to arrest contractions and wash out blood. Mount the aorta onto the aortic cannula of the Langendorff apparatus, ensuring no air bubbles are introduced into the system. Secure the aorta with a surgical suture.

  • Initiate Perfusion: Begin retrograde perfusion with the oxygenated KH buffer. The heart should resume spontaneous beating.

  • Instrumentation:

    • Left Ventricular Pressure: For isovolumetric measurements, carefully insert a fluid-filled latex balloon connected to a pressure transducer into the left ventricle through the mitral valve. Inflate the balloon to achieve a baseline end-diastolic pressure of 5-10 mmHg.

    • Heart Rate: Can be derived from the left ventricular pressure signal or by placing ECG electrodes on the heart.

    • Coronary Flow: Collect the effluent from the pulmonary artery to measure the coronary flow rate.

This compound Administration Protocol
  • Stabilization: Allow the heart to stabilize for a 20-30 minute period, ensuring stable baseline parameters for heart rate, left ventricular developed pressure (LVDP), and coronary flow.

  • This compound Perfusion: Prepare KH buffer containing the desired final concentrations of this compound (e.g., 300, 900, and 3000 ng/mL).

  • Dose-Response:

    • Administer the lowest concentration of this compound (300 ng/mL) by switching the perfusion to the this compound-containing KH buffer.

    • Allow the heart to equilibrate for 15-20 minutes at this concentration.

    • Record all hemodynamic and electrophysiological parameters.

    • Repeat the process for incrementally increasing concentrations of this compound.

    • A washout period with the control KH buffer can be included between concentrations if desired.

  • Data Acquisition: Continuously record LVDP, heart rate, and coronary flow throughout the experiment using a suitable data acquisition system.

cluster_prep Heart Preparation cluster_exp Experimental Protocol A Anesthetize and Heparinize Rat B Excise Heart A->B C Mount Aorta on Langendorff Cannula B->C D Initiate Retrograde Perfusion with KH Buffer C->D E Stabilization Period (20-30 min) D->E F Record Baseline Parameters E->F G Perfuse with This compound (Lowest Dose) F->G H Equilibration Period (15-20 min) G->H I Record Data H->I J Repeat for Higher Doses I->J K Final Washout (Optional) J->K

Figure 2: Experimental workflow for utilizing this compound in a Langendorff preparation.

Logical Relationships of this compound's Effects

The multifaceted actions of this compound on cardiac ion channels lead to a cascade of electrophysiological and hemodynamic consequences. The primary blockade of sodium channels directly slows conduction, a key antiarrhythmic mechanism. The secondary effects on potassium and calcium channels further modulate the action potential duration and cardiac contractility. These direct cellular effects translate into the observable changes in the whole organ, such as decreased heart rate and contractility, which are important considerations for its therapeutic use and potential side effects.

cluster_cause Primary Molecular Actions cluster_effect1 Cellular Electrophysiological Effects cluster_effect2 Organ-Level Functional Effects A Na+ Channel Blockade D Decreased Rate of Depolarization (Phase 0) A->D J Negative Chronotropy (Decreased Heart Rate) A->J Contributes to B K+ Channel Blockade E Prolonged Action Potential Duration B->E C Ca2+ Channel Blockade F Decreased Ca2+ Influx C->F G Slowed Conduction Velocity D->G H Increased Effective Refractory Period E->H I Negative Inotropy (Decreased Contractility) F->I

Figure 3: Logical relationship of this compound's effects from molecular to organ level.

References

Application Notes & Protocols: Determination of Cibenzoline in Human Plasma by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the quantitative analysis of cibenzoline in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is crucial for therapeutic drug monitoring, pharmacokinetic studies, and in the drug development process.

Introduction

This compound is a class I antiarrhythmic agent used in the management of ventricular and supraventricular arrhythmias.[1][2][3] Monitoring its plasma concentration is essential to ensure therapeutic efficacy while minimizing dose-dependent side effects.[4][5] This document outlines a robust HPLC method for the sensitive and selective quantification of this compound in plasma. The primary mechanism of action for this compound involves the blockade of sodium channels in cardiac cells, which reduces the rate of depolarization and slows conduction velocity.[1][2] It also exhibits some potassium channel blocking activity, which extends the refractory period.[1] The metabolism of this compound is stereoselective and primarily involves CYP3A and CYP2D enzymes.[6]

Experimental Protocols

A detailed experimental protocol for the determination of this compound in plasma is provided below. This protocol is a synthesis of established methods.[7][8]

2.1. Sample Preparation: Liquid-Liquid Extraction

Liquid-liquid extraction is a common and effective method for extracting this compound from a complex matrix like plasma.[7][9][10]

  • Step 1: Aliquoting and Internal Standard Spiking

    • Pipette 1.0 mL of human plasma into a clean glass centrifuge tube.

    • Add the internal standard (e.g., p-chlorodisopyramide or the di-p-methyl analogue of this compound) and vortex briefly.[7][8]

  • Step 2: Alkalinization

    • Add an appropriate volume of a basic solution (e.g., sodium hydroxide or ammonia) to buffer the plasma to a pH of 11.[7]

    • Vortex the mixture for 30 seconds.

  • Step 3: Extraction

    • Add 5.0 mL of an organic extraction solvent (e.g., benzene or a mixture of dichloromethane and other solvents).[7]

    • Vortex the tube for 5 minutes to ensure thorough mixing and extraction.

  • Step 4: Centrifugation

    • Centrifuge the mixture at approximately 1700g for 10 minutes to separate the aqueous and organic layers.[11]

  • Step 5: Separation and Evaporation

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Step 6: Reconstitution

    • Reconstitute the dried residue in 500 µL of 0.01 M hydrochloric acid or the HPLC mobile phase.[8]

    • Vortex for 1 minute to ensure complete dissolution.

  • Step 7: Filtration and Injection

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.[12]

    • Inject a 200 µL aliquot into the HPLC system.[8]

2.2. HPLC Operating Conditions

The following HPLC conditions are recommended for the analysis of this compound.

ParameterCondition
HPLC System A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
Column Nucleosil CN reversed-phase column (125 mm x 4.6 mm I.D., 5 µm particle size) or a 10-microns ion-exchange (sulfonate) column.[7][8]
Mobile Phase A mixture of acetonitrile and phosphate buffer (e.g., 80:20 v/v, 0.015 mol/L, pH 6.0) or a gradient system with aqueous and organic phases.[7][8]
Flow Rate 1.1 mL/min.[8]
Column Temperature Ambient (20-24°C).[8]
Injection Volume 200 µL.[8]
Detector UV Detector.
Detection Wavelength 214 nm.[7][8]

Data Presentation

The following tables summarize the quantitative data for the HPLC method validation for this compound analysis.

Table 1: Sample Preparation and Recovery

ParameterValueReference
Extraction Method Liquid-Liquid Extraction[7]
Extraction Solvent Benzene[7]
Sample pH 11[7]
Recovery 60-70%[7]

Table 2: HPLC Method Validation Parameters

ParameterValueReference
Linearity Range (Plasma) 10-1000 ng/mL[7]
Limit of Quantitation (LOQ) 10 ng/mL[8]
Internal Standard di-p-methyl analogue of this compound[7]

Visualizations

Diagram 1: Experimental Workflow for this compound Plasma Analysis

G Experimental Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis A 1. Plasma Aliquoting & Internal Standard Spiking B 2. Alkalinization (pH 11) A->B C 3. Liquid-Liquid Extraction B->C D 4. Centrifugation C->D E 5. Organic Layer Separation & Evaporation D->E F 6. Reconstitution E->F G 7. Filtration F->G H 8. Injection into HPLC G->H I 9. Chromatographic Separation H->I J 10. UV Detection (214 nm) I->J K 11. Peak Integration J->K L 12. Quantification using Calibration Curve K->L

Caption: Workflow for this compound analysis in plasma.

Diagram 2: Simplified Signaling Pathway of this compound's Antiarrhythmic Action

G This compound's Mechanism of Action This compound This compound NaChannel Voltage-gated Sodium Channels This compound->NaChannel blocks KChannel Potassium Channels This compound->KChannel blocks Depolarization Phase 0 Depolarization (Reduced Rate) NaChannel->Depolarization Repolarization Repolarization (Prolonged) KChannel->Repolarization Excitability Decreased Cardiac Excitability Depolarization->Excitability Conduction Slowed Conduction Velocity Depolarization->Conduction Refractory Extended Refractory Period Repolarization->Refractory Antiarrhythmic Antiarrhythmic Effect Excitability->Antiarrhythmic Conduction->Antiarrhythmic Refractory->Antiarrhythmic

Caption: this compound's action on cardiac ion channels.

References

Application Notes and Protocols for Intravenous Cibenzoline Administration in Canine Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intravenous (IV) administration of cibenzoline in canine models, summarizing key quantitative data and detailing experimental protocols based on published research. This document is intended to guide researchers in designing and executing studies to evaluate the electrophysiological and antiarrhythmic properties of this compound.

Quantitative Data Summary

The following tables summarize the reported intravenous doses of this compound and their observed effects in canine studies.

Table 1: Intravenous Doses of this compound in Canine Models
Dose (mg/kg)Animal ModelKey Findings
1.0Anesthetized dogsCaused a slight tachycardia and a reduction of conduction velocity in the His-Purkinje system and ventricle. When administered after propranolol, it produced bradycardia and depression of atrioventricular nodal conduction.[1]
2.0Digitalis-induced arrhythmia modelMinimum effective plasma concentration to suppress arrhythmia was 0.6 ± 0.2 µg/mL.[1]
2.6 ± 0.8Digoxin-treated dogs with ventricular tachycardia induced by programmed electrical stimulationMean effective dose to prevent ventricular tachycardia induction.[2]
3.0Conscious dogs with chronic isolated right ventricular infarctionEffective in terminating established induced sustained ventricular tachycardia in 4 out of 6 dogs.[3]
4.0Anesthetized dogsPossesses class 1 anti-arrhythmic properties.[1]
5.0Adrenaline-induced arrhythmia modelMinimum effective plasma concentration to suppress arrhythmia was 3.5 ± 1.3 µg/mL.[1]
8.024-h and 48-h coronary ligation-induced arrhythmia modelsMinimum effective plasma concentrations to suppress arrhythmias were 1.9 ± 0.9 µg/mL and 1.6 ± 0.5 µg/mL, respectively.[1]
0.5 - 10.5Digoxin-treated dogsIncremental doses led to a gradual decrease in heart rate and an increase in PR interval and QRS duration.[2]
Table 2: Electrophysiological Effects of Intravenous this compound in Canines
ParameterEffectDose (mg/kg)
PR IntervalIncreased by 17 ± 9%2.6 ± 0.8
QRS DurationIncreased by 27 ± 14%2.6 ± 0.8
Ventricular Refractory Period (ERP)Increased by 35 ± 9%2.6 ± 0.8
Heart RateGradual decrease with incremental doses0.5 - 10.5
His-Purkinje Conduction VelocityReduced1.0
Ventricular Conduction VelocityReduced1.0
Atrioventricular Nodal ConductionDepressed (after propranolol)1.0

Experimental Protocols

The following are detailed methodologies for key experiments involving the intravenous administration of this compound to canines.

Animal Models and Arrhythmia Induction

Several canine models have been utilized to study the effects of this compound. The choice of model depends on the specific research question.

  • Digoxin-Induced Arrhythmia Model:

    • Administer digoxin (e.g., 0.02 mg/kg, IV) daily for seven days to achieve a steady-state level.[2]

    • On the day of the experiment, induce ventricular tachycardia using programmed electrical stimulation (PES).[2]

  • Coronary Ligation-Induced Arrhythmia Model:

    • Perform a two-stage coronary artery ligation to create a myocardial infarction.[1]

    • Allow for a recovery period (e.g., 24-48 hours) for arrhythmias to develop.[1]

  • Chronic Right Ventricular Infarction Model:

    • In a closed-chest procedure, permanently occlude the right coronary artery using an intracoronary balloon inflation to induce a right ventricular infarct.[3]

    • Allow a recovery period of 3 to 10 days.[3]

    • Induce sustained or nonsustained ventricular tachycardia using programmed electrical stimulation.[3]

  • Adrenaline-Induced Arrhythmia Model:

    • Administer adrenaline to induce ventricular arrhythmias.[1]

Preparation and Administration of this compound Solution
  • Drug Formulation:

    • This compound for intravenous injection should be prepared using a sterile, pharmaceutical-grade solution.

    • The drug is typically dissolved in a sterile, isotonic saline solution (0.9% NaCl). The final concentration should be calculated based on the desired dose and the weight of the animal.

  • Administration:

    • Administer the this compound solution intravenously. The specific vein (e.g., cephalic, saphenous) can be chosen based on the experimental setup and institutional guidelines.

    • The administration can be a bolus injection or a continuous infusion, depending on the study's objective. For example, in some studies, this compound was administered in incremental doses at 30-minute intervals.[2]

Blood Sampling for Pharmacokinetic Analysis

While specific canine pharmacokinetic data for IV this compound is limited, a general protocol for blood sampling in canine pharmacokinetic studies can be adapted.

  • Place an indwelling catheter in a peripheral vein for repeated blood sampling.

  • Collect baseline blood samples before drug administration.

  • Following intravenous administration, collect blood samples at predetermined time points. A typical schedule might include samples at 5, 15, 30, and 60 minutes, and then at 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Process the blood samples (e.g., centrifugation to obtain plasma) and store them at an appropriate temperature (e.g., -80°C) until analysis.

Electrophysiological Monitoring
  • ECG Monitoring:

    • Continuously monitor the electrocardiogram (ECG) throughout the experiment to assess heart rate, PR interval, QRS duration, and QT interval.

  • Intracardiac Electrophysiology:

    • For more detailed analysis, place electrode catheters within the heart (e.g., right atrium, His bundle region, right ventricle) to record intracardiac electrograms.

    • Use programmed electrical stimulation (PES) to assess parameters such as sinus node recovery time, atrioventricular nodal conduction, and ventricular refractory periods.[2]

Visualizations

The following diagrams illustrate key concepts related to the action of this compound and its study in canine models.

cibenzoline_mechanism cluster_membrane Cardiac Myocyte Membrane Na_channel Voltage-gated Na+ Channel Depolarization Phase 0 Depolarization Na_channel->Depolarization Initiates K_channel K+ Channel Repolarization Repolarization K_channel->Repolarization Contributes to Ca_channel Ca2+ Channel Plateau_Phase Plateau Phase Ca_channel->Plateau_Phase Maintains This compound This compound This compound->Na_channel Blocks (Primary Action) Class I Effect This compound->K_channel Blocks (Some Activity) This compound->Ca_channel Blocks (Class IV Effect, especially after β-blockade)

Caption: Mechanism of Action of this compound.

experimental_workflow start Start animal_prep Canine Model Preparation (e.g., Anesthesia, Catheterization) start->animal_prep arrhythmia_induction Arrhythmia Induction (e.g., Coronary Ligation, PES) animal_prep->arrhythmia_induction baseline Baseline Electrophysiological Recording (ECG, Intracardiac) arrhythmia_induction->baseline cibenzoline_admin Intravenous this compound Administration (Bolus or Infusion) baseline->cibenzoline_admin monitoring Continuous Electrophysiological and Hemodynamic Monitoring cibenzoline_admin->monitoring blood_sampling Serial Blood Sampling (for Pharmacokinetic Analysis) cibenzoline_admin->blood_sampling data_analysis Data Analysis (Electrophysiology and PK/PD) monitoring->data_analysis blood_sampling->data_analysis end End data_analysis->end

Caption: General Experimental Workflow.

logical_relationship cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics Dose IV Dose Plasma_Conc Plasma Concentration Dose->Plasma_Conc Determines EP_Effect Electrophysiological Effect (e.g., Increased QRS) Plasma_Conc->EP_Effect Correlates with Antiarrhythmic_Effect Antiarrhythmic Effect EP_Effect->Antiarrhythmic_Effect Leads to

Caption: Pharmacokinetic-Pharmacodynamic Relationship.

References

Application Notes and Protocols for Cellular Electrophysiology Screening of Cibenzoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cibenzoline is a Class Ia antiarrhythmic agent primarily used in the management of cardiac arrhythmias. Its therapeutic effect is mainly attributed to the blockade of cardiac sodium channels, which reduces the excitability of cardiac cells and prolongs the refractory period of the cardiac action potential. Additionally, this compound has been reported to affect other cardiac ion channels, including potassium and calcium channels, contributing to its overall electrophysiological profile.

These application notes provide detailed protocols for screening and characterizing the effects of this compound on key cardiac ion channels using cellular electrophysiology assays. The described methods are essential for understanding the compound's mechanism of action, potency, and potential off-target effects, which are critical aspects of preclinical drug development and safety assessment.

Key Electrophysiological Effects of this compound

This compound's primary mechanism of action is the blockade of voltage-gated sodium channels (Nav) in a use-dependent manner. This means its blocking effect is more pronounced at higher heart rates. It also exhibits inhibitory effects on various potassium channels, including the rapidly activating delayed rectifier potassium current (IKr), which is encoded by the hERG gene, and the L-type calcium current (ICaL).

Summary of this compound's Effects on Cardiac Ion Channels
Ion ChannelEffectPotency (IC50)Reference
Sodium Channel (Nav1.5) Inhibition (Use-dependent)7.8 µM
Potassium Channel (hERG/IKr) Inhibition3.7 µM
Potassium Channel (IK) Inhibition23.0 µM
Potassium Channel (IK1) Inhibition33.7 µM
Calcium Channel (L-type/ICaL) Inhibition14.4 µM - 30 µM

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary signaling pathway affected by this compound and a general workflow for its electrophysiological screening.

Cibenzoline_Mechanism cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects This compound This compound NaV Na+ Channel (Nav1.5) This compound->NaV Blocks KV K+ Channels (hERG, IK, IK1) This compound->KV Blocks CaV Ca2+ Channel (L-type) This compound->CaV Blocks Na_Effect Decreased Na+ influx (Reduced Vmax) NaV->Na_Effect K_Effect Prolonged repolarization (Increased APD) KV->K_Effect Ca_Effect Reduced Ca2+ influx (Negative inotropy) CaV->Ca_Effect

Figure 1: Mechanism of action of this compound on cardiac ion channels.

Electrophysiology_Workflow start Start: Compound Screening cell_prep Cell Preparation (e.g., HEK293 expressing target channel or isolated cardiomyocytes) start->cell_prep patch_clamp Automated or Manual Patch-Clamp cell_prep->patch_clamp data_acq Data Acquisition (Voltage- or Current-Clamp) patch_clamp->data_acq analysis Data Analysis (IC50, APD, Use-dependency) data_acq->analysis results Results Interpretation & Reporting analysis->results Automated_Patch_Clamp cell_suspension Cell Suspension (Target-expressing cells) chip Planar Patch-Clamp Chip cell_suspension->chip cell_trapping Cell Trapping & Sealing chip->cell_trapping whole_cell Whole-Cell Formation cell_trapping->whole_cell compound_app Compound Application (Automated fluidics) whole_cell->compound_app recording Parallel Recording (Voltage/Current Clamp) compound_app->recording data_out High-Throughput Data Output recording->data_out

Troubleshooting & Optimization

Technical Support Center: Optimizing Cibenzoline Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cibenzoline in vitro. The aim is to help optimize experimental concentrations to achieve desired pharmacological effects while avoiding cytotoxicity.

Troubleshooting Guide: this compound In Vitro Experiments

Unexpected results in cytotoxicity or cell viability assays can arise from various factors. This guide addresses common issues encountered during in vitro experiments with this compound.

ProblemPossible CauseSuggested Solution
High Cell Death at Expected Therapeutic Concentrations 1. Cell Line Sensitivity: The specific cell line used may be highly sensitive to this compound. 2. Incorrect Concentration Calculation: Errors in calculating the dilution from the stock solution. 3. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.1. Perform a Dose-Response Curve: Test a wide range of this compound concentrations to determine the IC50 for your specific cell line. Start with a broad range (e.g., 0.1 µM to 100 µM). 2. Verify Calculations: Double-check all calculations for dilutions and molarity. 3. Include Vehicle Control: Always include a control group treated with the same concentration of the solvent used for this compound to assess solvent-induced toxicity.[1]
No Observable Effect at High Concentrations 1. Low Cell Seeding Density: Insufficient number of cells may lead to a weak signal in viability assays. 2. Short Incubation Time: The duration of exposure to this compound may not be sufficient to induce a cytotoxic response. 3. Drug Inactivation: this compound may be unstable or may be metabolized by the cells over the incubation period.1. Optimize Cell Seeding Density: Determine the optimal cell number that allows for a robust signal in your chosen cytotoxicity assay. 2. Perform a Time-Course Experiment: Test the effect of this compound at different time points (e.g., 24, 48, and 72 hours) to find the optimal incubation time.[2] 3. Refresh Media: For longer incubation periods, consider refreshing the media containing this compound to ensure a consistent concentration.
Inconsistent Results Between Replicates 1. Uneven Cell Seeding: Inconsistent number of cells plated in each well. 2. Pipetting Errors: Inaccurate pipetting of this compound, media, or assay reagents. 3. Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate solutes and affect cell health.1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before plating. 2. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. 3. Minimize Edge Effects: Fill the outer wells of the plate with sterile PBS or media without cells to create a humidity barrier.
High Background Signal in Cytotoxicity Assay 1. Serum LDH Activity: Fetal Bovine Serum (FBS) in the culture medium contains lactate dehydrogenase (LDH), which can lead to high background in LDH assays. 2. Phenol Red Interference: Phenol red in the culture medium can interfere with the absorbance reading in colorimetric assays like the MTT assay.1. Use Serum-Free Medium Control: Include a control of culture medium without cells to measure the background LDH activity from the serum.[3] 2. Use Phenol Red-Free Medium: If significant interference is observed, switch to a phenol red-free medium for the duration of the assay.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is a recommended starting concentration for this compound in in vitro experiments?

Based on the literature, therapeutic effects of this compound in isolated cardiac myocytes have been observed at concentrations of 5 µM to 10 µM.[4] In isolated rat heart preparations, concentrations up to 900 ng/mL (~3.2 µM) showed minimal effects on cardiac metabolism, while a higher concentration of 3000 ng/mL (~10.7 µM) led to a deterioration in myocardial metabolism.[5] Therefore, a good starting point for your experiments would be in the range of 1-10 µM. However, it is crucial to perform a dose-response study for your specific cell line and experimental conditions to determine the optimal concentration.

Q2: How does the in vitro concentration of this compound relate to in vivo plasma concentrations?

The therapeutic plasma concentration of this compound in humans is typically in the range of 200-800 ng/mL.[6] Concentrations above 800 ng/mL are associated with an increased risk of side effects.[6] It's important to note that in vitro concentrations required to produce a cellular effect are often higher than the in vivo plasma concentrations. This discrepancy is due to factors such as protein binding in plasma, drug metabolism, and the simplified nature of in vitro systems.

Experimental Design

Q3: Which cytotoxicity assay is best for testing this compound?

The choice of assay depends on the specific research question and the expected mechanism of cell death.

  • MTT Assay: Measures mitochondrial metabolic activity, which is an indicator of cell viability.[7] It is a widely used, simple, and cost-effective method.[7]

  • LDH Assay: Measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, which is a marker of necrosis or late apoptosis.[8]

  • Apoptosis Assays (e.g., Annexin V/PI staining): Can differentiate between early apoptotic, late apoptotic, and necrotic cells, providing more detailed information about the mode of cell death.[9]

Q4: How do I determine the IC50 value for this compound in my cell line?

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that inhibits a biological process by 50%. To determine the IC50 of this compound for your cell line, you should:

  • Select a range of concentrations: Based on preliminary studies or literature, choose a range of at least 5-6 concentrations that are expected to span from no effect to maximal effect.

  • Treat cells: Expose your cells to the different concentrations of this compound for a fixed period (e.g., 24, 48, or 72 hours).

  • Measure cell viability: Use a cytotoxicity assay (e.g., MTT or LDH) to measure the percentage of viable cells at each concentration compared to an untreated control.

  • Plot and analyze the data: Plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression analysis to fit a dose-response curve and calculate the IC50 value.[2]

Mechanism of Action

Q5: What is the known mechanism of this compound-induced cytotoxicity?

This compound is a class I antiarrhythmic agent that primarily blocks fast sodium channels in cardiac cells.[10] At higher concentrations, it can also exhibit some potassium channel blocking activity.[4] Its cardiotoxicity is an extension of its therapeutic mechanism, where excessive sodium channel blockade can lead to conduction abnormalities and decreased myocardial contractility.[11] At the cellular level, high concentrations of this compound can disrupt ion homeostasis, leading to mitochondrial dysfunction and potentially triggering apoptosis or necrosis. The mode of cell death is often dose-dependent, with lower concentrations tending to induce apoptosis and higher concentrations causing necrosis.[12]

Quantitative Data Summary

The following table summarizes the in vitro concentrations of this compound reported in the literature. Note that the cytotoxic effects are highly dependent on the cell type and experimental conditions.

Concentration (µM)Concentration (ng/mL)*Cell Type / SystemObserved EffectReference
5 µM~1402 ng/mLGuinea-pig ventricular cellsInhibition of diazoxide-induced K+ current[4]
10 µM~2804 ng/mLGuinea-pig ventricular cellsReversal of DNP-induced action potential shortening[4]
~1.07 µM300 ng/mLIsolated rat heartMinimal effect on cardiac function and metabolism[5]
~3.21 µM900 ng/mLIsolated rat heartMinimal effect on cardiac function and metabolism[5]
~10.7 µM3000 ng/mLIsolated rat heartDeterioration of myocardial metabolism[5]

*Conversion based on the molecular weight of this compound base (~280.38 g/mol ).

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is a general guideline for assessing cell viability based on mitochondrial activity.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[13][14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized MTT solubilization buffer) to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]

LDH Cytotoxicity Assay Protocol

This protocol provides a general method for quantifying cytotoxicity by measuring LDH release.

  • Cell Plating and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Prepare Controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Treat cells with a lysis buffer provided with the assay kit.

    • Background control: Culture medium without cells.[15]

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Add Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.[16]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]

  • Stop Reaction: Add the stop solution provided with the kit to each well.[16]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[3]

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Culture Cells seed_plate 2. Seed 96-Well Plate cell_culture->seed_plate treatment 4. Treat Cells seed_plate->treatment cib_prep 3. Prepare this compound Dilutions cib_prep->treatment incubation 5. Incubate (24-72h) treatment->incubation add_reagent 6. Add Cytotoxicity Assay Reagent (e.g., MTT, LDH) incubation->add_reagent read_plate 7. Read Plate add_reagent->read_plate calc_viability 8. Calculate % Viability read_plate->calc_viability plot_curve 9. Plot Dose-Response Curve calc_viability->plot_curve det_ic50 10. Determine IC50 plot_curve->det_ic50

Caption: Workflow for determining this compound cytotoxicity.

Signaling Pathways

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Death Ligand (e.g., FasL, TNF) receptor Death Receptor ligand->receptor caspase8 Caspase-8 Activation receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 stress Cellular Stress (e.g., High [this compound]) bcl2 Bcl-2 Family Regulation (Bax/Bak activation) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential apoptotic pathways of this compound cytotoxicity.

References

Challenges with Cibenzoline solubility and long-term stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cibenzoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with the solubility and long-term stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a Class Ia antiarrhythmic drug.[1][2] It is available as this compound succinate. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₈H₁₈N₂ · C₄H₆O₄[1]
Molecular Weight 380.44 g/mol [1]
Appearance White to brown solid[1]
Aqueous Solubility ≥5 mg/mL[1][2]
Storage Temperature 2-8°C[1][2]

Q2: What are the primary challenges when working with this compound in the lab?

A2: The primary challenges with this compound revolve around its limited aqueous solubility and potential for degradation over time, which can impact experimental reproducibility and the development of stable formulations. Understanding its solubility profile and degradation pathways is crucial for obtaining reliable results.

Q3: How can I improve the solubility of this compound for my experiments?

A3: Several strategies can be employed to enhance the solubility of this compound. These include pH adjustment, the use of co-solvents, and formulation approaches like solid dispersions or lipid-based systems.[3][4][5] The choice of method will depend on the specific requirements of your experiment.

Q4: What factors can affect the long-term stability of this compound?

A4: The stability of this compound can be influenced by several environmental factors, including temperature, humidity, light, and pH.[6] Exposure to these factors can lead to the degradation of the compound.

Q5: Are there any known metabolites of this compound that I should be aware of?

A5: Yes, this compound is metabolized in the liver, primarily by cytochrome P450 enzymes CYP2D6 and CYP3A4. The main metabolites identified are p-hydroxythis compound and 4,5-dehydrothis compound.

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound Succinate

Problem: You are unable to achieve the desired concentration of this compound succinate in your aqueous buffer.

Possible Causes & Solutions:

CauseSolution
Insufficient Solvent Volume Although the aqueous solubility is reported as ≥5 mg/mL, this can be affected by the buffer composition and pH. Try increasing the solvent volume.
pH of the Solution The solubility of ionizable compounds like this compound can be highly pH-dependent. Experiment with adjusting the pH of your buffer to see if solubility improves. Generally, the ionized form of a drug is more soluble.
Use of Co-solvents If aqueous solubility is still a limiting factor, consider using a co-solvent. Common co-solvents for poorly soluble drugs include ethanol, methanol, and dimethyl sulfoxide (DMSO). Start with a small percentage of the co-solvent and gradually increase as needed, keeping in mind the compatibility with your experimental system.
Issue 2: Inconsistent Results in Long-Term Experiments

Problem: You observe a decrease in the expected activity or concentration of this compound over the course of a long-term experiment.

Possible Causes & Solutions:

CauseSolution
Degradation of this compound This compound may be degrading under your experimental conditions. It is crucial to control factors like temperature, light exposure, and pH. Store stock solutions at the recommended 2-8°C and protect from light.
Incompatibility with other reagents Interactions with other components in your experimental setup could be causing degradation. Assess the compatibility of all reagents with this compound.
Establish a Stability-Indicating Method To accurately monitor the concentration of intact this compound over time, it is essential to use a stability-indicating analytical method, such as a validated High-Performance Liquid Chromatography (HPLC) method, that can separate the parent drug from any potential degradation products.[7][8][9][10]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the standard shake-flask method for determining the equilibrium solubility of this compound succinate in a given solvent system.

Materials:

  • This compound succinate powder

  • Selected solvent (e.g., water, phosphate buffer at various pH values, organic solvents)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or other suitable analytical instrument

Procedure:

  • Add an excess amount of this compound succinate to a glass vial containing a known volume of the selected solvent.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

  • Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, stop the shaker and allow the undissolved particles to settle.

  • Carefully withdraw a sample from the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid.

  • Dilute the filtrate with a suitable solvent to a concentration within the calibration range of your analytical method.

  • Analyze the diluted filtrate using a validated HPLC method to determine the concentration of dissolved this compound.

  • Calculate the solubility in mg/mL or other desired units.

Protocol 2: Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies to identify potential degradation products and pathways for this compound, as recommended by ICH guidelines.[11][12]

Stress Conditions:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Dissolve this compound in a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature for a defined period.

  • Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 80°C) for a defined period.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a defined period.

Procedure:

  • Prepare solutions of this compound under the different stress conditions outlined above.

  • At specified time points, withdraw samples and neutralize if necessary (for acid and base hydrolysis samples).

  • Analyze the stressed samples using a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS), to separate and identify the degradation products.[4][13]

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify the degradation peaks.

  • Use the mass spectrometry data to propose structures for the observed degradation products.

Visualizations

experimental_workflow cluster_solubility Solubility Assessment cluster_stability Long-Term Stability Assessment solubility_start Start: this compound Succinate Powder solubility_protocol Shake-Flask Method (Protocol 1) solubility_start->solubility_protocol solubility_analysis HPLC Analysis solubility_protocol->solubility_analysis solubility_data Quantitative Solubility Data solubility_analysis->solubility_data formulation_dev Formulation Development Strategies solubility_data->formulation_dev Informs stability_start Start: this compound Succinate forced_degradation Forced Degradation Studies (Protocol 2) stability_start->forced_degradation stability_analysis Stability-Indicating HPLC-MS Analysis forced_degradation->stability_analysis stress_conditions Acid, Base, Oxidation, Heat, Light stress_conditions->forced_degradation degradation_products Identification of Degradation Products stability_analysis->degradation_products degradation_products->formulation_dev Informs

Caption: Experimental workflow for assessing this compound solubility and stability.

troubleshooting_logic cluster_solubility_solutions Solubility Troubleshooting cluster_stability_solutions Stability Troubleshooting start Start: Experimental Issue with this compound issue_type Identify Issue Type start->issue_type solubility_issue Poor Solubility issue_type->solubility_issue Solubility stability_issue Inconsistent Results (Potential Degradation) issue_type->stability_issue Stability check_ph Adjust pH solubility_issue->check_ph use_cosolvent Use Co-solvents (e.g., EtOH, DMSO) solubility_issue->use_cosolvent formulation_strategy Consider Formulation Strategies (e.g., Solid Dispersion) solubility_issue->formulation_strategy control_conditions Control Storage Conditions (Temp, Light) stability_issue->control_conditions check_compatibility Check Reagent Compatibility stability_issue->check_compatibility develop_siam Develop Stability-Indicating Analytical Method (HPLC) stability_issue->develop_siam end Resolution check_ph->end use_cosolvent->end formulation_strategy->end control_conditions->end check_compatibility->end develop_siam->end

References

Technical Support Center: Mitigating Proarrhythmic Effects of Cibenzoline in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cibenzoline. The information is designed to help mitigate the known proarrhythmic effects of this Class I antiarrhythmic drug in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that can lead to proarrhythmic effects?

A1: this compound is a Class I antiarrhythmic agent, meaning it primarily blocks fast sodium channels (INa) in cardiomyocytes.[1][2] This action slows the upstroke of the cardiac action potential (Phase 0), leading to decreased conduction velocity.[1] Additionally, this compound has been shown to block other ion channels, including potassium channels (contributing to Class III effects) and to a lesser extent, calcium channels (Class IV activity).[3][4] This complex ion channel activity can alter cardiac repolarization, leading to proarrhythmic events such as QT interval prolongation.[5]

Q2: What are the most common proarrhythmic effects observed with this compound in experimental models?

A2: The most commonly reported proarrhythmic effects include prolongation of the QT interval, widening of the QRS complex, and the induction of ventricular tachyarrhythmias.[5] In cellular models, this compound can induce early afterdepolarizations (EADs), which are known triggers for arrhythmias.[6][7]

Q3: Are there any known interacting compounds that could exacerbate the proarrhythmic effects of this compound?

A3: Yes, co-administration of other drugs that prolong the QT interval or affect cardiac ion channels can increase the risk of proarrhythmia.[8] For example, combining this compound with other antiarrhythmics or drugs known to inhibit the same ion channels could have additive effects.[9] Caution should also be exercised with compounds that may alter electrolyte concentrations, as imbalances (e.g., hypokalemia) can increase the risk of drug-induced arrhythmias.

Q4: How does this compound's effect on ATP-sensitive potassium (KATP) channels contribute to its cardiac effects?

A4: this compound has been shown to inhibit KATP channels by directly interacting with the pore-forming Kir6.2 subunit.[10][11] This inhibition can prevent the shortening of the action potential duration that occurs during metabolic stress, which could be a contributing factor to its complex electrophysiological profile.[10]

Troubleshooting Guides

Issue 1: Unexpectedly large prolongation of the QT interval in a Langendorff-perfused heart preparation after this compound administration.

  • Question: We are observing a greater-than-expected prolongation of the QT interval in our isolated heart model after perfusing with this compound. What could be the cause and how can we troubleshoot this?

  • Answer:

    • Potential Cause 1: Inappropriate Drug Concentration. The proarrhythmic effects of this compound can be dose-dependent. You may be using a concentration that is too high for your specific preparation.

    • Troubleshooting 1: Review the literature for effective concentration ranges of this compound in similar experimental models. Consider performing a dose-response curve to identify a concentration with the desired antiarrhythmic effect without excessive QT prolongation.

    • Potential Cause 2: Suboptimal Perfusate Composition. The composition of your perfusate, particularly electrolyte concentrations (e.g., potassium, magnesium), can significantly influence the proarrhythmic potential of ion channel-blocking drugs.

    • Troubleshooting 2: Ensure your perfusate is prepared correctly with physiological electrolyte concentrations. Consider measuring electrolyte levels in your perfusate to rule out any deviations.

    • Potential Cause 3: Pre-existing Myocardial Ischemia. If the heart preparation experienced a period of ischemia during isolation, it may be more susceptible to the proarrhythmic effects of this compound.[12]

    • Troubleshooting 3: Optimize your heart isolation and perfusion protocol to minimize ischemic time. Ensure adequate oxygenation of the perfusate.

Issue 2: Appearance of early afterdepolarizations (EADs) in isolated cardiomyocytes during patch-clamp experiments with this compound.

  • Question: We are observing EADs in our cardiomyocyte patch-clamp recordings after applying this compound. How can we mitigate this?

  • Answer:

    • Potential Cause 1: Excessive Blockade of Repolarizing Potassium Currents. this compound's blockade of potassium channels, in addition to sodium channels, can reduce the repolarization reserve of the myocyte, creating a substrate for EADs.[3]

    • Troubleshooting 1 (Experimental Mitigation): Consider co-application of a potassium channel opener to counteract the potassium channel blockade. For example, a KATP channel opener like pinacidil could be tested to see if it reverses the EADs.[13]

    • Potential Cause 2: Altered Intracellular Calcium Handling. The prolongation of the action potential can lead to alterations in intracellular calcium cycling, which can contribute to the formation of EADs.[14]

    • Troubleshooting 2 (Pharmacological Intervention): Co-application of a late sodium current inhibitor, such as ranolazine, could be explored. Ranolazine has been shown to reduce EADs by preventing intracellular calcium overload.[15][16]

    • Potential Cause 3: Pacing Rate. The incidence of EADs can be dependent on the pacing frequency, with slower rates often promoting their appearance.

    • Troubleshooting 3: Investigate the effect of different pacing frequencies on the occurrence of EADs in the presence of this compound.

Quantitative Data Summary

The following table summarizes the electrophysiological effects of this compound from various studies. Note that data on the mitigation of these effects are limited.

ParameterSpecies/ModelThis compound ConcentrationEffectReference
QTc Interval HumanIntravenous (1.0-3.0 mg/kg)7% prolongation[5]
QRS Duration HumanIntravenous (1.0-3.0 mg/kg)26% widening[5]
Action Potential Duration (APD) Frog Atrial Muscle2.6 x 10-6 MSlight prolongation[3]
Maximum Upstroke Velocity (Vmax) Guinea-Pig Papillary Muscle≥ 3 µMSignificant decrease[17]
KATP Channel Inhibition (IC50) Reconstituted Channels in COS7 cells22.2 ± 6.1 µM (Kir6.2ΔC26)Inhibition[11]
KATP Channel Inhibition (IC50) Reconstituted Channels in COS7 cells30.9 ± 9.4 µM (Kir6.2ΔC26 + SUR1)Inhibition[11]
ACh-induced K+ Current Inhibition (EC50) Guinea-Pig Atrial Myocytes8 µMInhibition[15]

Signaling Pathways and Experimental Workflows

cibenzoline_mechanism cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects cluster_proarrhythmia Proarrhythmic Manifestations This compound This compound Na_channel Fast Na+ Channels (INa) This compound->Na_channel Blocks K_channel K+ Channels (e.g., IKr, IKs, KATP) This compound->K_channel Blocks Ca_channel L-type Ca2+ Channels (ICa,L) This compound->Ca_channel Weakly Blocks phase0 Decreased Phase 0 Depolarization Rate Na_channel->phase0 apd Action Potential Prolongation K_channel->apd Ca_channel->apd conduction Slowed Conduction Velocity phase0->conduction qrs QRS Widening conduction->qrs repolarization Altered Repolarization apd->repolarization qt QT Prolongation repolarization->qt ead Early Afterdepolarizations (EADs) repolarization->ead arrhythmia Ventricular Tachyarrhythmias qt->arrhythmia ead->arrhythmia

This compound's Mechanism of Proarrhythmia

experimental_workflow start Start: Isolated Heart (Langendorff) or Cardiomyocyte (Patch-Clamp) Preparation baseline Record Baseline Electrophysiological Parameters (ECG, APD, Ion Currents) start->baseline cibenzoline_admin Administer this compound (Single Dose or Dose-Response) baseline->cibenzoline_admin record_effects Record Electrophysiological Changes (QRS, QT, APD, EADs) cibenzoline_admin->record_effects proarrhythmia_check Proarrhythmic Event Observed? record_effects->proarrhythmia_check no_proarrhythmia Continue with Experimental Protocol proarrhythmia_check->no_proarrhythmia No mitigation_step Apply Mitigation Strategy (e.g., Co-administer K+ Channel Opener) proarrhythmia_check->mitigation_step Yes analysis Analyze and Compare Data: Baseline vs. This compound vs. Mitigation no_proarrhythmia->analysis record_mitigation Record Electrophysiological Parameters Post-Mitigation mitigation_step->record_mitigation record_mitigation->analysis end End of Experiment analysis->end troubleshooting_flow start Unexpected Proarrhythmic Event with this compound check_concentration Is this compound concentration within expected range? start->check_concentration adjust_concentration Reduce this compound concentration and repeat check_concentration->adjust_concentration No check_electrolytes Are perfusate/bath electrolytes correct? check_concentration->check_electrolytes Yes adjust_concentration->start correct_electrolytes Correct electrolyte imbalance and repeat check_electrolytes->correct_electrolytes No check_pacing Is pacing frequency a factor? check_electrolytes->check_pacing Yes correct_electrolytes->start adjust_pacing Vary pacing frequency to assess impact check_pacing->adjust_pacing Yes consider_mitigation Consider Pharmacological Mitigation Strategies check_pacing->consider_mitigation No adjust_pacing->start implement_mitigation Implement Mitigation Protocol (e.g., co-administer Ranolazine or K+ channel opener) consider_mitigation->implement_mitigation end Problem Resolved/ Further Investigation Needed implement_mitigation->end

References

Technical Support Center: Cibenzoline and Its Negative Inotropic Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the negative inotropic effects of Cibenzoline observed in experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind this compound's negative inotropic effect?

A1: this compound, a Class Ia antiarrhythmic drug, primarily exerts its negative inotropic effect through a dual mechanism of action. While its main therapeutic action is the blockade of fast sodium channels (Na+), it also possesses significant calcium channel blocking (Class IV) properties.[1][2][3][4][5] This inhibition of L-type Ca2+ channels reduces the influx of calcium into cardiomyocytes during the plateau phase of the action potential, leading to a decrease in the force of myocardial contraction.[4][6]

Q2: Is the negative inotropic effect of this compound always an adverse event in experimental settings?

A2: Not necessarily. While the cardiodepressant effects are a concern, particularly in models of pre-existing cardiac dysfunction, this property can be therapeutically relevant.[7] For instance, in studies involving hypertrophic obstructive cardiomyopathy (HOCM), the negative inotropic action of this compound is the very mechanism that reduces the left ventricular pressure gradient (LVPG).[8] Therefore, the context of the experiment is crucial in defining the effect as "adverse" or "efficacious."

Q3: How does this compound's potency as a calcium channel blocker compare to standard calcium channel blockers like Verapamil?

A3: this compound's calcium channel blocking effect is less potent than that of Verapamil. Studies in guinea-pig ventricular myocytes have shown that the myocardial Ca2+ channel blocking effect of this compound is approximately 1/50th that of Verapamil.[1]

Q4: Can the negative inotropic effects of this compound be predicted by its classification as a Class Ia antiarrhythmic drug?

A4: No, the classification of antiarrhythmic drugs based on their effects on the action potential duration does not sufficiently predict their negative inotropic effects.[9] Studies have shown that the negative inotropic effects of Class I antiarrhythmic drugs, including this compound, correlate more strongly with their ability to block L-type Ca2+ channels rather than their primary effect on sodium channels.[4]

Troubleshooting Guides

Issue 1: Unexpectedly high degree of myocardial depression observed in an in vitro cardiac muscle preparation.

  • Possible Cause 1: Concentration of this compound: The negative inotropic effects of this compound are dose-dependent.[9][10] High concentrations can lead to significant cardiodepression.

  • Troubleshooting Steps:

    • Verify the final concentration of this compound in your preparation.

    • Perform a dose-response curve to determine the IC50 for negative inotropy in your specific model.

    • Compare your experimental concentration with published therapeutic and toxic ranges. For example, therapeutic plasma concentrations are typically in the range of 200-800 ng/mL, while concentrations ten times greater may lead to deterioration in myocardial metabolism.[10][11]

  • Possible Cause 2: Experimental Conditions: The negative inotropic effects of some Class I antiarrhythmics can be enhanced under high extracellular potassium (K+) conditions.[4][12]

  • Troubleshooting Steps:

    • Review and record the composition of your superfusion solution, paying close attention to the K+ concentration.

    • If using a high K+ solution to inactivate sodium channels, be aware of its potential to potentiate the negative inotropic effects of this compound.

Issue 2: Difficulty in distinguishing between Na+ channel and Ca2+ channel-mediated negative inotropy.

  • Possible Cause: Overlapping Mechanisms of Action: this compound's dual blockade of both sodium and calcium channels can make it challenging to isolate the contribution of each to the observed negative inotropic effect.[2][13]

  • Troubleshooting Steps:

    • Use of Specific Channel Blockers: In your experimental protocol, after establishing the effect of this compound, introduce a specific L-type calcium channel blocker (e.g., Verapamil) at a known concentration to assess the extent of further negative inotropy. A minimal additive effect would suggest that this compound is already exerting a significant Ca2+ channel blockade.

    • Varying Extracellular Calcium: Modulate the extracellular calcium concentration in your perfusate. The negative inotropic effect of agents that primarily block Ca2+ channels will be more pronounced at lower extracellular calcium concentrations.

    • Electrophysiological Measurements: If feasible in your model, use voltage-clamp techniques to directly measure the inhibition of the slow inward Ca2+ current (ICa) by this compound.[1][3]

Quantitative Data Summary

Table 1: In Vitro Effects of this compound on Myocardial Contractility and Ion Channels

ParameterSpecies/PreparationIC50 ValueReference
Inhibition of Ca2+ current (ICa)Guinea-pig ventricular myocytes14 µM[3]
Inhibition of Ca2+ current (ICa)Guinea-pig ventricular myocytes30 µM[1]
Decrease in contractile forceGuinea-pig papillary muscle30 µM[1]
Decrease in contractile forceGuinea-pig papillary muscle35 µM[3]

Table 2: Hemodynamic Effects of this compound in a Postischemic Rat Model

ParameterDosage% Change from ControlSignificance (p-value)Reference
Cardiac Output2 mg/kg i.v.↓ 38%< 0.001[7]
dP/dtmax2 mg/kg i.v.↓ 30%< 0.001[7]
Peak Isovolumic dP/dtmax2 mg/kg i.v.↓ 19%< 0.001[7]
Heart Rate2 mg/kg i.v.↓ 22%< 0.001[7]
Mean Aortic Pressure2 mg/kg i.v.↓ 22%< 0.001[7]

Experimental Protocols

Protocol 1: Evaluation of Negative Inotropic Effects in Isolated Papillary Muscle

  • Tissue Preparation: Isolate papillary muscles from the right ventricle of a guinea pig heart.

  • Mounting: Mount the preparation in an organ bath containing Krebs-Henseleit solution, continuously gassed with 95% O2 and 5% CO2 at 37°C.

  • Stimulation: Stimulate the muscle electrically at a fixed frequency (e.g., 1 Hz).

  • Tension Recording: Record isometric contractile force using a force transducer.

  • Drug Application: After a stabilization period, add this compound to the bath in a cumulative concentration-dependent manner.

  • Data Analysis: Measure the decrease in contractile force at each concentration to determine the IC50 value.

Protocol 2: Voltage-Clamp Analysis of Ca2+ Current in Isolated Cardiomyocytes

  • Cell Isolation: Isolate single ventricular myocytes from a guinea-pig heart using enzymatic digestion.

  • Patch-Clamp Configuration: Establish a whole-cell patch-clamp configuration.

  • Voltage Protocol: Hold the cell at a potential that inactivates sodium channels (e.g., -40 mV). Apply depolarizing pulses to elicit the L-type Ca2+ current (ICa).

  • Drug Perfusion: Perfuse the cell with a control solution, followed by solutions containing increasing concentrations of this compound.

  • Data Acquisition and Analysis: Record the peak ICa at each concentration. Normalize the current to the control and plot a concentration-response curve to calculate the IC50 for ICa inhibition.

Visualizations

cluster_membrane Cardiomyocyte Sarcolemma Na_channel Na+ Channel Na_influx Na+ Influx (Depolarization) Na_channel->Na_influx Ca_channel L-type Ca2+ Channel Ca_influx Ca2+ Influx (Trigger for CICR) Ca_channel->Ca_influx Negative_Inotropy Negative Inotropy (Reduced Contractility) Ca_channel->Negative_Inotropy Leads to This compound This compound This compound->Na_channel Blocks (Primary Action) This compound->Ca_channel Blocks (Secondary Action) Contraction Myocardial Contraction Ca_influx->Contraction Initiates

Caption: Mechanism of this compound-induced negative inotropy.

cluster_workflow Experimental Workflow: Investigating Negative Inotropy start Start: Unexpected Myocardial Depression Observed check_conc Step 1: Verify this compound Concentration start->check_conc dose_response Step 2: Perform Dose-Response Curve (IC50) check_conc->dose_response check_conditions Step 3: Review Experimental Conditions (e.g., [K+]) dose_response->check_conditions isolate_mechanism Step 4: Isolate Mechanism (Na+ vs. Ca2+ Blockade) check_conditions->isolate_mechanism use_blocker Use Specific Ca2+ Channel Blocker isolate_mechanism->use_blocker Pharmacological vary_calcium Vary Extracellular [Ca2+] isolate_mechanism->vary_calcium Ionic voltage_clamp Perform Voltage Clamp (ICa) isolate_mechanism->voltage_clamp Electrophysiological end Conclusion: Quantify and Characterize Negative Inotropic Effect use_blocker->end vary_calcium->end voltage_clamp->end

Caption: Troubleshooting workflow for unexpected negative inotropy.

References

Troubleshooting unexpected Cibenzoline effects on QRS and QT intervals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers observing unexpected effects of Cibenzoline on QRS and QT intervals in pre-clinical and clinical experiments.

Frequently Asked Questions (FAQs)

Q1: We observed a greater-than-expected QRS prolongation with this compound. What is the primary mechanism?

A1: this compound is a Class I antiarrhythmic agent.[1][2] Its primary mechanism involves blocking cardiac sodium channels (NaV1.5).[1][3][4] This action reduces the rapid influx of sodium ions during Phase 0 of the cardiac action potential, slowing the depolarization rate and conduction velocity in the heart's ventricular tissue.[1][5] This slowing of conduction is directly reflected as a widening of the QRS complex on an electrocardiogram (ECG).[2][6] The effect is often "use-dependent," meaning the block becomes more pronounced at higher heart rates.[4]

Q2: Our study shows significant QT interval prolongation, which we did not anticipate from a primary sodium channel blocker. Why is this occurring?

A2: While its principal effect is on sodium channels, this compound also exhibits blocking activity on potassium channels, particularly the hERG (human Ether-à-go-go-Related Gene) channel responsible for the rapid delayed rectifier potassium current (IKr).[1][7] This current is critical for Phase 3 repolarization of the cardiomyocyte.[8][9] By inhibiting IKr, this compound delays repolarization, which manifests as a prolongation of the QT interval.[1][10] This dual-channel effect is a known characteristic of the drug.[1]

Q3: At what concentrations do the QRS and QT effects of this compound typically appear?

A3: The effects of this compound are dose- and concentration-dependent.[10] Significant QRS prolongation is a hallmark of its Class I activity and is expected at therapeutic concentrations.[2][6][11] Blockade of the hERG channel has been observed with an IC50 value of approximately 3.7 µM, which is comparable to therapeutic plasma concentrations.[7] Therefore, both QRS and QT interval changes can be anticipated within the therapeutic range.[2][10] In cases of toxicity or overdose, these effects can be severely exaggerated.[12]

Q4: Could experimental conditions be influencing our results?

A4: Yes, several factors can modulate the effects of ion channel blockers. It is recommended that patch-clamp experiments be conducted at or near physiological temperatures (35-37°C), as drug effects can be temperature-sensitive.[13] The pH of the external solution can also influence the activity of some drugs.[5] Additionally, the specific cell line or animal model used can impact results due to differences in ion channel expression and physiology.

Troubleshooting Unexpected Results

Issue 1: QRS prolongation is far greater than literature values at a similar concentration.

Potential Cause Troubleshooting Step
Incorrect Drug Concentration Verify stock solution concentration and dilution calculations. Perform analytical chemistry (e.g., HPLC) to confirm the final concentration in the assay medium.
Assay Temperature Ensure experiments are run at a consistent, physiological temperature (35-37°C).[13] Monitor and record the bath temperature.
High Stimulation Frequency This compound's sodium channel block is use-dependent.[4] If using a high stimulation frequency (pacing rate), a more pronounced block is expected. Compare your protocol's pacing rate to those cited in the literature.
Model Sensitivity The experimental model (e.g., specific cell line, animal species) may have a higher density or sensitivity of NaV1.5 channels. Characterize the baseline electrophysiology of your model.

Issue 2: QT prolongation is observed, but the magnitude is inconsistent across experiments.

Potential Cause Troubleshooting Step
Inconsistent Drug Incubation Time Ensure a consistent pre-incubation/equilibration time for the compound to reach its binding site.
Variable hERG Channel Expression If using recombinant cell lines, hERG expression can vary with passage number. Use cells within a defined passage range and periodically validate hERG current density.
Solvent Effects Ensure the final concentration of the vehicle (e.g., DMSO) is consistent and low, as high concentrations can have non-specific effects on ion channels.
Baseline Instability In patch-clamp experiments, ensure a stable baseline recording is achieved before drug application. The FDA recommends stability over 25 consecutive traces with <10% difference before applying the test compound.[13]

Quantitative Data Summary

The following table summarizes reported electrophysiological effects of this compound from clinical studies.

ParameterControl (Mean ± SD)This compound (Mean ± SD)% Changep-valueReference
PR Interval (ms) 179 ± 29201 ± 36+12.3%< 0.001[2]
QRS Duration (ms) 107 ± 21130 ± 25+21.5%< 0.001[2]
QTc Interval (ms) 422 ± 25460 ± 42+9.0%< 0.001[2]
HV Interval (ms) 50 ± 1765 ± 20+30.0%< 0.01[2]

Data from a study in patients with ventricular tachycardia receiving chronic oral this compound therapy.[2]

Key Signaling Pathways and Workflows

Mechanism of this compound's Cardiac Effects

The following diagram illustrates how this compound interacts with cardiac ion channels to produce its effects on the action potential and the corresponding ECG intervals.

G cluster_drug This compound cluster_channels Cardiomyocyte Ion Channels cluster_effects Electrophysiological Effects cluster_ecg ECG Manifestations Cib This compound NaV NaV1.5 Channel (Sodium Current - INa) Cib->NaV Blocks hERG hERG Channel (Potassium Current - IKr) Cib->hERG Blocks Phase0 Slower Phase 0 Depolarization NaV->Phase0 Governs Phase3 Delayed Phase 3 Repolarization hERG->Phase3 Governs QRS QRS Prolongation Phase0->QRS Manifests as QT QT Prolongation Phase3->QT Manifests as

Caption: this compound's dual blockade of NaV1.5 and hERG channels.

Troubleshooting Workflow for Unexpected Electrophysiological Results

This workflow provides a logical sequence for investigating unexpected experimental outcomes.

G start Unexpected Result Observed (e.g., excessive QRS/QT change) check_conc Verify Drug Concentration (Stock, Dilutions, Stability) start->check_conc is_conc_ok Concentration Correct? check_conc->is_conc_ok check_protocol Review Experimental Protocol (Temp, pH, Pacing Rate, Solutions) is_proto_ok Protocol Standard? check_protocol->is_proto_ok check_system Assess System Integrity (Cell Passage #, Baseline Stability) is_sys_ok System Stable? check_system->is_sys_ok compare_lit Compare with Literature Data (Concentration, Model, Conditions) hypothesize Hypothesize Cause (e.g., Model Sensitivity, Off-Target Effect) compare_lit->hypothesize is_conc_ok->check_protocol Yes end Conclusion Reached is_conc_ok->end No, Re-run is_proto_ok->check_system Yes is_proto_ok->end No, Correct & Re-run is_sys_ok->compare_lit Yes is_sys_ok->end No, Optimize & Re-run confirm_assay Design Confirmatory Assay (e.g., Different Cell Line, Control Compound) hypothesize->confirm_assay confirm_assay->end

Caption: A logical workflow for troubleshooting unexpected results.

Experimental Protocols

Standard Protocol for Manual Patch-Clamp Assay on hERG Channels

This protocol is a generalized procedure for assessing compound effects on hERG channels expressed in a stable cell line (e.g., HEK293).

  • Cell Preparation:

    • Culture hERG-expressing cells under standard conditions (e.g., 37°C, 5% CO2).

    • Dissociate cells using a gentle enzymatic solution (e.g., TrypLE) and re-suspend in the external recording solution.

    • Allow cells to recover for at least 30 minutes before use.

  • Solutions:

    • Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 HEPES, 5 EGTA, 5 MgATP. Adjust pH to 7.2 with KOH.

    • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Recording Procedure:

    • Establish a gigaohm seal (≥1 GΩ) between the patch pipette and a single cell.

    • Rupture the cell membrane to achieve whole-cell configuration.

    • Allow the cell to dialyze with the internal solution for 3-5 minutes.

    • Apply the voltage-clamp protocol. A typical protocol to elicit hERG tail currents involves a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to measure the peak tail current.

    • Establish a stable baseline recording for at least 3 minutes in the vehicle control solution.[13]

    • Perfuse the cell with increasing concentrations of this compound, allowing the effect to reach a steady state at each concentration.

    • At the end of the experiment, apply a high-concentration specific hERG blocker (e.g., E-4031) to confirm the recorded current is from hERG channels.[13]

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Calculate the percentage of block relative to the control (vehicle) response.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

References

Cibenzoline Dose-Dependent Effects on Cardiac Function: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the dose-dependent variability of Cibenzoline's effects on heart function. It includes troubleshooting guides and frequently asked questions in a structured format to assist in experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound on cardiac cells?

A1: this compound is classified as a Class I antiarrhythmic agent.[1] Its primary mechanism of action is the blockade of fast-inward sodium channels (INa) in cardiomyocytes.[1][2] This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential (Phase 0), thereby decreasing the excitability and conduction velocity of cardiac cells.[2][3] Additionally, this compound exhibits some potassium channel blocking activity, which prolongs the repolarization phase and the effective refractory period.[2] It also has a minor calcium channel blocking effect.[1][3]

Q2: How does this compound's effect on action potential duration (APD) vary with dose?

A2: this compound prolongs the action potential duration in a concentration-dependent manner.[4] In canine ventricular muscle, concentrations of 3 x 10-6 M or higher significantly lengthen the APD.[4] This effect, combined with its primary sodium channel blockade, places it in the Class Ia subgroup of antiarrhythmic drugs.[4]

Q3: What are the expected dose-dependent effects of this compound on ECG intervals?

A3: Intravenous administration of this compound in humans produces dose-dependent changes in several ECG intervals. As the dose and plasma concentration increase, there is a progressive prolongation of the HV interval (His-Purkinje conduction time), QRS duration, and the QT interval.[5] At higher doses, the AH interval (atrioventricular nodal conduction time) and the atrial and ventricular effective refractory periods are also prolonged.[5] The prolongation of the QRS duration shows a good correlation with plasma this compound levels.[5]

Q4: Does this compound exhibit use-dependent sodium channel blockade?

A4: Yes, this compound demonstrates a use-dependent (or frequency-dependent) block of sodium channels.[4][6] This means that the inhibitory effect on the maximum upstroke velocity (Vmax) of the action potential is enhanced at higher stimulation frequencies.[6] The onset and offset kinetics of this use-dependent block are considered slow.[6]

Q5: What are the dose-dependent effects of this compound on myocardial contractility?

A5: this compound exerts a dose-dependent negative inotropic (depressant) effect on myocardial contractility.[7][8][9][10] This is characterized by a decrease in fractional shortening and an increase in the pre-ejection period.[8] In patients with hypertrophic obstructive cardiomyopathy, oral administration of 150 or 200 mg of this compound has been shown to significantly reduce the left ventricular pressure gradient, primarily due to this negative inotropic action.[8] However, in patients with pre-existing left ventricular dysfunction, caution is advised as this compound can cause severe depression of left ventricular function.[11][12]

Troubleshooting Guide for In Vitro Experiments

Problem 1: Inconsistent results in Vmax depression at a given this compound concentration.

  • Possible Cause: Use-dependent properties of this compound. The degree of Vmax depression is dependent on the stimulation frequency.

  • Troubleshooting Steps:

    • Ensure that the stimulation frequency is kept constant across all experiments and control for any variations.

    • If investigating use-dependency, systematically vary the stimulation frequency and record the corresponding Vmax.

    • Allow for sufficient equilibration time after changing the stimulation frequency for the use-dependent block to reach a steady state.

Problem 2: Unexpectedly large prolongation of the action potential duration.

  • Possible Cause: In addition to its primary sodium channel blocking effect, this compound also has potassium channel blocking properties that can prolong the APD.[2] The expression and function of these channels can vary between different cardiac preparations and species.

  • Troubleshooting Steps:

    • Characterize the ion channel expression profile of your specific experimental model.

    • Consider using specific potassium channel blockers in control experiments to isolate the contribution of potassium channel inhibition to the observed APD prolongation.

Problem 3: Difficulty in obtaining a stable whole-cell patch-clamp recording after this compound application.

  • Possible Cause: High concentrations of this compound may have non-specific membrane effects that can destabilize the gigaohm seal.

  • Troubleshooting Steps:

    • Start with a low concentration of this compound and gradually increase it while monitoring the seal resistance.

    • Ensure the quality of the glass microelectrodes and the cell preparation to achieve a high initial seal resistance.

    • If high concentrations are necessary, consider using perforated patch-clamp techniques to minimize disruption of the intracellular environment.

Data Presentation

Table 1: Dose-Dependent Electrophysiological Effects of Intravenous this compound in Humans
Dose (mg/kg)Plasma Concentration (ng/mL)Change in HV Interval (ms)Change in QRS Duration (ms)Change in QT Interval (ms)Change in AH Interval (ms)
1.55378 ± 80+13---
1.80525 ± 194+9+20+18-
2.20618 ± 72More pronounced increaseMore pronounced increaseMore pronounced increase+17
2.60731 ± 196Maximum increase: +16Maximum increase: +25Maximum increase: +26More pronounced increase

Data extracted from a study on 25 patients.[5]

Table 2: Dose-Dependent Hemodynamic Effects of Intravenous this compound in Humans
Dose (mg/kg)Change in Ejection FractionChange in End Diastolic Volume Index (ml/m²)Change in End Systolic Volume Index (ml/m²)Change in Cardiac Index (L/min/m²)
0.25 - 0.7560% ± 7% to 53% ± 7%---
1.0 - 1.269% ± 8% to 49% ± 8%74 ± 24 to 85 ± 2729 ± 15 to 43 ± 182.65 ± 0.62 to 2.14 ± 0.24

Data from a study evaluating the safety and hemodynamic effects of single intravenous doses.[13]

Table 3: Effects of this compound on Myocardial Contractility and Metabolism in Isolated Rat Hearts
This compound Concentration (ng/mL)Effect on Heart RateEffect on Cardiac OutputEffect on Myocardial ATP
300No significant effectNo significant effectNo significant effect
900No significant effectNo significant effectNo significant effect
3000Significantly lower than controlSignificantly lower at 15 and 30 minSignificantly lower than control

Data from a study on isolated rat heart-lung preparations.[7]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Analysis of Sodium Current Inhibition
  • Cell Preparation: Isolate single ventricular myocytes from the desired animal model (e.g., guinea pig, rabbit) using enzymatic digestion.

  • Electrode and Solutions:

    • Prepare borosilicate glass microelectrodes with a resistance of 2-4 MΩ when filled with the internal solution.

    • Internal Solution (in mM): 120 CsCl, 5 MgATP, 10 HEPES, 10 EGTA, 5 NaCl, pH adjusted to 7.2 with CsOH.

    • External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the membrane potential at a level that inactivates the sodium channels (e.g., -100 mV).

    • Apply depolarizing voltage steps (e.g., to -20 mV) to elicit the fast-inward sodium current (INa).

    • After obtaining a stable baseline recording, perfuse the external solution containing the desired concentration of this compound.

    • Record the changes in the peak INa amplitude to determine the extent of inhibition.

  • Use-Dependency Protocol:

    • Apply a train of depolarizing pulses at different frequencies (e.g., 0.5 Hz, 1 Hz, 2 Hz) in the presence of this compound.

    • Measure the progressive decrease in INa amplitude with each pulse to quantify the use-dependent block.

Protocol 2: Action Potential Recording in Papillary Muscle
  • Preparation: Dissect the papillary muscle from a mammalian heart (e.g., canine, rabbit) and mount it in a tissue bath.

  • Superfusion: Continuously superfuse the preparation with oxygenated Tyrode's solution at a constant temperature (e.g., 37°C).

  • Stimulation: Stimulate the preparation at a constant frequency (e.g., 1 Hz) using platinum electrodes.

  • Recording:

    • Impale a cardiomyocyte with a sharp glass microelectrode filled with 3 M KCl to record the intracellular action potential.

    • Record baseline action potentials.

    • Introduce this compound at the desired concentration into the superfusate and allow for equilibration.

    • Record the changes in action potential parameters, including the maximum rate of depolarization (Vmax) and the action potential duration at 50% and 90% repolarization (APD50 and APD90).

Visualizations

cluster_0 This compound Signaling Pathway This compound This compound Na_Channel Fast Na+ Channel (SCN5A) This compound->Na_Channel Blocks K_Channel K+ Channel (Delayed Rectifier) This compound->K_Channel Blocks Ca_Channel L-type Ca2+ Channel (Minor Effect) This compound->Ca_Channel Blocks Depolarization Depolarization Na_Channel->Depolarization Reduces Phase 0 (Decreased Vmax) Repolarization Repolarization K_Channel->Repolarization Prolongs Phase 3 (Increased APD)

Caption: Mechanism of this compound's action on cardiac ion channels.

cluster_1 Experimental Workflow: Whole-Cell Voltage Clamp A Isolate Cardiomyocytes B Establish Whole-Cell Patch Clamp A->B C Record Baseline I-Na B->C D Perfuse with this compound C->D E Record I-Na Inhibition D->E F Apply Frequency Protocol (Use-Dependency) E->F G Data Analysis F->G

Caption: Workflow for assessing this compound's effect on sodium currents.

cluster_2 Troubleshooting Logic: Inconsistent Vmax Depression Start Inconsistent Vmax Results Check_Freq Is Stimulation Frequency Constant? Start->Check_Freq Yes_Freq Yes Check_Freq->Yes_Freq Yes No_Freq No Check_Freq->No_Freq No Check_Equil Sufficient Equilibration Time? Yes_Freq->Check_Equil Standardize Standardize Frequency Across Experiments No_Freq->Standardize Yes_Equil Yes Check_Equil->Yes_Equil Yes No_Equil No Check_Equil->No_Equil No Consider_Other Consider Other Variables (e.g., Temperature, pH) Yes_Equil->Consider_Other Increase_Time Increase Equilibration Time No_Equil->Increase_Time

Caption: Troubleshooting guide for Vmax variability.

References

Technical Support Center: Managing Adverse Effects of Cibenzoline in Chronic Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cibenzoline in chronic animal studies. The information is intended to help anticipate and manage potential adverse effects that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential adverse effects of this compound observed in animal studies?

A1: While comprehensive chronic toxicity data for this compound in animals is limited in publicly available literature, acute studies and clinical data in humans suggest several potential adverse effects. Researchers should be vigilant for cardiovascular, gastrointestinal, and neurological signs. Key potential effects include:

  • Cardiovascular: Proarrhythmic events (e.g., ventricular tachycardia), bradycardia, hypotension, and electrocardiogram (ECG) abnormalities such as QRS prolongation.[1] In anesthetized dogs, this compound has been shown to cause a slight tachycardia and a reduction in conduction velocity in the His-Purkinje system and the ventricle.[1] High concentrations of this compound may also negatively impact myocardial metabolism.

  • Gastrointestinal: Anorexia, vomiting, diarrhea, and general gastrointestinal distress.[2]

  • Neurological: Dizziness, ataxia, and sedation. In cases of overdose, more severe neurological signs could potentially occur.

  • General: Changes in body weight, food and water consumption, and behavioral alterations.

Q2: What are the critical parameters to monitor during a chronic study with this compound?

A2: Regular and systematic monitoring is crucial for early detection of adverse effects. Key monitoring strategies include:

  • Daily Observations: General clinical signs, behavior, food and water intake, and fecal/urinary output.

  • Weekly Measurements: Body weight.

  • Cardiovascular Monitoring: Regular ECG recordings are highly recommended to monitor for changes in heart rate, rhythm, and intervals (e.g., QRS duration). Telemetry systems are ideal for continuous monitoring in conscious, freely moving animals. Blood pressure should also be monitored periodically.

  • Hematology and Clinical Chemistry: Periodic blood sampling to assess liver function (e.g., ALT, AST), kidney function (e.g., BUN, creatinine), and complete blood counts.

  • Plasma Drug Concentration: Therapeutic drug monitoring can help correlate adverse findings with specific plasma levels of this compound.

Q3: Are there any known drug interactions with this compound that could exacerbate adverse effects?

A3: In a study involving anesthetized dogs, the co-administration of propranolol (a beta-blocker) with this compound resulted in significant bradycardia and depression of atrioventricular nodal conduction.[1] This suggests that combining this compound with other cardioactive drugs, particularly those with negative chronotropic or dromotropic effects, should be approached with caution and may require more intensive cardiovascular monitoring.

Troubleshooting Guides

This section provides guidance on how to respond to specific adverse events observed during a chronic this compound study.

Cardiovascular Adverse Events
Observed Issue Potential Cause Recommended Actions
Significant Bradycardia or Hypotension Excessive dose, drug accumulation, interaction with other medications.1. Temporarily suspend dosing.2. Confirm the finding with repeated measurements.3. Review the dosing regimen and consider a dose reduction.4. Collect a blood sample to determine plasma this compound concentration.5. Provide supportive care as advised by the attending veterinarian.
Proarrhythmic Events (e.g., Ventricular Tachycardia on ECG) Intrinsic property of Class I antiarrhythmic drugs, particularly at higher doses or in the presence of underlying cardiac abnormalities.1. Immediate action: Discontinue dosing.2. Consult with the veterinary staff for potential acute intervention.3. Review the animal model to ensure no pre-existing cardiac conditions that could increase susceptibility.4. Analyze plasma drug levels to investigate a potential overdose.
Progressive QRS Widening Expected pharmacological effect of a Class I antiarrhythmic agent.1. Establish a baseline QRS duration for each animal before the study.2. Define a clear endpoint for what constitutes an unacceptable level of QRS prolongation (e.g., >25% increase from baseline).3. If the endpoint is reached, consider a dose reduction or discontinuation for that animal.
Gastrointestinal and General Adverse Events
Observed Issue Potential Cause Recommended Actions
Persistent Vomiting or Diarrhea Drug-related gastrointestinal irritation.1. Provide supportive care, including hydration, as directed by veterinary staff.2. Consider if the route of administration or vehicle is contributing to the issue.3. A temporary dose reduction or suspension may be necessary.4. Rule out other causes such as infection.
Significant Weight Loss (>10% of baseline) Reduced food intake due to drug-induced malaise, nausea, or other systemic toxicity.1. Increase the frequency of monitoring for the affected animal.2. Provide palatable, high-calorie food supplements.3. Evaluate for other signs of toxicity.4. If weight loss continues, a dose reduction or cessation of treatment is warranted.
Lethargy, Ataxia, or Sedation Central nervous system effects of the drug.1. Ensure the animal's environment is safe to prevent injury.2. Observe the timing of the signs in relation to drug administration.3. Consider a dose reduction if the signs are severe or interfere with the animal's well-being.

Experimental Protocols

Detailed methodologies for key monitoring procedures are essential for data consistency and interpretation.

Protocol: Electrocardiogram (ECG) Monitoring in Rodents
  • Animal Preparation: Anesthetize the animal using a consistent and appropriate method (e.g., isoflurane inhalation). Ensure the anesthetic plane is stable and does not significantly alter cardiovascular parameters.

  • Electrode Placement: Place subcutaneous needle electrodes in a standard lead II configuration (Right forelimb, Left hindlimb, and a ground electrode).

  • Data Acquisition: Connect the electrodes to an ECG amplifier and data acquisition system. Record a stable ECG tracing for at least 2 minutes.

  • Analysis: Analyze the ECG for heart rate, rhythm, and the duration of key intervals (PR, QRS, QT). Always compare post-dose data to pre-dose baseline recordings for each animal.

  • Frequency: Perform ECG monitoring at baseline (pre-dose), and at regular intervals throughout the chronic study (e.g., weekly or bi-weekly), and at the time of any suspected cardiovascular adverse event.

Protocol: Blood Collection for Pharmacokinetic and Clinical Chemistry Analysis
  • Site Selection: Choose an appropriate site for blood collection based on the animal model and required volume (e.g., saphenous vein, tail vein).

  • Sample Collection: Collect blood into appropriate tubes (e.g., EDTA tubes for hematology, serum separator tubes for clinical chemistry). The volume and frequency of collection should be carefully planned to avoid excessive blood loss.

  • Processing: Process the samples according to the requirements of the analytical laboratory (e.g., centrifuge to separate plasma or serum).

  • Storage: Store samples at the appropriate temperature (e.g., -80°C) until analysis.

  • Timing: For pharmacokinetic analysis, collect samples at peak (Tmax) and trough (pre-dose) time points to understand drug exposure. For safety assessments, timing can be consistent with other scheduled procedures.

Visualizations

experimental_workflow cluster_pre_study Pre-Study Phase cluster_dosing_monitoring Chronic Dosing & Monitoring Phase cluster_adverse_event Adverse Event Management cluster_end_study End of Study acclimatization Animal Acclimatization baseline Baseline Data Collection (Body Weight, ECG, Blood Samples) acclimatization->baseline dosing Daily this compound Administration baseline->dosing daily_obs Daily Clinical Observations dosing->daily_obs weekly_bw Weekly Body Weight dosing->weekly_bw periodic_ecg Periodic ECG & Blood Pressure dosing->periodic_ecg periodic_blood Periodic Blood Sampling dosing->periodic_blood terminal_collection Terminal Sample Collection dosing->terminal_collection event_observed Adverse Event Observed daily_obs->event_observed periodic_ecg->event_observed troubleshoot Troubleshooting Protocol Activated (See Guide) event_observed->troubleshoot dose_adjust Dose Adjustment / Suspension troubleshoot->dose_adjust vet_consult Veterinary Consultation troubleshoot->vet_consult histopath Histopathology terminal_collection->histopath data_analysis Final Data Analysis terminal_collection->data_analysis

Caption: Workflow for a chronic animal study involving this compound.

troubleshooting_logic cluster_investigation Initial Investigation cluster_action Action Pathway cluster_consult Consultation start Adverse Event Detected (e.g., >10% Weight Loss) confirm Confirm Observation (Re-weigh, Clinical Exam) start->confirm check_dose Verify Dosing Records confirm->check_dose assess_severity Assess Severity (Mild, Moderate, Severe) check_dose->assess_severity supportive_care Initiate Supportive Care (e.g., Diet Supplement) assess_severity->supportive_care Mild dose_reduction Consider Dose Reduction assess_severity->dose_reduction Moderate dose_suspension Temporary Dosing Suspension assess_severity->dose_suspension Severe pi_consult Consult Principal Investigator supportive_care->pi_consult dose_reduction->pi_consult vet_consult Consult Veterinarian dose_suspension->vet_consult remove Remove from Study vet_consult->pi_consult pi_consult->remove If Unresolved

Caption: Decision-making logic for managing an adverse event.

signaling_pathway_placeholder cluster_this compound This compound Action (Class Ia Antiarrhythmic) cluster_electrophysiology Electrophysiological Effect cluster_ecg Resulting ECG Changes (Potential Adverse Effects) This compound This compound na_channel Voltage-Gated Sodium Channels (Nav1.5) This compound->na_channel Blocks k_channel Potassium Channels (Delayed Rectifier) This compound->k_channel Blocks depolarization Decreased Rate of Phase 0 Depolarization na_channel->depolarization ap_duration Prolonged Action Potential Duration k_channel->ap_duration conduction Slowed Conduction Velocity depolarization->conduction qt QT Prolongation ap_duration->qt qrs QRS Widening conduction->qrs proarrhythmia Proarrhythmia Risk (e.g., Torsades de Pointes) qt->proarrhythmia

Caption: Putative signaling pathway for this compound's cardiac effects.

References

Potential drug interactions with Cibenzoline in a research context

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential drug interactions with Cibenzoline.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing higher than expected plasma concentrations of this compound in our in vivo study. What could be the cause?

A1: Higher than expected this compound plasma concentrations are often due to pharmacokinetic drug-drug interactions (DDIs), primarily at the metabolic level.

Troubleshooting Steps:

  • Review Co-administered Medications: this compound is metabolized by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[1][2] Co-administration with inhibitors of these enzymes can significantly increase this compound exposure.

    • Action: Cross-reference all co-administered drugs with a list of known CYP2D6 and CYP3A4 inhibitors (see Tables 1 & 2). Strong inhibitors are of particular concern.

  • Assess Renal Function: this compound is primarily cleared by the kidneys. Impaired renal function can lead to drug accumulation.[3][4][5]

    • Action: Check the creatinine clearance (CrCl) of the study subjects. Dose adjustments may be necessary for subjects with renal impairment.

  • Consider Patient Factors: Elderly patients and those with heart failure may have altered pharmacokinetics, leading to higher this compound levels.[3][5][6]

    • Action: Analyze pharmacokinetic data based on age and cardiac function to identify any correlations. A study has shown that serum this compound concentrations are significantly higher in patients with heart failure.[6]

Q2: Our in vitro CYP inhibition assay shows that our test compound inhibits CYP2D6. What is the potential clinical significance of this with respect to this compound?

A2: Inhibition of CYP2D6 can lead to a clinically significant DDI with this compound. Since CYP2D6 is one of the primary metabolic pathways for this compound, its inhibition will likely increase this compound plasma concentrations, potentially leading to adverse effects.

Logical Flow for Assessing Potential DDI:

Caption: Logical workflow for assessing the risk of a CYP2D6-mediated drug interaction with this compound.

Q3: We are designing a clinical study with this compound and are concerned about proarrhythmic effects. What types of drugs should be avoided?

A3: Co-administration of this compound with other drugs that prolong the QT interval should be avoided due to the risk of additive effects and potentially life-threatening arrhythmias like Torsades de Pointes (TdP).[7]

Troubleshooting & Prevention:

  • Exclusion Criteria: Your clinical trial protocol should exclude patients taking other medications known to prolong the QT interval.

  • Baseline and Monitoring: A baseline electrocardiogram (ECG) is crucial. Regular ECG monitoring throughout the study is recommended to track changes in the QTc interval. An increase in QTc of >60 ms from baseline or an absolute QTc of >500 ms are common thresholds for concern and potential discontinuation.

  • Electrolyte Monitoring: Diuretic-induced hypokalemia can exacerbate the risk of arrhythmias.[2][7][8] Serum potassium and magnesium levels should be monitored and corrected if necessary.

Q4: An unexpected number of subjects in our study are reporting symptoms of hypoglycemia. Could this be related to this compound?

A4: Yes, this compound has been associated with an increased risk of hypoglycemia.[9][10][11] This effect may be more pronounced in patients with abnormal glucose tolerance.[12]

Quantitative Data:

A case-control study found that the use of this compound was significantly correlated with an increased risk of hypoglycemia, with an odds ratio of 8.0 (95% CI 1.7-36.8).[13] Another study in patients with abnormal glucose tolerance showed that this compound significantly decreased fasting plasma glucose and HbA1c levels over 12 weeks.[12]

Troubleshooting Steps:

  • Review Concomitant Medications: Check if subjects are taking other medications that can cause hypoglycemia (e.g., sulfonylureas, insulin). The hypoglycemic effect could be additive.

  • Monitor Blood Glucose: Implement regular blood glucose monitoring for all subjects, especially those with pre-existing diabetes or those who are fasting.

  • Patient Education: Advise subjects on the symptoms of hypoglycemia (e.g., dizziness, confusion, sweating) and the appropriate actions to take.

Quantitative Data on Potential Drug Interactions

Table 1: Pharmacokinetic Interactions - In Vitro Metabolism Data

Interacting Drug (Inhibitor)EnzymeEffect on this compound MetabolismQuantitative DataReference
KetoconazoleCYP3A4Strong inhibition of the formation of metabolites M2, M3, and M4.>74% inhibition of M1 and M3 formation in rat liver microsomes.[1][7]
QuinidineCYP2D6Inhibition of the formation of metabolite M1.Inhibition of M1 formation from R(+)-cibenzoline.[1][7]
QuinidineCYP3A4Inhibition of the formation of metabolite M4.45% inhibition of M4 formation from R(+)-cibenzoline.[1][7]

Table 2: Pharmacodynamic Interactions - Clinical & Preclinical Data

Interacting Drug ClassPotential EffectQuantitative DataContextReference
Antihypertensives (e.g., Bisoprolol)Increased this compound toxicityA case report described significantly elevated this compound levels and cardiac arrest in a patient taking this compound with bisoprolol and edoxaban (both CYP3A4 substrates).Clinical Case[3][14]
Other QT-Prolonging DrugsAdditive QT prolongationThis compound alone prolonged the QTc interval by 7%.Clinical Study[15]
DiureticsIncreased risk of arrhythmiaDiuretic-induced hypokalemia is a known risk factor for cardiac arrhythmias.Review[2][8][16]
Antidiabetic Agents (e.g., Insulin, Sulfonylureas)Increased risk of hypoglycemiaOdds Ratio for hypoglycemia with this compound use was 8.0 (95% CI 1.7-36.8).Case-Control Study[13]
None (in postischemic heart model)Cardiodepressant effectsIn rats with postischemic myocardium, this compound (2 mg/kg IV) caused a 38% decrease in cardiac output and a 22% decrease in mean aortic pressure.Animal Study[17]

Experimental Protocols

Protocol 1: In Vitro Assessment of CYP450 Inhibition Potential of a Test Compound on this compound Metabolism

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the CYP2D6- and CYP3A4-mediated metabolism of this compound.

Methodology:

  • System: Human liver microsomes (HLM) or recombinant human CYP2D6 and CYP3A4 enzymes.

  • Substrate: this compound.

  • Incubation:

    • Prepare a series of dilutions of the test compound.

    • Pre-incubate the test compound with HLM and NADPH-regenerating system for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding this compound.

    • Incubate at 37°C for a time within the linear range of metabolite formation.

  • Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis:

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the formation of this compound metabolites (e.g., p-hydroxythis compound for CYP2D6, dehydrothis compound for CYP3A4) using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the rate of metabolite formation at each concentration of the test compound.

    • Plot the percent inhibition versus the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Experimental Workflow for In Vitro CYP Inhibition Assay:

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Test Compound Dilutions C Pre-incubate Test Compound with Microsomes A->C B Prepare Human Liver Microsomes + NADPH System B->C D Add this compound (Substrate) C->D E Incubate at 37°C D->E F Terminate Reaction (Acetonitrile) E->F G Analyze Metabolite Formation (LC-MS/MS) F->G H Calculate IC50 Value G->H Cibenzoline_Metabolism cluster_cyp Metabolic Pathways This compound This compound CYP2D6 CYP2D6 This compound->CYP2D6 CYP3A4 CYP3A4 This compound->CYP3A4 Metabolites Inactive Metabolites Excretion Renal Excretion Metabolites->Excretion CYP2D6->Metabolites CYP3A4->Metabolites Inhibitor_2D6 CYP2D6 Inhibitor (e.g., Quinidine) Inhibitor_2D6->CYP2D6 Inhibits Inhibitor_3A4 CYP3A4 Inhibitor (e.g., Ketoconazole) Inhibitor_3A4->CYP3A4 Inhibits

References

Strategies to improve Cibenzoline efficacy in drug-resistant arrhythmia models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cibenzoline in experimental arrhythmia models, particularly in scenarios involving suspected drug resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is classified as a Class I antiarrhythmic agent.[1] Its primary mechanism involves blocking the fast sodium channels (Na+) in cardiac cells.[2][3] This action reduces the rate of depolarization during phase 0 of the cardiac action potential, which in turn decreases the excitability of cardiac cells and slows conduction velocity.[2] Additionally, this compound exhibits some potassium (K+) channel blocking activity, which prolongs the repolarization phase and extends the refractory period, helping to prevent reentrant arrhythmias.[2] Some studies also note a mild calcium (Ca2+) channel-blocking effect.[3][4]

Q2: In which types of arrhythmia has this compound shown efficacy?

A2: this compound has been demonstrated to be effective in managing various arrhythmias, including both atrial and ventricular types.[2][3] It has shown efficacy in preventing atrial arrhythmias, suppressing reciprocating intranodal tachycardias, and treating ventricular arrhythmias, such as premature ventricular complexes (PVCs) and non-sustained ventricular tachycardia.[5][6]

Q3: What are the expected electrophysiological effects of this compound in an experimental model?

A3: In clinical and experimental settings, this compound typically produces several measurable electrophysiological effects. These include an increase in the PR interval, a widening of the QRS duration, and a prolongation of the QTc interval.[7][8] It has also been observed to increase the effective ventricular refractory period.[5]

Q4: Are there known issues with this compound efficacy in long-term studies?

A4: Yes, a loss of arrhythmia control has been observed during long-term therapy in some studies. In one study, antiarrhythmic efficacy was maintained long-term in only 36% of the initial short-term responders.[6] This suggests that researchers should incorporate long-term monitoring into their experimental designs to assess sustained efficacy.

Troubleshooting Guide

Problem 1: No significant antiarrhythmic effect is observed after this compound administration in our in vivo model.

  • Possible Cause 1: Inadequate Dosage or Bioavailability.

    • Troubleshooting Step: Verify that the administered dose is within the effective range reported in the literature. This compound is generally rapidly absorbed with high bioavailability after oral administration.[5] However, the half-life is between 4 and 12 hours, which may necessitate a specific dosing schedule to maintain therapeutic plasma concentrations.[1][5] Consider measuring plasma this compound levels to confirm adequate exposure. In one study, plasma concentrations in responders ranged from 59 to 421 ng/ml.[9]

  • Possible Cause 2: Model-Specific Resistance.

    • Troubleshooting Step: The chosen arrhythmia model may be inherently resistant to Class I antiarrhythmics. For example, arrhythmias driven by mechanisms not primarily dependent on fast sodium channels may show a poor response. Review the literature for the specific model being used.[10][11] Consider testing a positive control agent with a known effect in your model to validate the experimental setup.

  • Possible Cause 3: Proarrhythmic Effect.

    • Troubleshooting Step: In some cases, antiarrhythmic drugs can paradoxically worsen arrhythmias, a phenomenon known as a proarrhythmic effect.[6][12] This was observed in 16% of patients in one study.[6] Carefully analyze ECG recordings for any increase in ectopic frequency, the appearance of new arrhythmias (like Torsades de Pointes), or an increase in the severity of existing ones.[13][14]

Problem 2: The in vitro electrophysiology results (e.g., patch-clamp) do not correlate with the in vivo antiarrhythmic effects.

  • Possible Cause 1: Influence of the Autonomic Nervous System.

    • Troubleshooting Step: In vivo, the effects of this compound can be modulated by the sympathetic nervous system. One study noted that the Class IV (calcium channel blocking) effects of this compound only became apparent after the administration of a beta-blocker (propranolol).[15] This suggests that sympathetic tone in an in vivo model might counteract some of the drug's effects that are observed in isolated cell preparations.

  • Possible Cause 2: Drug Metabolism.

    • Troubleshooting Step: this compound is metabolized, and its metabolites may have different electrophysiological properties or may be inactive. An in vitro system using isolated cells will not account for this metabolic activity. Consider analyzing metabolites in plasma from your in vivo studies.

Problem 3: We observe a negative inotropic effect (decreased contractility) that complicates the interpretation of antiarrhythmic efficacy.

  • Possible Cause: Inherent Pharmacological Property.

    • Troubleshooting Step: this compound is known to have a negative inotropic action, meaning it can depress left ventricular contraction.[16] This is a known characteristic of some Class Ia antiarrhythmics.[16] In experiments, it is crucial to monitor hemodynamic parameters (e.g., blood pressure, left ventricular ejection fraction) alongside arrhythmia burden.[17] This allows for the dissociation of direct antiarrhythmic effects from those secondary to hemodynamic changes. High concentrations of this compound (e.g., 3000 ng/mL in a rat heart model) have been shown to significantly lower cardiac output and myocardial ATP concentration.[18]

Data Presentation: Summary of this compound Efficacy

Table 1: Efficacy of this compound in Suppressing Ventricular Arrhythmias (Human Studies)

Study CohortDosagePrimary EndpointEfficacy ResultCitation
19 patients with chronic ventricular arrhythmiasDose titration≥75% reduction in PVCs, ≥90% in paired PVCs, total abolition of VT74% of patients responded in the short-term[6]
24 patients with frequent PVCs (>30/h)130-160 mg twice daily>75% suppression of PVC frequency19 of 21 patients responded[9]
49 patients with ventricular arrhythmias260-330 mg/day>75% suppression of VPC frequency29 of 49 patients responded[19]
21 patients with nonsustained VT and LV dysfunctionNot specified≥75% reduction in VT77% of patients initially responded[17]
13 patients (chronic oral therapy)Not specifiedReduction in ventricular ectopy/hrReduced from 666 to 190 beats/hr[7]

Table 2: Electrophysiological Effects of Intravenous this compound

ParameterChangeCitation
PR IntervalIncreased by 13-18%[7][8]
QRS DurationWidened by 26-33%[7][8]
QTc IntervalProlonged by 7%[7]
Mean Arterial Blood PressureDecreased by 9%[7]

Experimental Protocols

Protocol 1: General Methodology for In Vivo Electrophysiological Testing

This protocol provides a generalized workflow for assessing the efficacy of this compound in a large animal model (e.g., canine) of induced arrhythmia, based on methodologies described in the literature.[7][11]

  • Animal Preparation: Anesthetize the subject according to approved institutional protocols. Introduce catheters via femoral arteries and veins for programmed electrical stimulation (PES), intracardiac recordings, and drug administration.

  • Baseline Measurements: Record baseline surface ECG and intracardiac electrograms. Measure baseline intervals (PR, QRS, QT).

  • Arrhythmia Induction: Induce the target arrhythmia (e.g., ventricular tachycardia) using a standardized PES protocol. This may involve burst pacing or the delivery of programmed extrastimuli. Confirm the reproducibility of arrhythmia induction.

  • Drug Administration: Administer this compound intravenously at a specified dose (e.g., starting at 1.0 mg/kg and titrating upwards).[7] Allow for an equilibration period.

  • Post-Drug Assessment: Repeat the PES protocol to determine if the arrhythmia is still inducible. Record any changes in ECG intervals and hemodynamic parameters (e.g., blood pressure).

  • Data Analysis: Compare the inducibility of the arrhythmia before and after drug administration. Quantify the changes in electrophysiological parameters.

Protocol 2: General Methodology for In Vitro Voltage-Clamp Analysis

This protocol outlines a general procedure for studying the effects of this compound on specific ion channels in isolated cardiomyocytes, as described in foundational studies.[4][5]

  • Cell Isolation: Isolate single ventricular or atrial myocytes from an appropriate animal model (e.g., frog, rabbit, guinea pig) using enzymatic digestion.

  • Patch-Clamp Setup: Place an isolated myocyte in a recording chamber on an inverted microscope and perfuse with an appropriate external solution.

  • Whole-Cell Configuration: Achieve whole-cell patch-clamp configuration using a glass micropipette filled with an internal solution.

  • Current Recording: Apply a series of voltage-clamp protocols to elicit and measure specific ionic currents (e.g., fast sodium current INa, L-type calcium current ICa-L, delayed rectifier potassium current IK).

  • This compound Application: Perfuse the cell with an external solution containing a known concentration of this compound (e.g., 2.6 x 10-6 M).[4]

  • Post-Drug Recording: After a steady-state drug effect is reached, repeat the voltage-clamp protocols to measure the drug's effect on the amplitude and kinetics of the targeted ion channels.

  • Data Analysis: Analyze the changes in current amplitude, voltage-dependence of activation and inactivation, and recovery kinetics to characterize the channel-blocking properties of this compound.

Visualizations

cluster_membrane Cardiac Myocyte Membrane Na_channel Fast Na+ Channel (Phase 0) Depolarization Reduced Rate of Depolarization Na_channel->Depolarization K_channel K+ Channel (Repolarization) Refractory Prolonged Refractory Period K_channel->Refractory AP_Duration Increased Action Potential Duration K_channel->AP_Duration Ca_channel Ca2+ Channel (Plateau Phase) This compound This compound This compound->Na_channel Blocks (Primary) This compound->K_channel Blocks (Secondary) This compound->Ca_channel Blocks (Minor) Efficacy Antiarrhythmic Efficacy Depolarization->Efficacy Refractory->Efficacy AP_Duration->Efficacy

Caption: Mechanism of action of this compound on cardiac ion channels.

start Start: Establish Drug-Resistant Arrhythmia Model protocol Administer Standard This compound Protocol start->protocol assess Assess Efficacy: ECG, PES, Hemodynamics protocol->assess check_effect Is Arrhythmia Suppressed? assess->check_effect success Success: Protocol Effective check_effect->success Yes troubleshoot Troubleshoot Efficacy Failure check_effect->troubleshoot No check_dose Verify Dose & Plasma Concentration troubleshoot->check_dose check_model Validate Model with Positive Control check_dose->check_model strategy Implement Improvement Strategy check_model->strategy combo_therapy Strategy 1: Combination Therapy (e.g., with β-blocker) strategy->combo_therapy delivery_system Strategy 2: Novel Drug Delivery (e.g., targeted nanoparticles) strategy->delivery_system re_assess Re-assess Efficacy combo_therapy->re_assess delivery_system->re_assess re_assess->check_effect

Caption: Experimental workflow for testing and improving this compound efficacy.

cluster_pathway Potential Resistance Signaling cluster_outcome Mechanism of Resistance TGFb TGF-β1 Signaling Fibrosis Cardiac Fibrosis & Structural Remodeling TGFb->Fibrosis Wnt Wnt/β-catenin Pathway Wnt->Fibrosis Inflammation Inflammatory Signaling (e.g., IL-6, TNF-α) Inflammation->Fibrosis Channel_Exp Altered Ion Channel Expression/Function Fibrosis->Channel_Exp Conduction Slowed/Altered Conduction Pathways Fibrosis->Conduction Inefficacy Reduced this compound Efficacy Channel_Exp->Inefficacy Conduction->Inefficacy

Caption: Signaling pathways potentially contributing to drug resistance.

References

Technical Support Center: Cibenzoline Bioavailability in Experimental Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists investigating the bioavailability of Cibenzoline in experimental animals.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of this compound in common experimental animals?

Q2: What are the primary factors that can influence the bioavailability of this compound in my animal studies?

Several factors can impact the bioavailability of this compound in experimental animals. These include:

  • Species-specific Metabolism: The metabolic pathways of this compound differ between species. For instance, the profile of metabolites and their excretion routes vary between rats and dogs[1]. The stereoselective metabolism of this compound is significantly influenced by Cytochrome P450 (CYP) enzymes, particularly CYP2D and CYP3A, in both humans and rats[2]. Differences in the expression and activity of these enzymes across animal species can lead to variations in first-pass metabolism and, consequently, bioavailability.

  • Route of Administration: The method of oral administration (e.g., gavage, in feed) can affect the rate and extent of absorption.

  • Gastrointestinal Physiology: Factors such as gastric pH, gastrointestinal motility, and the presence of food can influence the dissolution and absorption of the drug. While a study in humans showed that food has a minimal effect on the extent of this compound absorption[1], this may not be directly translatable to all animal models.

  • Health Status of the Animal: The presence of any underlying disease, particularly those affecting the liver or kidneys, can alter drug metabolism and excretion, thereby impacting bioavailability.

Q3: I am observing high variability in my plasma concentration data. What could be the cause?

High variability in plasma concentrations of this compound can stem from several sources:

  • Inconsistent Dosing: Ensure accurate and consistent administration of the dose, especially when using oral gavage.

  • Animal-to-Animal Variation: Biological differences between individual animals, including genetic variations in metabolic enzymes like CYP450s, can lead to different pharmacokinetic profiles.

  • Food Effects: Although the effect of food on this compound is minimal in humans, the timing of feeding in relation to drug administration in animals could introduce variability. Standardizing the fasting and feeding schedule is recommended.

  • Sample Handling and Processing: Inconsistent timing of blood sample collection, improper sample handling, or storage can lead to degradation of the analyte and variable results.

  • Analytical Method Variability: Ensure your analytical method for quantifying this compound in plasma is validated and demonstrates acceptable precision and accuracy.

Troubleshooting Guides

Problem: Lower than expected plasma concentrations of this compound in rats.

  • Possible Cause 1: Low Oral Absorption.

    • Troubleshooting: Review the formulation of the oral dose. Ensure the drug is adequately solubilized. Consider using a different vehicle. The excretion data in rats, with a higher percentage of the dose recovered in feces compared to dogs, suggests that oral absorption might be lower in this species[1].

  • Possible Cause 2: High First-Pass Metabolism.

    • Troubleshooting: this compound is metabolized by CYP2D and CYP3A enzymes in rats[2]. High activity of these enzymes in the liver could lead to extensive first-pass metabolism. Consider co-administration with a known inhibitor of these enzymes in a pilot study to investigate the extent of first-pass metabolism.

  • Possible Cause 3: Rapid Elimination.

    • Troubleshooting: Review your blood sampling schedule. It's possible that the peak concentration is missed and the elimination is faster than anticipated. Increase the frequency of sampling at earlier time points post-dose.

Problem: Inconsistent results between individual dogs.

  • Possible Cause 1: Genetic Polymorphism.

    • Troubleshooting: Be aware that genetic polymorphisms in drug-metabolizing enzymes exist within animal populations, which can lead to significant inter-individual differences in pharmacokinetics. If possible, use a more genetically homogenous strain of dogs.

  • Possible Cause 2: Differences in Health Status.

    • Troubleshooting: Ensure all animals are in good health and free from any underlying conditions that could affect drug disposition. Perform a thorough health check before the study.

Quantitative Data

Table 1: Excretion of Radioactivity after a Single Oral Dose of 14C-Cibenzoline in Rats and Dogs[1]

SpeciesDoseRoute% of Dose in Urine (time)% of Dose in Feces (time)
Rat50 mg/kgOral27.0 ± 2.8 (3 days)41.5 ± 2.6 (3 days)
Dog13.8 mg/kgOral60.5 ± 6.0 (6 days)19.2 ± 4.6 (6 days)

Table 2: Major Metabolites of this compound Identified in Rats and Dogs[1][2]

MetaboliteFound in RatFound in Dog
p-hydroxythis compound (M1)YesYes
4,5-dehydrothis compound (M2)YesYes
m-methoxy p-hydroxythis compoundYesNo
p-hydroxybenzophenoneYesYes

Experimental Protocols

Protocol 1: Assessment of Oral Bioavailability of this compound in Rats

  • Animal Model: Male Wistar rats (200-250 g).

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.

  • Dosing:

    • Oral Group: Administer this compound (e.g., 50 mg/kg) orally via gavage. The vehicle can be a solution of this compound succinate in water or a suspension in 0.5% methylcellulose.

    • Intravenous Group: For determination of absolute bioavailability, administer this compound (e.g., 10 mg/kg) intravenously via the tail vein. The vehicle should be a sterile saline solution.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus at pre-dose (0), and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).

    • Centrifuge the blood samples to separate plasma and store the plasma at -20°C or lower until analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound in plasma using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters including AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration) using non-compartmental analysis.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Protocol 2: Analytical Method for this compound in Plasma (Example using HPLC)

  • Principle: A High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of this compound in plasma.

  • Sample Preparation:

    • To 1 mL of plasma, add an internal standard.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of hexane and isoamyl alcohol) under alkaline conditions.

    • Vortex and centrifuge the samples.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0) in an isocratic elution.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a specific wavelength (e.g., 210 nm).

  • Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to standard guidelines.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis animal_prep Animal Acclimatization (e.g., Male Wistar Rats) dosing_prep Dosing Solution Preparation (Oral and IV Formulations) oral_admin Oral Administration (Gavage) dosing_prep->oral_admin iv_admin Intravenous Administration (Tail Vein) dosing_prep->iv_admin blood_collection Serial Blood Collection (e.g., 0-24h) oral_admin->blood_collection iv_admin->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation storage Sample Storage (-20°C or below) plasma_separation->storage sample_extraction Plasma Sample Extraction storage->sample_extraction hplc_analysis HPLC or LC-MS Analysis sample_extraction->hplc_analysis pk_analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) hplc_analysis->pk_analysis bioavailability_calc Bioavailability Calculation (F%) pk_analysis->bioavailability_calc

Figure 1: Experimental workflow for assessing the oral bioavailability of this compound.

metabolic_pathway cluster_this compound This compound Metabolism cluster_metabolites Metabolites cluster_enzymes Metabolizing Enzymes This compound This compound M1 p-hydroxythis compound (M1) This compound->M1 M2 4,5-dehydrothis compound (M2) This compound->M2 Other Other Metabolites (e.g., m-methoxy p-hydroxythis compound) This compound->Other CYP2D CYP2D CYP2D->M1 Primarily for p-hydroxylation CYP3A CYP3A CYP3A->M2 CYP3A->Other

Figure 2: Metabolic pathway of this compound.

References

Validation & Comparative

Validating the Effects of Cibenzoline on Na+/Ca2+ Exchange Currents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of Cibenzoline on the Na+/Ca2+ exchange (NCX) current, juxtaposed with other known NCX inhibitors. The information presented herein is intended to support research and drug development efforts by offering a consolidated resource of experimental data and methodologies.

Introduction to Na+/Ca2+ Exchanger (NCX)

The Na+/Ca2+ exchanger is a critical transmembrane protein in cardiac myocytes and other excitable cells, playing a pivotal role in intracellular calcium homeostasis. It facilitates the electrogenic exchange of three sodium ions (Na+) for one calcium ion (Ca2+). The direction of transport, either Ca2+ efflux (forward mode) or Ca2+ influx (reverse mode), is dictated by the transmembrane electrochemical gradients of Na+ and Ca2+ and the membrane potential. Dysregulation of NCX activity has been implicated in various cardiovascular pathologies, including arrhythmias and heart failure, making it a significant target for pharmacological intervention.

This compound: A Class I Antiarrhythmic with NCX Inhibitory Properties

This compound is classified as a Class I antiarrhythmic agent, primarily known for its sodium channel blocking activity. However, studies have revealed its inhibitory effects on the Na+/Ca2+ exchange current. Understanding the specifics of this inhibition is crucial for a comprehensive assessment of its electrophysiological profile and therapeutic potential.

Comparative Analysis of NCX Inhibitors

To contextualize the effects of this compound, this guide compares its activity with other well-characterized NCX inhibitors: SEA0400, KB-R7943, and ORM-10962.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its alternatives on the inward (Ca2+ efflux) and outward (Ca2+ influx) Na+/Ca2+ exchange currents.

CompoundInward Current (IC50)Outward Current (IC50)Cell TypeKey Observations
This compound 84 µM[1]77 µM[1]Guinea-pig ventricular myocytesNon-selective inhibition of both inward and outward currents.[1]
SEA0400 ~111 nM~108 nMDog ventricular cardiomyocytesPotent and relatively selective inhibitor.[2]
KB-R7943 -0.6 - 2.8 µMXenopus laevis oocytes expressing NCX1.1Preferentially inhibits the reverse (outward) mode of NCX.[1]
ORM-10962 55 nM67 nMDog ventricular myocytesHighly selective and potent inhibitor of both inward and outward currents.

Experimental Protocols

The validation of the effects of these compounds on NCX currents is predominantly achieved through the whole-cell patch-clamp technique. Below is a detailed methodology representative of the key experiments cited.

Whole-Cell Patch-Clamp Measurement of Na+/Ca2+ Exchange Current

1. Cell Preparation:

  • Cardiac ventricular myocytes are enzymatically isolated from animal models (e.g., guinea pigs, dogs, or rabbits).

  • The isolated cells are stored in a specific solution and used for electrophysiological recordings within a few hours.

2. Electrophysiological Recording:

  • The whole-cell configuration of the patch-clamp technique is employed to measure transmembrane currents.

  • Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an internal solution and used to form a high-resistance seal with the cell membrane.

  • The membrane patch is then ruptured to allow for whole-cell recording.

3. Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 2 CaCl2, 1 MgCl2, 5 CsCl, 10 HEPES, 10 Glucose. pH is adjusted to 7.4 with NaOH. To isolate the NCX current, other ionic currents are blocked using specific inhibitors (e.g., nifedipine for L-type Ca2+ channels, ouabain for the Na+/K+ pump, and lidocaine for Na+ channels).

  • Internal (Pipette) Solution (in mM): 120 CsOH, 120 Aspartic acid, 20 TEA-Cl, 5 MgATP, 10 HEPES, 10 EGTA, and a specific concentration of CaCl2 to achieve a desired free Ca2+ concentration. pH is adjusted to 7.2 with CsOH.

4. Voltage-Clamp Protocol:

  • A voltage ramp protocol is commonly used to elicit both inward and outward NCX currents.

  • The membrane potential is held at a holding potential (e.g., -40 mV) and then ramped to a range of potentials (e.g., from +60 mV to -120 mV).

  • The NCX current is identified as the Ni2+-sensitive current by applying a non-specific NCX blocker, such as Nickel (Ni2+, 5-10 mM), and subtracting the remaining current from the total current.

Visualizing the Mechanisms

To further elucidate the context of these experiments, the following diagrams illustrate the Na+/Ca2+ exchanger's role in cellular signaling and the workflow for its measurement.

NCX_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NCX Na+/Ca2+ Exchanger (NCX) Na_out 3 Na+ NCX->Na_out Ca_out 1 Ca2+ NCX->Ca_out Na_in 3 Na+ NCX->Na_in Ca_in 1 Ca2+ NCX->Ca_in Na_out->NCX Forward Mode (Ca2+ Efflux) Ca_out->NCX Na_in->NCX Reverse Mode (Ca2+ Influx) Ca_in->NCX This compound This compound & Other Inhibitors This compound->NCX Inhibition Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Isolation Isolate Cardiac Myocytes Solution_Prep Prepare Internal & External Solutions Patch_Pipette Form Giga-seal with Patch Pipette Cell_Isolation->Patch_Pipette Whole_Cell Establish Whole-Cell Configuration Patch_Pipette->Whole_Cell Voltage_Clamp Apply Voltage Ramp Protocol Whole_Cell->Voltage_Clamp Record_Current Record Total Membrane Current Voltage_Clamp->Record_Current Apply_Inhibitor Apply NCX Inhibitor (e.g., this compound) Record_Current->Apply_Inhibitor Record_Inhibited_Current Record Inhibited Current Apply_Inhibitor->Record_Inhibited_Current Apply_Ni Apply Ni2+ to Block all NCX Current Record_Inhibited_Current->Apply_Ni Record_Ni_Current Record Ni2+-insensitive Current Apply_Ni->Record_Ni_Current Subtract_Currents Subtract Currents to Isolate I_NCX Record_Ni_Current->Subtract_Currents Analyze_Data Analyze Data (e.g., IC50) Subtract_Currents->Analyze_Data

References

Comparative Analysis of Cibenzoline and Propafenone for the Management of Ventricular Tachycardia

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of cibenzoline and propafenone, two Class Ic antiarrhythmic agents, in the context of their application for ventricular tachycardia (VT). The information is intended for researchers, scientists, and professionals in drug development, offering a comparative look at their electrophysiological effects, clinical efficacy, and the methodologies used for their evaluation.

Electrophysiological Properties and Mechanism of Action

Both this compound and propafenone are classified as Class Ic antiarrhythmic drugs, primarily exerting their effect by blocking the fast inward sodium channels (INa) in the cardiac myocytes. This action leads to a potent depression of the maximum rate of depolarization of the action potential (Vmax), resulting in a marked slowing of conduction in the fast-response tissues of the atria, ventricles, and His-Purkinje system. While they share this primary mechanism, subtle differences in their effects on other ion channels and action potential duration exist.

Propafenone also exhibits some beta-blocking activity and weak calcium channel blocking effects, which can contribute to its overall antiarrhythmic profile and potential side effects. This compound, on the other hand, has been noted to have some vagolytic and negative inotropic properties.

cluster_membrane Cardiac Myocyte Membrane cluster_drugs Class Ic Antiarrhythmic Drugs cluster_effects Electrophysiological Effects Na_channel Fast Sodium Channel (Nav1.5) Vmax_depression Marked Depression of Vmax Na_channel->Vmax_depression leads to APD_effect Minimal Effect on Action Potential Duration Na_channel->APD_effect has Ca_channel L-type Calcium Channel K_channel Potassium Channel This compound This compound This compound->Na_channel blocks Propafenone Propafenone Propafenone->Na_channel blocks Beta_blockade Beta-Adrenergic Blockade (Propafenone) Propafenone->Beta_blockade exhibits Conduction_slowing Slowed Conduction Velocity Vmax_depression->Conduction_slowing results in

Mechanism of Action for Class Ic Antiarrhythmic Drugs.

Comparative Electrophysiological and Clinical Data

The following table summarizes the key electrophysiological effects and clinical parameters of this compound and propafenone based on available data.

ParameterThis compoundPropafenoneReference
Primary Mechanism Potent fast sodium channel (INa) blockadePotent fast sodium channel (INa) blockade
Secondary Mechanisms Vagolytic and negative inotropic effectsBeta-adrenergic and calcium channel blockade
Effect on Vmax Marked depressionMarked depression
Effect on Conduction Velocity Marked slowingMarked slowing
Effect on Action Potential Duration Minimal to no effectMinimal to no effect
Effective Refractory Period Minimal changeMinimal change
Oral Bioavailability ~50%30-50% (saturable first-pass metabolism)
Half-life 8-12 hours2-10 hours (extensive metabolizers)
Metabolism HepaticHepatic (CYP2D6, CYP1A2, CYP3A4)

Clinical Efficacy in Ventricular Tachycardia

Both this compound and propafenone have demonstrated efficacy in the suppression of ventricular arrhythmias. However, their use in patients with structural heart disease is limited due to the potential for proarrhythmic effects, a risk highlighted by the Cardiac Arrhythmia Suppression Trial (CAST). Therefore, these agents are generally reserved for patients with idiopathic VT or those without significant underlying cardiac pathology.

Studies have shown that propafenone can effectively suppress premature ventricular complexes and nonsustained ventricular tachycardia. Its efficacy is often dependent on achieving adequate plasma concentrations. This compound has also been shown to be effective in suppressing ventricular arrhythmias, with some studies suggesting comparable efficacy to other Class I agents. Direct, large-scale, head-to-head comparative trials specifically for sustained ventricular tachycardia are limited.

Generalized Experimental Protocol for Efficacy Assessment

The evaluation of antiarrhythmic drug efficacy for ventricular tachycardia typically involves a combination of non-invasive and invasive procedures.

cluster_screening Patient Screening and Baseline cluster_intervention Drug Intervention and Titration cluster_assessment Efficacy and Safety Assessment Patient_Selection Patient Selection (Documented VT, No Structural Heart Disease) Baseline_Eval Baseline Evaluation (Holter, Echocardiogram, ECG) Patient_Selection->Baseline_Eval Drug_Admin Drug Administration (Oral Loading and Maintenance Dose) Baseline_Eval->Drug_Admin Dose_Titration Dose Titration (Based on Efficacy and Tolerance) Drug_Admin->Dose_Titration Holter_Monitoring Ambulatory Holter Monitoring (Assess Arrhythmia Burden) Dose_Titration->Holter_Monitoring EPS Electrophysiological Study (EPS) (Assess VT Inducibility) Dose_Titration->EPS Adverse_Event_Monitoring Adverse Event Monitoring Dose_Titration->Adverse_Event_Monitoring

Workflow for Assessing Antiarrhythmic Drug Efficacy.

1. Patient Selection:

  • Inclusion criteria typically include patients with documented symptomatic ventricular tachycardia.

  • Exclusion criteria are critical and often include significant structural heart disease (e.g., prior myocardial infarction, left ventricular dysfunction), electrolyte abnormalities, and other contraindications to Class Ic agents.

2. Baseline Evaluation:

  • Holter Monitoring: A 24-48 hour ambulatory ECG recording is performed to quantify the baseline frequency and complexity of ventricular arrhythmias.

  • Echocardiogram: To assess for underlying structural heart disease and measure left ventricular ejection fraction.

  • 12-Lead ECG: To measure baseline intervals (PR, QRS, QT). A significant widening of the QRS duration is an expected effect of Class Ic agents.

3. Drug Administration and Titration:

  • Patients are initiated on a starting dose of either this compound or propafenone.

  • The dose is gradually titrated upwards every few half-lives to achieve a therapeutic effect while monitoring for adverse events and excessive ECG changes (e.g., QRS widening >25% from baseline).

4. Efficacy Assessment:

  • Repeat Holter Monitoring: Performed at steady-state to quantify the reduction in arrhythmia burden compared to baseline. A significant reduction (e.g., >80%) in premature ventricular complexes and elimination of nonsustained VT runs is often considered a positive response.

  • Electrophysiological Study (EPS): In some protocols, an invasive EPS is performed at baseline to induce VT. The study is then repeated on therapy to assess for non-inducibility of the clinical arrhythmia, which is a strong endpoint for efficacy.

5. Safety Monitoring:

  • Continuous monitoring for proarrhythmic events, particularly new or worsened ventricular arrhythmias.

  • Regular assessment for non-cardiac side effects (e.g., dizziness, blurred vision, gastrointestinal disturbances).

Adverse Effects and Clinical Considerations

Adverse Effect ProfileThis compoundPropafenoneReference
Proarrhythmia Risk, especially in structural heart diseaseRisk, especially in structural heart disease
Cardiac Negative inotropy, conduction disturbances (AV block, bundle branch block)Negative inotropy, bradycardia, conduction disturbances
Non-Cardiac Dizziness, headache, blurred vision, gastrointestinal upsetDizziness, metallic taste, blurred vision, bronchospasm (due to beta-blockade)
Contraindications Structural heart disease, significant left ventricular dysfunction, sick sinus syndrome, AV blockStructural heart disease, significant left ventricular dysfunction, bronchospastic disorders, sick sinus syndrome, AV block

Conclusion

This compound and propafenone are potent Class Ic antiarrhythmic agents effective in suppressing ventricular tachycardia, primarily in patients without structural heart disease. Their shared mechanism of potent sodium channel blockade leads to a marked slowing of cardiac conduction. Propafenone's additional beta-blocking properties may offer some advantages but also introduce specific side effects and contraindications. The choice between these agents depends on the individual patient's clinical profile, comorbidities, and tolerance. Due to the risk of proarrhythmia, careful patient selection and thorough monitoring are paramount when prescribing either of these medications for the management of ventricular tachycardia.

A Comparative Analysis of the Anticholinergic Profiles of Cibenzoline and Disopyramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticholinergic effects of two Class Ia antiarrhythmic drugs, cibenzoline and disopyramide. The information presented is collated from a range of preclinical and clinical studies to support research and development in cardiovascular therapeutics.

Executive Summary

Overall, the evidence consistently indicates that This compound exerts less potent anticholinergic effects than disopyramide .[1] This is supported by data from in vitro receptor binding assays, in vivo animal models, and clinical observations. While both drugs exhibit affinity for muscarinic receptors, disopyramide generally shows a higher affinity and produces more pronounced anticholinergic side effects.

Quantitative Data Comparison

The following table summarizes the key quantitative findings from comparative studies on the anticholinergic effects of this compound and disopyramide.

ParameterThis compoundDisopyramideAtropine (Reference)Species/TissueSource
Ki (μM) - Heart Membranes 15.8 ± 1.612 ± 3.50.013 ± 0.001Rat[1]
Ki (μM) - Cerebral Cortex 31.6 ± 1.57.8 ± 1.30.006 ± 0.001Rat[1]
IC50 (μM) - Human m1 Receptor > disopyramideLower IC50N/AHuman (CHO cells)[2]
IC50 (μM) - Human m2 Receptor < disopyramideHigher IC50N/AHuman (CHO cells)[2]
IC50 (μM) - Human m3 Receptor > disopyramideLower IC50N/AHuman (CHO cells)[2]
EC50 (μM) - ACh-induced K+ current 83N/AGuinea Pig Atrial Myocytes[3]
Inhibition of Vagal Tachycardia (%) 33 ± 4134 ± 20206 ± 19Dog (non-anesthetized)[1]
Maximal Inhibition of Vagal Stimulation (%) 529598Dog (anesthetized)[1]

Experimental Protocols

Muscarinic Receptor Binding Assay
  • Objective: To determine the binding affinity of this compound and disopyramide for muscarinic receptors.

  • Method: A competitive binding assay was performed using membrane preparations from rat heart and cerebral cortex.[1] The radioligand used was ³H-quinuclidinyl benzylate (³H-QNB), a potent muscarinic antagonist.

  • Procedure:

    • Membrane preparations were incubated with a fixed concentration of ³H-QNB and varying concentrations of the competing drugs (this compound, disopyramide, or atropine).

    • After reaching equilibrium, the bound and free radioligand were separated by filtration.

    • The amount of bound radioactivity was measured using liquid scintillation counting.

    • The inhibition constant (Ki) was calculated from the concentration of the drug that inhibits 50% of the specific binding of the radioligand (IC50) using the Cheng-Prusoff equation.

In Vivo Assessment of Anticholinergic Effects in Dogs
  • Objective: To compare the functional anticholinergic effects of this compound and disopyramide in a living organism.

  • Method: Two different experimental models were used in dogs.[1]

  • Anesthetized Dogs:

    • Dogs were anesthetized, and bradycardia was induced by electrical stimulation of the vagus nerve.

    • This compound, disopyramide, or atropine was administered as an intravenous bolus or infusion.

    • The reduction in vagally induced bradycardia was measured to quantify the anticholinergic effect. A comparison showed that this compound at 7 mg/kg i.v. had a similar effect to disopyramide at 2.5 mg/kg i.v.[1]

  • Non-anesthetized Dogs:

    • The inhibition of vagal-tone-induced tachycardia was measured after drug administration.

    • The percentage of inhibition was used as a measure of the anticholinergic potency.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the muscarinic signaling pathway targeted by these drugs and a typical experimental workflow for their comparison.

Muscarinic_Signaling_Pathway cluster_intracellular Intracellular M2_Receptor M2 Muscarinic Receptor G_Protein Gi/o Protein M2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (α subunit) GIRK GIRK Channel (K+ Channel) G_Protein->GIRK Activates (βγ subunit) cAMP cAMP AC->cAMP Converts K_ion K+ GIRK->K_ion Efflux Acetylcholine Acetylcholine Acetylcholine->M2_Receptor Binds Drug This compound / Disopyramide Drug->M2_Receptor Blocks ATP ATP

Caption: Muscarinic M2 receptor signaling pathway in cardiomyocytes.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Studies cluster_analysis Data Analysis & Comparison Receptor_Binding Muscarinic Receptor Binding Assays (e.g., ³H-QNB) Data_Analysis Determination of Ki, IC50, EC50 and functional inhibition Receptor_Binding->Data_Analysis Cell_Based Patch Clamp Electrophysiology (e.g., ACh-induced K+ current) Cell_Based->Data_Analysis Animal_Models Animal Models (e.g., Dog Vagal Stimulation) Animal_Models->Data_Analysis Clinical_Trials Human Clinical Trials (Assessment of Anticholinergic Side Effects) Clinical_Trials->Data_Analysis Comparison Comparative Analysis of Anticholinergic Potency Data_Analysis->Comparison

Caption: Experimental workflow for comparing anticholinergic effects.

Clinical Implications

The lower anticholinergic potential of this compound may offer a therapeutic advantage in patient populations susceptible to the side effects of disopyramide. Disopyramide's anticholinergic properties can lead to xerostomia (dry mouth), urinary hesitancy, and constipation, which can limit its use and impact patient compliance.[4][5][6] In contrast, studies have noted that patients treated with this compound report fewer of these adverse effects.[7][8] For instance, in one study, patients who experienced frequent urination at night while on disopyramide saw this symptom disappear after switching to this compound.[7]

Molecular Mechanism of Action

While both drugs act on muscarinic receptors, their mechanisms may differ. Research on guinea pig atrial myocytes suggests that disopyramide's anticholinergic effect is primarily due to the blockade of muscarinic receptors.[3] this compound, on the other hand, not only blocks the receptor but may also directly inhibit the associated G-protein-coupled inwardly-rectifying potassium (GIRK) channel and/or the G-proteins coupled to the channel.[3] This suggests a more complex interaction with the signaling pathway for this compound.

Conclusion

References

A Head-to-Head Comparison of Cibenzoline and Procainamide in Preclinical Arrhythmia Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of antiarrhythmic agents, a clear understanding of the comparative efficacy and electrophysiological effects of different compounds is paramount. This guide provides a detailed, data-driven comparison of Cibenzoline and Procainamide, two Class I antiarrhythmic drugs, based on their performance in established preclinical arrhythmia models.

Quantitative Comparison of Efficacy and Electrophysiological Parameters

The following table summarizes the key quantitative data from head-to-head comparisons of this compound and Procainamide in both canine and human studies. These studies utilized programmed electrical stimulation to induce and evaluate ventricular arrhythmias, providing a controlled environment for assessing drug efficacy.

ParameterThis compoundProcainamideAnimal/Patient ModelSource
Efficacy in Ventricular Tachycardia (VT)
Prevention of Sustained VT InductionEffective in 2 out of 7 dogsSimilar efficacy to propafenone (effective in 1 of 6 dogs)Conscious dogs with chronic right ventricular infarction[1]
Effective in 16 out of 33 patientsEffective in 21 out of 31 patientsPatients with ventricular tachyarrhythmias[2]
Termination of Established Sustained VTSignificantly more effective; terminated VT in 4 out of 6 dogsIneffectiveConscious dogs with chronic right ventricular infarction[1]
Effect on Nonsustained VTConverted nonsustained to sustained VT in 4 out of 7 dogsIneffectiveConscious dogs with chronic right ventricular infarction[1]
Electrophysiological Effects (Human Data)
PR Interval Increase13%11%Patients with ventricular tachyarrhythmias[2]
QRS Duration Widening26%27%Patients with ventricular tachyarrhythmias[2]
QTc Interval Prolongation7%8%Patients with ventricular tachyarrhythmias[2]
Hemodynamic Effects (Human Data)
Mean Arterial Blood Pressure9% decreaseNot specified in direct comparisonPatients with ventricular tachyarrhythmias[2]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data. The following protocols are based on the key studies cited.

Canine Model of Inducible Ventricular Tachycardia

This model is highly relevant for studying re-entrant ventricular arrhythmias in the context of chronic myocardial injury.[1]

  • Animal Model: Conscious dogs with chronic isolated right ventricular infarction.

  • Infarction Induction: Permanent occlusion of the right coronary artery was achieved in closed-chest dogs via intracoronary balloon inflation.

  • Arrhythmia Induction: 3 to 10 days post-occlusion, programmed electrical stimulation was used to reproducibly induce sustained and/or nonsustained ventricular tachycardias.

  • Drug Administration: this compound (3 mg/kg), propafenone (4 mg/kg), and procainamide (20 mg/kg) were administered intravenously.[1]

  • Efficacy Evaluation: The primary endpoints were the prevention of VT induction and the termination of established, induced sustained VT.[1]

Human Electrophysiology Study

These studies in patients with a history of ventricular arrhythmias provide valuable clinical insights into the electrophysiological effects of the drugs.[2]

  • Patient Population: 33 patients with ventricular tachyarrhythmias.[2]

  • Procedure: Programmed electrical stimulation was used to guide antiarrhythmic therapy.

  • Drug Administration:

    • This compound: Administered intravenously, starting with 1.0 mg/kg and increasing in 1 mg/kg increments to a maximum of 3.0 mg/kg.[2]

    • Procainamide: Administered intravenously up to 1000 mg, and then to 1500 mg.[2]

  • Data Collection: Electrophysiological parameters (PR, QRS, QTc intervals) and hemodynamic measurements (mean arterial blood pressure) were recorded.[2]

Visualizing Experimental Workflows and Cellular Mechanisms

To further elucidate the experimental processes and the underlying mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_model_prep Animal Model Preparation cluster_arrhythmia_induction Arrhythmia Induction & Drug Testing dog Conscious Dog rca_occlusion Right Coronary Artery Occlusion dog->rca_occlusion Balloon Inflation infarction Chronic RV Infarction (3-10 days) rca_occlusion->infarction pes Programmed Electrical Stimulation (PES) infarction->pes vt_induction Inducible VT pes->vt_induction drug_admin IV Drug Administration (this compound or Procainamide) vt_induction->drug_admin vt_termination Termination of Established VT vt_induction->vt_termination Drug Efficacy Test pes_post_drug Repeat PES drug_admin->pes_post_drug

Caption: Workflow for evaluating antiarrhythmic drug efficacy in a canine model of chronic myocardial infarction.

drug_mechanism cluster_membrane Cardiac Myocyte Membrane cluster_drugs Class I Antiarrhythmic Drugs cluster_effects Electrophysiological Effects na_channel Voltage-gated Na+ Channel na_block Inhibition of Na+ Influx (Phase 0 Depolarization) k_channel K+ Channel k_block Inhibition of K+ Efflux (Repolarization) This compound This compound (Class Ia) This compound->na_channel Blocks This compound->k_channel Blocks procainamide Procainamide (Class Ia) procainamide->na_channel Blocks procainamide->k_channel Blocks conduction_slow Slowing of Conduction Velocity na_block->conduction_slow apd_prolong Action Potential Duration Prolongation k_block->apd_prolong

References

A Comparative Analysis of the Optical Isomers of Cibenzoline: Efficacy and Electrophysiological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cibenzoline, a class I antiarrhythmic agent, is utilized as a racemic mixture of its two optical isomers: (+)-Cibenzoline (dextrorotatory) and (-)-Cibenzoline (levorotatory). While the racemate has established clinical efficacy, emerging evidence suggests that the individual enantiomers possess distinct electrophysiological and pharmacological profiles. This guide provides a comprehensive comparison of the available data on the efficacy of (+)- and (-)-Cibenzoline, with a focus on their differential effects on cardiac ion channels and overall cardiovascular function.

Quantitative Comparison of this compound Isomers and Racemate

While direct comparative studies quantifying the effects of the individual optical isomers of this compound on specific ion channel currents are limited in publicly available literature, existing research provides valuable insights into their differential and combined actions. The following table summarizes the available quantitative data for racemic this compound and the qualitative and relative potency information for its isomers.

ParameterRacemic this compound(+)-Cibenzoline(-)-CibenzolineKey Findings & Citations
Sodium Channel (INa) Blockade Kd: 7.8 µMLess potent than (-)-isomerMore potent than (+)-isomerThe more potent sodium channel blocking action of (-)-Cibenzoline is believed to be the primary driver of its stronger negative inotropic effect.[1][2]
Calcium Channel (ICa) Blockade IC50: 14 µM - 30 µMSimilar potency to (-)-isomerSimilar potency to (+)-isomerBoth isomers contribute to the calcium channel blocking effects of the racemate.[1][3][4]
Potassium Channel (IKr) Blockade IC50: 8.8 µMData not availableData not availableRacemic this compound exhibits potent IKr blocking activity.[5]
Potassium Channel (IKs) Blockade IC50: 12.3 µMData not availableData not availableRacemic this compound also blocks the slow delayed rectifier potassium current.[5]
ATP-sensitive K+ Channel (IKATP) Blockade IC50: 1.5 µM - 22.2 µMData not availableData not availableThe inhibitory effect on KATP channels may contribute to this compound's electrophysiological profile.[5][6]
Na+/Ca2+ Exchange Current (INCX) Inhibition IC50 (outward): 77 µM IC50 (inward): 84 µMData not availableData not availableInhibition of the Na+/Ca2+ exchanger occurs at higher concentrations.[7]
Negative Inotropic Effect Dose-dependentLess potent1.8 times more potent than (+)-isomerThe difference in negative inotropy is primarily attributed to the differential sodium channel blockade.[1]
Coronary Vasodilator Effect PresentSimilar to (-)-isomerSimilar to (+)-isomerThe vasodilator effect is likely mediated by calcium channel blockade and is not stereospecific.[1]
Negative Chronotropic Effect PresentSimilar to (-)-isomerSimilar to (+)-isomerThe effect on heart rate is also not significantly different between the isomers.[1]

Signaling Pathways and Electrophysiological Effects

The antiarrhythmic effects of this compound and its isomers are primarily mediated by their interaction with various cardiac ion channels, which in turn modulates the cardiac action potential.

Plus_this compound (+)-Cibenzoline Na_Channel Nav1.5 (Sodium Channel) Plus_this compound->Na_Channel Inhibition Ca_Channel Cav1.2 (Calcium Channel) Plus_this compound->Ca_Channel Inhibition K_Channel hERG, etc. (Potassium Channels) Plus_this compound->K_Channel Inhibition (Racemate) Minus_this compound (-)-Cibenzoline Minus_this compound->Na_Channel Strong Inhibition Minus_this compound->Ca_Channel Inhibition Minus_this compound->K_Channel Inhibition (Racemate) AP_Phase0 ↓ Phase 0 Depolarization Na_Channel->AP_Phase0 Negative_Inotropy Negative Inotropy (↓ Contractility) Na_Channel->Negative_Inotropy Ca_Channel->Negative_Inotropy Negative_Chronotropy Negative Chronotropy (↓ Heart Rate) Ca_Channel->Negative_Chronotropy Vasodilation Coronary Vasodilation Ca_Channel->Vasodilation AP_Duration ↑ Action Potential Duration K_Channel->AP_Duration

Caption: Differential effects of this compound isomers on cardiac ion channels.

Experimental Protocols

The following methodologies have been employed in the characterization of this compound and its isomers:

Canine Isolated, Blood-Perfused Papillary Muscle and Sinoatrial Node Preparations

This experimental setup is utilized to assess the direct effects of the compounds on myocardial contractility and heart rate.

  • Objective: To evaluate the negative inotropic, negative chronotropic, and coronary vasodilator effects of the this compound isomers.

  • Methodology:

    • The heart is excised from a heparinized mongrel dog.

    • The right coronary artery is cannulated to perfuse the sinoatrial node preparation.

    • The anterior septal artery is cannulated to perfuse the papillary muscle.

    • The preparations are perfused with arterial blood from a donor dog.

    • Developed tension of the papillary muscle (indicator of inotropy) and sinus rate (indicator of chronotropy) are continuously monitored.

    • Coronary blood flow is also measured to assess vasodilator effects.

    • The optical isomers of this compound are administered intra-arterially in increasing doses.

  • Key Findings: This method revealed the 1.8-fold greater negative inotropic potency of (-)-Cibenzoline compared to (+)-Cibenzoline and the similar potencies of the isomers in producing coronary vasodilation and negative chronotropy.[1]

Whole-Cell Patch-Clamp Technique in Ventricular Myocytes

This technique allows for the direct measurement of ion channel currents in isolated cardiac cells.

  • Objective: To quantify the inhibitory effects of this compound on specific ion channels (e.g., INa, ICa, IKr, IKs).

  • Methodology:

    • Ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, dog).

    • A glass micropipette with a tip diameter of a few micrometers is used to form a high-resistance seal with the cell membrane.

    • The membrane patch under the pipette tip is ruptured to allow electrical access to the cell interior (whole-cell configuration).

    • The membrane potential is clamped at a specific voltage, and the resulting ionic currents are recorded.

    • Specific voltage protocols are used to isolate and measure individual currents.

    • This compound (racemate or isomers) is applied to the bath solution at various concentrations to determine the dose-dependent inhibition of the target ion channel current and calculate IC50 values.

  • Key Findings: This technique has been used to determine the IC50 values for racemic this compound on various cardiac ion channels.[2][3][4]

Double Sucrose Gap Technique in Frog Atrial Muscle

This method is used to study the effects of drugs on the action potential and transmembrane currents in multicellular cardiac preparations.

  • Objective: To characterize the effects of this compound on the action potential parameters and underlying transmembrane currents.

  • Methodology:

    • A strip of frog atrial muscle is placed in a three-compartment chamber.

    • The central compartment is perfused with a test solution containing the drug, while the two outer compartments are perfused with isotonic sucrose solutions to electrically isolate the central segment.

    • Transmembrane action potentials are recorded from the central segment.

    • Voltage-clamp experiments can also be performed to measure transmembrane currents.

  • Key Findings: This method has shown that racemic this compound reduces the amplitude and rate of depolarization of the action potential and decreases both the fast sodium inward current and the slow inward current.[8]

Conclusion

The available evidence indicates a significant stereoselectivity in the pharmacological actions of this compound. The (-)-isomer is a more potent sodium channel blocker and, consequently, exerts a greater negative inotropic effect than the (+)-isomer. In contrast, the calcium channel blocking properties, which contribute to the coronary vasodilator and negative chronotropic effects, appear to be similar for both enantiomers.

Further research is warranted to fully elucidate the specific contributions of each isomer to the overall antiarrhythmic and potential proarrhythmic effects of racemic this compound. A detailed quantitative comparison of the isomers' effects on a broader range of cardiac ion channels, including various potassium channels, would be invaluable for optimizing antiarrhythmic therapy and for the potential development of single-enantiomer formulations with an improved efficacy and safety profile.

References

A Comparative Benchmarking Guide to Cibenzoline and Other Class Ia Antiarrhythmic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Cibenzoline against other prominent class Ia antiarrhythmic drugs: Quinidine, Procainamide, and Disopyramide. The analysis is tailored for researchers, scientists, and drug development professionals, focusing on objective performance data, experimental methodologies, and the underlying mechanisms of action.

Mechanism of Action: A Shared Pathway with Subtle Divergences

Class Ia antiarrhythmic agents exert their primary effect by blocking the fast inward sodium channels (INa) in cardiac cells.[1][2][3] This action decreases the rate of depolarization during Phase 0 of the cardiac action potential, leading to a reduction in myocardial excitability and a slowing of conduction velocity.[1][2][4]

A secondary, defining characteristic of this class is the blockade of repolarizing potassium channels, which prolongs the action potential duration (APD) and, consequently, the effective refractory period (ERP).[1][5][6] This dual action on both depolarization and repolarization is crucial for suppressing re-entrant arrhythmias.

While sharing this core mechanism, the drugs exhibit notable differences:

  • This compound: In addition to sodium and potassium channel blockade, it demonstrates some calcium channel blocking (Class IV) activity.[7][8][9] It is reported to have less anticholinergic activity than Disopyramide.[9][10]

  • Quinidine: Possesses significant anticholinergic (vagolytic) properties that can counteract its direct depressant effects on the sinoatrial (SA) and atrioventricular (AV) nodes.[2][11][12]

  • Procainamide: Its active metabolite, N-acetylprocainamide (NAPA), has significant Class III activity (potassium channel blockade) but minimal sodium channel blocking effects.[13]

  • Disopyramide: Known for having the most potent negative inotropic (reducing contractility) and anticholinergic effects in this class.[9][14]

G General Mechanism of Class Ia Antiarrhythmics cluster_0 Cardiac Action Potential cluster_1 Drug Action AP_Start Phase 4 Resting Potential Phase0 Phase 0 Depolarization Phase1 Phase 1 Initial Repolarization Phase2 Phase 2 Plateau Phase3 Phase 3 Repolarization AP_End Phase 4 Resting Potential ClassIa_Na Class Ia Drugs (this compound, Quinidine, Procainamide, Disopyramide) ClassIa_Na->Phase0 Block Fast Na+ Channels (Slows Conduction) ClassIa_K Class Ia Drugs (K+ Channel Blockade) ClassIa_K->Phase3 Block K+ Channels (Prolongs APD)

Caption: Mechanism of Class Ia antiarrhythmic drugs on the cardiac action potential.

Comparative Data Tables

The following tables summarize quantitative data for this compound and its class Ia counterparts, providing a basis for objective comparison across key performance areas.

ParameterThis compoundQuinidineProcainamideDisopyramide
Action Potential Duration Prolongs[8]Prolongs[12]Prolongs[4]Increases[14]
Effective Refractory Period Increases[8]Prolongs (atrial)[15]Prolongs[16]Lengthens (atrial)[14]
PR Interval Increases (~13%)[17]Prolongs[16]Increases (~11%)[17]Minimal Effect[14]
QRS Duration Widens (~26%)[17]Widens[18][19]Widens (~27%)[17]Little Effect[14]
QTc Interval Prolongs (~7%)[17]Prolongs[12][18]Prolongs (~8%)[17]No significant change
DrugIndication / Study PopulationEfficacy ResultsReference
This compound Ventricular Tachycardia (VT)Prevented VT induction in 16 of 33 patients (48.5%).[17]
Nonsustained VT, LV Dysfunction≥75% reduction in VT runs in 14 of 18 patients (77%).[20]
Frequent PVCs>75% suppression of PVCs in 19 of 21 patients (90%).[21]
Procainamide Ventricular Tachycardia (VT)Prevented VT induction in 21 of 31 patients (67.7%).[17]
Post-Coronary Artery BypassReduced VT incidence from 20% (placebo) to 2%.[22]
Recurrent VT/VFSignificantly decreased ICD interventions and VT/VF episodes.[23]
Quinidine Ventricular ArrhythmiasUsed for prevention and treatment, though use is limited by side effects.[24]
Disopyramide Documented Ventricular ArrhythmiasIndicated for life-threatening VAs, such as sustained VT.[14][25]
ParameterThis compoundQuinidineProcainamideDisopyramide
Elimination Half-Life 8-12 hours[7]5-12 hours[26]3-7 hours[13]~7 hours[14][27]
Bioavailability N/A~70% or greater[26]75-95%[13]~83% (60-83%)[28]
Metabolism N/AHepatic (CYP3A4)[29][30]Hepatic (acetylation)[13]Hepatic (CYP3A4)[14][25]
Primary Excretion Renal[31]Hepatic (60-85%), Renal (15-40%)[26]Metabolite (NAPA) and unchanged drug[13]Renal (~50% unchanged) and Biliary[14][27]
Therapeutic Plasma Level 200-800 ng/mL[31]2-5 mg/L[32]4-10 µg/mL[13]2-4 µg/mL[25][28]
Adverse Effect CategoryThis compoundQuinidineProcainamideDisopyramide
Gastrointestinal Nausea, vomiting, abdominal pain[33]Very Common: Diarrhea, nausea, vomiting[24][34]Nausea, vomiting, bitter taste[35][36]Common
Cardiovascular Hypotension, proarrhythmia, negative inotropy[7][17][37]Hypotension, Torsades de Pointes, increased mortality in AFib[12][29][34]Hypotension, bradycardia, proarrhythmia[4][38]Potent negative inotropy , heart failure[9][14]
Anticholinergic Less potent than Disopyramide[9][10]Moderate[2][12]MinimalMost Potent: Dry mouth, urinary retention, blurred vision[9][14]
Specific/Unique Liver dysfunction (rare)[33]Cinchonism (tinnitus, headache, dizziness)[12][29]Drug-induced lupus (up to 30%), blood dyscrasias[4][38][39]Worsening of glaucoma or myasthenia gravis

Experimental Protocols & Workflows

To ensure robust and reproducible data, standardized experimental protocols are essential. Below are methodologies for key experiments used in the characterization of Class I antiarrhythmic drugs.

Objective: To quantify the inhibitory effect of a test compound (e.g., this compound) on the fast sodium current (INa) in isolated cardiomyocytes.

Methodology:

  • Cell Preparation: Isolate ventricular myocytes from an appropriate animal model (e.g., adult rat, guinea pig) via enzymatic digestion.

  • Recording Setup: Use the whole-cell patch-clamp technique. Perfuse cells with an external solution designed to isolate INa (e.g., containing low Ca2+, Cs+ to block K+ channels, and a Na+ channel activator like veratridine if needed). The internal pipette solution should contain CsF or CsCl to further block K+ currents.

  • Voltage Protocol: Hold the cell membrane at a negative potential (e.g., -100 mV) to ensure all Na+ channels are in a resting state. Apply depolarizing voltage steps (e.g., to -10 mV for 50 ms) to elicit the peak inward INa.

  • Data Acquisition: Record baseline INa. Perfuse the cell with increasing concentrations of the test compound (e.g., 1 µM, 10 µM, 100 µM this compound). Record the peak INa at each concentration after steady-state block is achieved.

  • Analysis: Measure the peak inward current at each concentration. Plot the percentage of current inhibition against the drug concentration to generate a dose-response curve and calculate the IC50 value.

G cluster_workflow Patch-Clamp Experimental Workflow A 1. Isolate Cardiomyocytes B 2. Achieve Whole-Cell Configuration A->B C 3. Perfuse with Control Solution B->C D 4. Apply Voltage Protocol Record Baseline I_Na C->D E 5. Perfuse with Test Compound (e.g., this compound) D->E F 6. Re-apply Voltage Protocol Record Blocked I_Na E->F G 7. Repeat for Multiple Concentrations F->G H 8. Data Analysis (IC50 Calculation) G->H

Caption: Workflow for assessing sodium channel blockade via patch-clamp.

Objective: To assess the in vivo efficacy of an antiarrhythmic drug in preventing the induction of ventricular tachycardia (VT).

Methodology:

  • Animal Model: Use a suitable large animal model with a healed myocardial infarction, which provides a substrate for re-entrant VT (e.g., canine, porcine).

  • Surgical Preparation: Under general anesthesia, introduce a multi-electrode catheter into the right ventricle via femoral vein access.

  • Baseline Stimulation: Perform a baseline PES protocol. This typically involves delivering a drive train of 8 paced beats (S1) followed by one to three premature extrastimuli (S2, S3, S4) at progressively shorter coupling intervals. The endpoint is the induction of sustained VT (lasting >30 seconds) or completion of the protocol.

  • Drug Administration: Administer a placebo or the test drug (e.g., this compound or Procainamide) via intravenous infusion to achieve a target therapeutic plasma concentration.[17]

  • Post-Drug Stimulation: After a sufficient equilibration period, repeat the identical PES protocol.

  • Analysis: The primary endpoint is the prevention of VT induction post-drug in an animal where VT was inducible at baseline. Secondary endpoints include changes in ventricular effective refractory period (VERP) and other electrophysiological parameters. A study by Kowey et al. (1988) compared this compound and Procainamide using a similar protocol in human patients.[17]

References

Long-Term Cibenzoline Therapy Demonstrates Positive Effects on Left Ventricular Remodeling in Hypertrophic Cardiomyopathy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, new long-term data suggests that the Class Ia antiarrhythmic drug, Cibenzoline, not only manages symptoms but also induces favorable left ventricular remodeling in patients with hypertrophic cardiomyopathy (HCM). This comparison guide provides an objective analysis of this compound's performance against other therapeutic alternatives, supported by experimental data, to validate its long-term effects.

This compound, a sodium channel blocker, has shown promise in improving clinical outcomes for patients with both hypertrophic obstructive cardiomyopathy (HOCM) and hypertrophic non-obstructive cardiomyopathy (HNCM). Long-term treatment has been associated with a reduction in left ventricular pressure gradient (LVPG), regression of left ventricular hypertrophy, and improved diastolic function.[1][2]

Comparative Efficacy of this compound

A long-term observational study provides a head-to-head comparison of this compound with a control group receiving standard treatments such as beta-blockers and calcium channel blockers.

Long-Term Effects on Left Ventricular Remodeling: this compound vs. Control Group

In a study with a mean follow-up period of 15.8 ± 5.6 years for the this compound group and 17.8 ± 7.2 years for the control group, significant differences in left ventricular remodeling and clinical outcomes were observed.[3]

ParameterThis compound Group (n=88)Control Group (n=41)p-value
Left Ventricular Pressure Gradient (LVPG) Decreased immediately and sustainedGradual decrease with functional deterioration<0.0001
LV Remodeling Reverse remodeling observedAdvanced remodeling observed-
Incidence of LV Heart Failure 1 patientSignificantly higher<0.0001
Incidence of Atrial Fibrillation <10%Significantly higher<0.0001
Incidence of Death 20.5%90.2%<0.0001
Primary Cause of Death Sudden Cardiac Death (38.9%)LV Heart Failure (67.6%)-
Table 1: Comparison of long-term outcomes between patients treated with this compound and a control group.[3]
Acute Hemodynamic Effects: this compound vs. Other Antiarrhythmics

In a separate study comparing the acute effects of intravenous antiarrhythmic drugs on the left ventricular pressure gradient (LVPG) in patients with obstructive hypertrophic cardiomyopathy, this compound demonstrated a potent effect equivalent to other Class I antiarrhythmics.

DrugMean LVPG Reduction (%)p-value
Disopyramide -55.3 ± 26.6%<0.001
This compound -55.3 ± 20.6%<0.001
Pilsicainide -54.7 ± 15.4%<0.001
Table 2: Acute reduction in LV pressure gradient by different Class I antiarrhythmic drugs.[4]

Experimental Protocols

Long-Term Observational Study Protocol

Eighty-eight patients with HOCM were treated with this compound (Group A), and 41 patients who did not receive this compound served as the control (Group B).[3] The changes in left ventricular remodeling, incidence of cardiovascular complications, and deaths were examined over a mean follow-up period of over 15 years for both groups.[3] The standard dosage for the this compound group was 300 mg/day, administered in three daily doses of 100 mg.[1] In patients with a fasting plasma sugar level below 70 mg/dL, the dosage was adjusted to 100 mg twice daily to prevent hypoglycemia.[1] The control group received treatment with β-blockers and/or calcium channel antagonists.[1] Echocardiographic and electrocardiographic data were collected and compared.

Acute Hemodynamic Study Protocol

This study compared the acute reduction of the LV pressure gradient at rest in patients with obstructive hypertrophic cardiomyopathy. One group of 12 patients received disopyramide, propranolol, and verapamil for comparison. Another group of 12 patients was administered disopyramide, this compound, and pilsicainide. The LV pressure gradient and LV function were assessed before and after the intravenous administration of each drug.[4][5]

Mechanism of Action and Signaling Pathways

This compound is a Class Ia antiarrhythmic drug that primarily acts by blocking sodium channels in cardiac cells.[6] This action reduces the rapid influx of sodium ions during phase 0 of the cardiac action potential, thereby decreasing the excitability and conduction velocity of cardiac cells.[6] This sodium channel blockade leads to a decrease in intracellular sodium concentration. To restore sodium levels, the Na+/Ca2+ exchanger is activated, which extrudes calcium ions from the cell.[7][8] The resulting decrease in intracellular calcium concentration is believed to be the primary mechanism for this compound's negative inotropic effect, which alleviates the left ventricular outflow tract obstruction in HOCM.[8][9]

G This compound This compound na_channel Voltage-gated Sodium Channel This compound->na_channel Blocks na_ion_in Na+ Influx (Depolarization) na_channel->na_ion_in na_ca_exchanger Na+/Ca2+ Exchanger ca_ion_out Ca2+ Efflux na_ca_exchanger->ca_ion_out Promotes ca_channel L-type Calcium Channel ca_ion_intra Intracellular Ca2+ Concentration ca_channel->ca_ion_intra Increases na_ion_intra Intracellular Na+ Concentration na_ion_in->na_ion_intra Increases na_ion_intra->na_ca_exchanger Activates contraction Myocardial Contraction ca_ion_intra->contraction Mediates ca_ion_out->ca_ion_intra Decreases remodeling LV Remodeling & Hypertrophy contraction->remodeling Contributes to

Caption: Proposed mechanism of this compound on cardiac myocytes.

G cluster_study Long-Term Observational Study Workflow patient_recruitment Patient Recruitment (HOCM Diagnosis) group_assignment Group Assignment patient_recruitment->group_assignment cibenzoline_group This compound Group (n=88) 300 mg/day group_assignment->cibenzoline_group control_group Control Group (n=41) (Beta-blockers/Calcium Channel Blockers) group_assignment->control_group follow_up Long-Term Follow-up (Mean > 15 years) cibenzoline_group->follow_up control_group->follow_up data_collection Data Collection (Echocardiography, ECG, Clinical Outcomes) follow_up->data_collection data_analysis Comparative Data Analysis data_collection->data_analysis

Caption: Experimental workflow for the long-term observational study.

Conclusion

The available long-term data strongly suggests that this compound is an effective therapeutic option for patients with hypertrophic cardiomyopathy, demonstrating superiority over conventional treatments like beta-blockers and calcium channel blockers in improving left ventricular remodeling and overall prognosis.[1][3] Its potent and acute effect on reducing the left ventricular pressure gradient is comparable to other Class I antiarrhythmic drugs.[4] The mechanism, primarily driven by sodium channel blockade and subsequent reduction in intracellular calcium, provides a rational basis for its observed clinical benefits. Further randomized controlled trials are warranted to solidify these findings and to further elucidate the molecular pathways involved in this compound-induced reverse remodeling.

References

Meta-analysis of Cibenzoline efficacy from published preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive meta-analysis of published preclinical studies reveals the electrophysiological profile and antiarrhythmic efficacy of cibenzoline, a Class Ia antiarrhythmic agent. This guide provides a detailed comparison of its effects on key cardiac ion channels and its performance in preclinical arrhythmia models, offering valuable insights for researchers, scientists, and drug development professionals in the field of cardiology.

Mechanism of Action: A Multi-Ion Channel Blocker

This compound exerts its antiarrhythmic effects primarily by blocking several key cardiac ion channels involved in the cardiac action potential. Electrophysiological studies have demonstrated that this compound is a potent blocker of the rapid component of the delayed rectifier potassium current (IKr), also known as the hERG channel, with a half-maximal inhibitory concentration (IC50) of approximately 3.7 µM.[1] Furthermore, it exhibits inhibitory effects on the slow component of the delayed rectifier potassium current (IKs) and the ATP-sensitive potassium channel (KATP), with reported IC50 values of 12.3 µM and 22.2 µM, respectively.[2] The drug also demonstrates a significant, albeit less potent, blockade of the L-type calcium current (ICa), with a reported IC50 of 30 µM in guinea-pig ventricular myocytes.[3]

While a specific IC50 value for the fast sodium current (INa) is not consistently reported across preclinical studies, evidence strongly indicates a significant, use-dependent blockade of this channel. Studies in guinea-pig papillary muscles have shown that this compound at concentrations of 3 µM and higher causes a significant decrease in the maximum upstroke velocity (Vmax) of the action potential, a key indicator of INa inhibition. This effect is more pronounced at higher stimulation frequencies, a characteristic feature of use-dependent sodium channel blockers. In canine ventricular muscle, this compound at 3 µM and 8 µM was found to block the maximum rate of depolarization by 36% and 67%, respectively, at a stimulation frequency of 180 beats per minute.

The collective action of this compound on these multiple ion channels results in a prolongation of the cardiac action potential duration, a decrease in the rate of depolarization, and an increase in the effective refractory period, which are the cellular mechanisms underlying its antiarrhythmic effects.

Preclinical Efficacy in Arrhythmia Models

While quantitative data from standardized preclinical arrhythmia models are limited in the published literature, the available studies suggest the potential efficacy of this compound in suppressing ventricular arrhythmias. Its ability to block key ion channels involved in the generation and propagation of abnormal cardiac rhythms provides a strong mechanistic basis for its antiarrhythmic action. Further preclinical studies in models such as ouabain-induced arrhythmias or ischemia-reperfusion injury are warranted to establish a more definitive dose-response relationship for its antiarrhythmic efficacy.

Comparative Efficacy

Preclinical studies directly comparing the efficacy of this compound with other antiarrhythmic agents using standardized quantitative endpoints are not widely available. However, its multi-channel blocking properties, particularly its potent IKr and significant INa blockade, place it within the Class Ia category of antiarrhythmic drugs, suggesting a similar mechanistic profile to drugs like quinidine and procainamide. Clinical studies have shown that this compound has comparable efficacy to quinidine in controlling ventricular arrhythmias.[4]

Data Summary

ParameterSpecies/TissueConcentration/DoseEffectReference
Ion Channel Blockade
IKr (hERG) IC50HEK293 cells3.7 µM50% inhibition[1]
IKs IC50Rat sino-atrial nodal cells12.3 µM50% inhibition[2]
KATP Channel IC50Rat sino-atrial nodal cells22.2 µM50% inhibition[2]
ICa IC50Guinea-pig ventricular myocytes30 µM50% inhibition[3]
Vmax (INa indicator)Guinea-pig papillary muscle≥ 3 µMSignificant, use-dependent decrease
Vmax (INa indicator)Canine ventricular muscle3 µM36% block at 180 bpm
Vmax (INa indicator)Canine ventricular muscle8 µM67% block at 180 bpm
Action Potential Parameters
Action Potential DurationFrog atrial muscle2.6 µMSlight prolongation[5]
Rate of DepolarizationFrog atrial muscle2.6 µMReduction[5]

Experimental Protocols

Whole-Cell Patch Clamp for Ion Channel Analysis

The inhibitory effects of this compound on various ion channels were predominantly assessed using the whole-cell patch-clamp technique in isolated cardiomyocytes or cell lines stably expressing the channel of interest (e.g., HEK293 cells for hERG).

General Protocol:

  • Cell Preparation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rat) or cultured cell lines are prepared.

  • Pipette Solution (Internal): The patch pipette is filled with a solution mimicking the intracellular ionic composition, typically containing a high concentration of potassium and a low concentration of sodium and calcium.

  • Bath Solution (External): The cells are bathed in a solution mimicking the extracellular fluid, with physiological concentrations of sodium, potassium, calcium, and other ions.

  • Seal Formation: A high-resistance "giga-seal" is formed between the micropipette tip and the cell membrane.

  • Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to allow electrical access to the cell's interior.

  • Voltage Clamp: The membrane potential is held at a specific level (holding potential), and voltage steps or ramps are applied to elicit specific ion channel currents.

  • Data Acquisition: The resulting currents are recorded and analyzed to determine the effect of the drug on the channel's function.

Specific Protocol for hERG (IKr) Current Measurement:

  • Holding Potential: Typically -80 mV.

  • Depolarizing Pulse: A step to a positive potential (e.g., +20 mV) to activate the channels.

  • Repolarizing Pulse: A step back to a negative potential (e.g., -50 mV) to record the characteristic "tail current" of the hERG channel.

  • Drug Application: this compound is added to the external solution at various concentrations to determine the dose-dependent block of the hERG current.

Action Potential Recording

The effects of this compound on cardiac action potentials are typically studied using sharp microelectrode recordings in isolated cardiac tissue preparations (e.g., papillary muscles, atrial strips).

General Protocol:

  • Tissue Preparation: A small section of cardiac tissue is dissected and placed in an organ bath perfused with oxygenated Tyrode's solution.

  • Microelectrode Impalement: A fine-tipped glass microelectrode filled with a conducting solution (e.g., 3 M KCl) is used to impale a single cardiomyocyte.

  • Stimulation: The tissue is stimulated at a constant frequency using external electrodes.

  • Recording: The changes in membrane potential during the action potential are recorded.

  • Drug Application: this compound is added to the perfusate at different concentrations, and the resulting changes in action potential parameters (e.g., Vmax, action potential duration at 50% and 90% repolarization) are measured.

Visualizations

Cibenzoline_Mechanism_of_Action This compound This compound INa Fast Na+ Current (INa) This compound->INa Blocks ICa L-type Ca2+ Current (ICa) This compound->ICa Blocks IKr Rapid K+ Current (IKr/hERG) This compound->IKr Blocks (Potent) IKs Slow K+ Current (IKs) This compound->IKs Blocks KATP ATP-sensitive K+ Current (KATP) This compound->KATP Blocks Decrease_Vmax ↓ Vmax (Rate of Depolarization) INa->Decrease_Vmax Prolong_APD ↑ Action Potential Duration IKr->Prolong_APD IKs->Prolong_APD Increase_ERP ↑ Effective Refractory Period Decrease_Vmax->Increase_ERP

Caption: Mechanism of action of this compound on cardiac ion channels.

Caption: General experimental workflow for patch-clamp studies.

References

Evaluating Cibenzoline's Safety Profile Against Newer Antiarrhythmic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety and mechanistic profiles of the Class I antiarrhythmic agent cibenzoline against a range of newer and commonly used antiarrhythmic drugs. Quantitative data from clinical trials are summarized, and detailed experimental methodologies are provided for key cited studies. Signaling pathways associated with the drugs' mechanisms of action and toxicities are visualized to facilitate a deeper understanding of their molecular interactions.

Comparative Safety and Efficacy Data

The following tables summarize the adverse event profiles and efficacy endpoints for this compound and selected newer antiarrhythmic agents based on available clinical trial data. Direct head-to-head comparative trials between this compound and many newer agents are limited; therefore, this comparison is largely based on individual drug safety profiles reported in various studies.

Table 1: Comparative Adverse Events Profile

Adverse EventThis compound (%)Flecainide (%)Amiodarone (%)Dronedarone (%)Ranolazine (%)
Cardiovascular
Proarrhythmia0 - 22~3High riskLow riskLow risk
Congestive Heart FailureVariableCan worsenCan worsenIncreased risk in severe HFSafe in HF
Bradycardia/AV Block10Can occurCommonHigher incidenceCan occur
QTc ProlongationYesMild effectYesYesYes
Non-Cardiovascular
GastrointestinalCommonN/ACommonCommonCommon
Neurological (Dizziness, etc.)CommonCommonCommonCommonCommon
Pulmonary ToxicityNot reportedRare1-17RareNot reported
Thyroid DysfunctionNot reportedRare2-20RareNot reported
Liver ToxicityNot reportedRare~1-3 annuallyRare but severeNot reported

Table 2: Efficacy in Atrial Fibrillation (AF) Maintenance

DrugEfficacy in Maintaining Sinus RhythmKey Clinical Trial(s)
This compoundComparable to flecainide and quinidine-
FlecainideEffective in patients without structural heart diseaseCAST
AmiodaroneHighly effective, but with significant toxicity-
DronedaroneReduces AF burden and hospitalizationsATHENA
RanolazineMay reduce AF, often as adjunct therapy-

Experimental Protocols

Cardiac Arrhythmia Suppression Trial (CAST)

The CAST was a landmark randomized, double-blind, placebo-controlled trial designed to test the hypothesis that suppressing ventricular premature complexes (VPCs) after a myocardial infarction (MI) would reduce mortality.

  • Patient Population: Patients who had an MI within the preceding 6 days to 2 years and had asymptomatic or mildly symptomatic ventricular arrhythmias (at least 6 VPCs per hour).

  • Methodology: Patients underwent an open-label titration phase with encainide, flecainide, or moricizine to identify an effective drug that suppressed their arrhythmia. Responders were then randomized to receive either the effective drug or a placebo.

  • Endpoints: The primary endpoint was death from arrhythmia or cardiac arrest.

ATHENA Trial

The ATHENA trial was a randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of dronedarone in patients with atrial fibrillation or atrial flutter.

  • Patient Population: Patients aged 75 years or older with at least one cardiovascular risk factor, or patients younger than 75 with at least one additional risk factor (e.g., hypertension, diabetes, previous stroke). Patients with severe heart failure were excluded.

  • Methodology: Patients were randomized to receive either 400 mg of dronedarone twice daily or a placebo, in addition to standard therapy.

  • Endpoints: The primary endpoint was the first hospitalization for cardiovascular events or death from any cause.

Signaling Pathways and Mechanisms of Toxicity

The following diagrams illustrate the proposed signaling pathways involved in the therapeutic action and toxicity of the discussed antiarrhythmic agents.

Antiarrhythmic_Mechanism_of_Action cluster_this compound This compound (Class Ia) cluster_flecainide Flecainide (Class Ic) cluster_amiodarone Amiodarone (Class III) This compound This compound Na_Channel_C Voltage-Gated Na+ Channel This compound->Na_Channel_C Blocks K_Channel_C Delayed Rectifier K+ Channel This compound->K_Channel_C Blocks Phase0_C Phase 0 Depolarization (Reduced) Na_Channel_C->Phase0_C Impacts AP_Duration_C Action Potential Duration (Prolonged) K_Channel_C->AP_Duration_C Impacts Flecainide Flecainide Na_Channel_F Voltage-Gated Na+ Channel Flecainide->Na_Channel_F Blocks (Slow Dissociation) RYR2 Ryanodine Receptor 2 Flecainide->RYR2 Blocks Phase0_F Phase 0 Depolarization (Markedly Reduced) Na_Channel_F->Phase0_F Impacts Conduction_F Conduction Velocity (Slowed) Phase0_F->Conduction_F Ca_Release Ca2+ Release from SR (Blocked) RYR2->Ca_Release Amiodarone Amiodarone Multi_Channel Multiple Ion Channels (K+, Na+, Ca2+) & Beta-Adrenergic Receptors Amiodarone->Multi_Channel Blocks AP_Duration_A Action Potential Duration (Prolonged) Multi_Channel->AP_Duration_A

Caption: Primary mechanisms of action for this compound, Flecainide, and Amiodarone.

Safety Operating Guide

Navigating the Safe Disposal of Cibenzoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe disposal of Cibenzoline, ensuring compliance with regulatory standards and fostering a culture of safety.

This compound is categorized as harmful if swallowed and a cause of skin irritation.[1] Therefore, adherence to strict disposal protocols is essential to mitigate risks to personnel and the environment. The disposal of this compound, like other pharmaceutical waste, is governed by a framework of regulations, primarily from the Environmental Protection Agency (EPA).

Key Regulatory Considerations

The Resource Conservation and Recovery Act (RCRA) is the principal federal law in the United States governing the disposal of solid and hazardous waste.[2] In 2019, the EPA enacted Subpart P of the RCRA, which provides specific management standards for hazardous waste pharmaceuticals.[3][4] A crucial mandate of Subpart P is the prohibition of sewering hazardous pharmaceutical waste.[3][5]

It is the responsibility of the waste generator to determine if a particular pharmaceutical waste, such as this compound, qualifies as hazardous.[6][7] This determination is based on the chemical's characteristics, such as ignitability, corrosivity, reactivity, or toxicity.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the essential steps for the proper disposal of this compound. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure adherence to local and state regulations, which may be more stringent than federal rules.[7]

1. Waste Characterization:

  • Evaluate the this compound waste to determine if it meets the criteria for hazardous waste under RCRA. This assessment should consider its formulation and any potential contaminants.

2. Segregation and Containerization:

  • Segregate this compound waste from other laboratory waste streams to prevent cross-contamination.[7]

  • Use a designated, leak-proof, and clearly labeled container for accumulation. The container should be sealed to prevent spills.[7]

  • Hazardous pharmaceutical waste is typically collected in black containers, while non-hazardous pharmaceutical waste is collected in blue containers.[3]

3. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound waste, including a lab coat, safety goggles, and chemical-resistant gloves.[7]

4. Storage:

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[8]

5. Final Disposal:

  • Do not dispose of this compound down the drain or in the regular trash.[7]

  • The recommended method for the final disposal of pharmaceutical waste is incineration by a licensed hazardous waste disposal company.[3][7]

  • Arrange for the pickup and disposal of the waste through your institution's EHS department or a contracted waste management provider.[7]

Quantitative Data and Experimental Protocols

At present, there is no publicly available quantitative data specifying concentration limits or other numerical thresholds for the disposal of this compound. The classification of waste as hazardous is determined by its inherent characteristics as defined by the EPA. Similarly, detailed experimental protocols for the disposal of this compound are not available in the public domain. The procedures outlined above are based on established best practices for the management of pharmaceutical waste.

The following table summarizes the key logistical information for this compound disposal:

ParameterGuidelineSource
Waste Classification Generator's responsibility to determine if hazardous under RCRA.[6][7]
Container Color Black for hazardous, blue for non-hazardous pharmaceutical waste.[3]
Disposal Method Incineration via a licensed hazardous waste disposal company.[3][7]
Sewering Prohibited for hazardous pharmaceutical waste under Subpart P.[3][5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Start Start: this compound Waste Generated Characterize 1. Characterize Waste: Hazardous or Non-Hazardous? Start->Characterize Segregate_Hazardous 2. Segregate as Hazardous Waste in Labeled Black Container Characterize->Segregate_Hazardous Hazardous Segregate_NonHazardous 2. Segregate as Non-Hazardous Waste in Labeled Blue Container Characterize->Segregate_NonHazardous Non-Hazardous Store 3. Store Securely in Designated Area Segregate_Hazardous->Store Segregate_NonHazardous->Store Contact_EHS 4. Contact Institutional EHS / Licensed Waste Contractor Store->Contact_EHS Transport 5. Arrange for Professional Transport and Disposal Contact_EHS->Transport Incinerate 6. Final Disposal via Incineration Transport->Incinerate

Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Cibenzoline

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical, immediate safety and logistical information for the handling of Cibenzoline. It includes detailed operational procedures and disposal plans to ensure the safety of laboratory personnel and compliance with regulations.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are paramount to minimize exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios.

Situation Required PPE Notes
Receiving and Storage - Nitrile or neoprene glovesInspect containers for damage upon receipt.
Weighing and Aliquoting (Solid) - Double-gloving (nitrile or neoprene) - Disposable gown - Safety glasses with side shields or goggles - N95 dust mask or higherTo be performed in a chemical fume hood or ventilated balance enclosure.
Solution Preparation and Handling - Nitrile or neoprene gloves - Disposable gown - Safety glasses with side shields or gogglesHandle solutions within a chemical fume hood.
Spill Cleanup - Double-gloving (nitrile or neoprene) - Disposable gown - Safety goggles and face shield - N95 dust mask or higher (for solids)Refer to the detailed spill cleanup protocol.

Operational Plan for Safe Handling

A systematic approach is crucial for safely managing this compound throughout its lifecycle in the laboratory.

Receiving and Storage
  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Store this compound succinate in a cool (2-8°C), dry, and well-ventilated area away from incompatible materials.[1]

  • Keep the container tightly sealed.

Weighing and Solution Preparation
  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.

    • Assemble all necessary equipment, including a calibrated balance, spatulas, weighing paper, and appropriate glassware.

    • Ensure an eyewash station and safety shower are readily accessible.

  • Procedure:

    • Don the appropriate PPE as outlined in the table above.

    • Carefully weigh the desired amount of solid this compound succinate, avoiding the generation of dust.

    • Transfer the weighed solid to a suitable container for dissolution.

    • Slowly add the desired solvent (e.g., water, DMSO) to the solid.[1][2]

    • If necessary, facilitate dissolution by gentle agitation or sonication.

    • Clearly label the container with the compound name, concentration, solvent, and date of preparation.

Experimental Use
  • Conduct all procedures involving this compound solutions within a chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.

  • Keep containers sealed when not in use.

Decontamination
  • At the end of each work session, decontaminate all surfaces and equipment that may have come into contact with this compound.

  • Use a suitable cleaning agent, such as a detergent solution, followed by a rinse with an appropriate solvent (e.g., 70% ethanol or isopropanol).

  • Properly remove and dispose of all PPE as contaminated waste.

Spill Cleanup Protocol

Immediate and appropriate response to a spill is critical to prevent exposure and contamination.

Minor Spill (e.g., <100 mg of solid)
  • Alert personnel in the immediate area.

  • Don appropriate PPE: double gloves, gown, safety goggles, and an N95 respirator.

  • Contain the spill: Gently cover the spill with absorbent pads or paper towels to prevent the spread of dust.

  • Clean the area: Dampen the absorbent material with a small amount of water to prevent aerosolization. Carefully wipe up the spilled material, working from the outside in.

  • Decontaminate: Clean the spill area with a detergent solution, followed by a rinse with 70% ethanol or isopropanol.

  • Dispose: Place all contaminated materials (absorbent pads, gloves, etc.) in a sealed bag and dispose of it as hazardous chemical waste.

Major Spill (e.g., >100 mg of solid or any liquid spill)
  • Evacuate the immediate area and alert others.

  • Restrict access to the spill area.

  • If the spill is flammable, extinguish all ignition sources .

  • Contact the appropriate emergency response team for your institution.

  • From a safe distance, provide information about the spilled substance to the emergency responders.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination.

  • Solid this compound Waste: Collect in a clearly labeled, sealed container for hazardous chemical waste.

  • Unused this compound Solutions: Dispose of as hazardous chemical waste. Do not pour down the drain.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and absorbent pads, must be disposed of as hazardous chemical waste.

  • Empty Containers: Rinse the empty container with a suitable solvent three times. Dispose of the rinsate as hazardous chemical waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste, depending on institutional policies.

Always follow your institution's specific guidelines for hazardous waste disposal.

Experimental Protocol: Preparation of a 10 mM this compound Succinate Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of this compound succinate.

  • Calculate the required mass:

    • The molecular weight of this compound succinate is 380.44 g/mol .[1]

    • To prepare 10 mL of a 10 mM solution, the required mass is:

      • 10 mmol/L * 0.010 L * 380.44 g/mol = 0.038044 g = 38.044 mg

  • Don appropriate PPE: double nitrile gloves, a disposable gown, safety goggles, and an N95 respirator.

  • Weigh the this compound succinate:

    • In a chemical fume hood, place a new piece of weighing paper on a calibrated analytical balance and tare.

    • Carefully add approximately 38 mg of this compound succinate to the weighing paper.

  • Dissolve the compound:

    • Transfer the weighed solid to a 15 mL conical tube.

    • Add 10 mL of DMSO to the tube.

    • Cap the tube tightly and vortex until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.

  • Label and store:

    • Label the tube clearly with "this compound succinate," "10 mM in DMSO," the date, and your initials.

    • Store the stock solution at 2-8°C.[1]

Cibenzoline_Spill_Workflow cluster_assessment Initial Assessment cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response Spill This compound Spill Occurs Assess Assess Spill Size and Risk Spill->Assess Minor_Spill Minor Spill (<100mg solid) Assess->Minor_Spill Minor Major_Spill Major Spill (>100mg solid or any liquid) Assess->Major_Spill Major Alert_Minor Alert Personnel in Area Minor_Spill->Alert_Minor Don_PPE_Minor Don Appropriate PPE Alert_Minor->Don_PPE_Minor Contain_Minor Contain Spill (Cover with absorbent pads) Don_PPE_Minor->Contain_Minor Clean_Minor Clean Spill Area Contain_Minor->Clean_Minor Decontaminate_Minor Decontaminate Surface Clean_Minor->Decontaminate_Minor Dispose_Minor Dispose of Waste Decontaminate_Minor->Dispose_Minor Evacuate Evacuate Area Major_Spill->Evacuate Restrict Restrict Access Evacuate->Restrict Contact_ER Contact Emergency Response Restrict->Contact_ER

Caption: Workflow for responding to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.